Product packaging for 4-Chloro-3,5-difluoroaniline(Cat. No.:CAS No. 2613-33-4)

4-Chloro-3,5-difluoroaniline

Cat. No.: B1591819
CAS No.: 2613-33-4
M. Wt: 163.55 g/mol
InChI Key: LURQZEKPTCFPAE-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluoroaniline (CAS 2613-33-4) is a halogenated aniline derivative of significant interest in chemical research and development. With the molecular formula C 6 H 4 ClF 2 N and a molecular weight of 163.55 g/mol, this compound serves as a valuable bifunctional building block for the synthesis of more complex molecules . Its structure, featuring both an amine group and halogen substituents on an aromatic ring, allows it to undergo various coupling and substitution reactions. This compound is primarily utilized as a key intermediate in the pharmaceutical and agrochemical industries . Fluorinated anilines like this compound are crucial precursors in the creation of active ingredients for drugs and plant protection agents due to the influence of fluorine atoms on the molecule's bioavailability, metabolic stability, and binding affinity . Researchers value this reagent for exploring structure-activity relationships in drug discovery and for developing novel compounds with enhanced biological activity. Handling and Safety: This material is harmful by inhalation, in contact with skin, and if swallowed . Researchers should handle it with appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles. All procedures should be conducted in a well-ventilated area, preferably a chemical fume hood. In case of skin contact, wash immediately with copious amounts of water. The potential hazardous combustion products include hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon monoxide . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and disposal of this chemical in compliance with their local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClF2N B1591819 4-Chloro-3,5-difluoroaniline CAS No. 2613-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURQZEKPTCFPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598818
Record name 4-Chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-33-4
Record name 4-Chloro-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-3,5-difluoroaniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3,5-difluoroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic amine that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique substitution pattern—an activating amino group combined with electron-withdrawing fluorine and chlorine atoms—imparts a distinct reactivity profile that is highly valued in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and applications, with a focus on its role in the fields of pharmaceutical and agrochemical research. For professionals in drug discovery, the specific arrangement of halogens on the aniline scaffold offers a strategic tool for modulating pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound define its behavior in both laboratory and industrial settings. The presence of fluorine atoms significantly influences its physical state, polarity, and boiling point compared to its non-fluorinated analogues.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2613-33-4[2][3][4]
Molecular Formula C₆H₄ClF₂N[2][3][4]
Molecular Weight 163.55 g/mol [2][3]
Appearance Data not consistently available; likely a solid or liquid.
Purity ≥96%[4]
Storage Temperature Room temperature[4]
Product Family Protein Degrader Building Blocks[4]

Spectroscopic and Analytical Profile

A thorough analytical characterization is essential for verifying the identity and purity of this compound. The following sections describe the expected spectroscopic signatures based on its molecular structure.

Spectroscopic_Analysis_Workflow cluster_Techniques Analytical Techniques cluster_Data Expected Data Output NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Data Chemical Shifts Splitting Patterns Coupling Constants NMR->NMR_Data IR IR Spectroscopy IR_Data Vibrational Frequencies (N-H, C-F, C-Cl) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak (M+) Isotopic Pattern (³⁵Cl/³⁷Cl) Fragmentation MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion Data Interpretation IR_Data->Conclusion Data Interpretation MS_Data->Conclusion Data Interpretation Sample 4-Chloro-3,5- difluoroaniline Sample Sample->NMR Analysis Sample->IR Analysis Sample->MS Analysis

Caption: General workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[5]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent and will appear as a single signal. Due to coupling with the two adjacent fluorine atoms, this signal would likely manifest as a triplet. The two protons of the amine group (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will show four distinct signals for the aromatic carbons due to molecular symmetry. The carbon atom bonded to the amino group (C1) will be shifted downfield, while the carbons bonded to the highly electronegative fluorine atoms (C3, C5) will also show characteristic downfield shifts and exhibit strong C-F coupling. The carbon bonded to chlorine (C4) and the carbons bonded to hydrogen (C2, C6) will have distinct chemical shifts.

  • ¹⁹F NMR: This spectrum will display a single signal, as both fluorine atoms are in identical chemical environments. This signal will be split into a triplet due to coupling with the two adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6][7]

  • N-H Stretch: The primary amine will show a characteristic pair of medium-intensity absorption bands in the range of 3300-3500 cm⁻¹.

  • C-H Aromatic Stretch: Aromatic C-H stretching vibrations will appear as weak to medium bands just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Benzene ring skeletal vibrations typically occur in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands corresponding to the C-F bond stretching are expected in the 1100-1350 cm⁻¹ region.

  • C-Cl Stretch: A strong band for the C-Cl stretch is typically observed in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of the compound (163.55 Da).

  • Isotopic Pattern: A key diagnostic feature will be the M+2 peak, which arises from the presence of the ³⁷Cl isotope. This peak will have an intensity approximately one-third that of the main molecular ion peak (M⁺, from ³⁵Cl), confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Approaches

While multiple routes exist for substituted anilines, a common strategy for producing this compound involves the direct electrophilic chlorination of 3,5-difluoroaniline. The strongly activating amino group directs the incoming electrophile to the ortho and para positions. Since the para position is sterically less hindered, it is the favored site of substitution.

Synthesis_Pathway Reactant 3,5-Difluoroaniline Reagent + Chlorinating Agent (e.g., NCS, SO₂Cl₂) Product This compound Reagent->Product Electrophilic Aromatic Substitution Solvent Inert Solvent (e.g., CH₂Cl₂, CCl₄)

Caption: A plausible synthetic route to this compound.

Protocol 1: Representative Synthesis via Electrophilic Chlorination

Causality: This protocol uses N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The reaction is performed in a non-polar solvent to facilitate the electrophilic substitution on the electron-rich aniline ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 3,5-difluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add a solution of 1.05 equivalents of N-chlorosuccinimide (NCS) in the same solvent to the cooled aniline solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity

The reactivity is dominated by the interplay of its functional groups:

  • Amino Group: As a potent activating group, the -NH₂ directs electrophilic aromatic substitution to the ortho positions (C2, C6), as the para position is blocked. It can also undergo standard amine reactions such as diazotization (e.g., Sandmeyer reaction), acylation, and alkylation.

  • Halogen Atoms: The fluorine and chlorine atoms are deactivating via their strong inductive effect but are weak resonance donors. They enhance the acidity of the N-H protons and influence the overall electronic character of the ring, making it a valuable precursor for nucleophilic aromatic substitution (SₙAr) reactions under certain conditions, particularly after conversion of the amine to a better leaving group.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of halogen atoms, which can significantly enhance the biological activity and pharmacokinetic profile of a target molecule.

  • Pharmaceutical Industry: It is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[8] The difluoro substitution pattern is often used to block metabolic oxidation sites, thereby increasing the half-life of a drug. The chlorine atom can serve as a key interaction point within a biological target's binding pocket or as a handle for further chemical modification.[9]

  • Agrochemicals: In agrochemical synthesis, this molecule is used to create potent herbicides and pesticides.[8] The specific halogenation pattern can fine-tune the compound's selectivity and efficacy against target pests or weeds while potentially reducing its environmental impact.[1][10]

  • Materials Science: Fluorinated organic compounds are used in the development of specialty polymers and materials with enhanced thermal stability and specific electronic properties.[10]

Safety and Handling

As with many halogenated anilines, this compound must be handled with appropriate precautions. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[11]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatementSource(s)
Hazard R20/21/22Harmful by inhalation, in contact with skin and if swallowed.[11]
Hazard R36/37/38Irritating to eyes, respiratory system and skin.[11]
Precaution S26In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11]
Precaution S36/37Wear suitable protective clothing and gloves.[11]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a synthetically valuable intermediate whose importance is rooted in its unique electronic and structural properties. The strategic combination of an activating amino group with deactivating, metabolically robust halogen substituents makes it a prized building block for medicinal chemists and agrochemical scientists. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in the synthesis of next-generation pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to 4-Chloro-3,5-difluoroaniline (CAS 2613-33-4): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Strategic Importance

In the landscape of modern medicinal chemistry, the precise arrangement of atoms within a molecule is paramount to achieving desired therapeutic effects. Halogenated aromatic compounds, in particular, have emerged as indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] 4-Chloro-3,5-difluoroaniline (CAS 2613-33-4) is a prime example of such a critical chemical building block.[3][4][5] Its trifunctionalized phenyl ring—featuring an amine group for derivatization, two fluorine atoms for metabolic stability and binding modulation, and a chlorine atom as a versatile synthetic handle—makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[6][7]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's essential properties, offers a robust synthesis protocol grounded in established chemical principles, explores its application in drug design workflows, and outlines critical safety and handling procedures. The insights herein are designed to empower scientists to leverage the unique attributes of this molecule to accelerate their research and development programs.

Section 2: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis and modeling.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, purification, and quality control.

PropertyValueSource(s)
CAS Number 2613-33-4[4][8][9]
Molecular Formula C₆H₄ClF₂N[4][8][9][10]
Molecular Weight 163.55 g/mol [8][9][10]
Appearance Solid[8]
Melting Point 78-79 °C[8]
Purity Typically ≥96%[4]
Computed Properties for In-Silico Modeling

Computational modeling is a cornerstone of modern drug design. The following computed descriptors are valuable for predicting the behavior of molecules incorporating this scaffold.

PropertyValueSource(s)
XLogP3 2.1[8][9]
Hydrogen Bond Donor Count 1[8][11]
Hydrogen Bond Acceptor Count 3[8][11]
Heavy Atom Count 10[8]
Complexity 110[8][9]
Spectroscopic Signature Analysis

For unambiguous identification, spectroscopic analysis is essential. The following is an expert interpretation of the expected spectral data for this compound, which serves as a benchmark for compound verification.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the molecule's symmetry. They will appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms. The chemical shift should be in the aromatic region, typically around 6.5-7.0 ppm. The two protons of the amine (-NH₂) group will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum will show four distinct signals for the aromatic carbons due to symmetry. The carbon atom bonded to the chlorine (C-Cl) will be downfield, as will the carbon bonded to the nitrogen (C-N). The two carbons bonded to fluorine (C-F) will exhibit strong coupling (large J-coupling constant), appearing as a doublet. The two carbons bearing a hydrogen (C-H) will also show C-F coupling, but to a lesser extent.

  • ¹⁹F NMR (Fluorine NMR): This is a critical technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms. This signal will likely appear as a doublet of doublets or a triplet, depending on the coupling with the adjacent aromatic protons.

  • IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of specific functional groups. Look for N-H stretching of the primary amine as two sharp peaks in the 3300-3500 cm⁻¹ region. C-N stretching will appear around 1250-1350 cm⁻¹. Strong C-F stretching bands will be prominent in the 1100-1400 cm⁻¹ region, and the C-Cl stretch will be found in the fingerprint region, typically 600-800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 163. A characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

Section 3: Synthesis & Purification Protocol

While multiple synthetic routes to halogenated anilines exist, a direct and efficient method for preparing this compound is through the regioselective electrophilic chlorination of the commercially available precursor, 3,5-difluoroaniline.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Purification Start 3,5-Difluoroaniline (Starting Material) Reaction Electrophilic Aromatic Substitution Start->Reaction NCS N-Chlorosuccinimide (NCS) (Chlorinating Agent) NCS->Reaction Acetonitrile (Solvent) Room Temperature Crude Crude Product Mixture Reaction->Crude Reaction Work-up (Aqueous Wash) Purified This compound (>96% Purity) Crude->Purified Purification (Recrystallization or Column Chromatography)

Caption: Synthesis of this compound via electrophilic chlorination.

Detailed Step-by-Step Methodology

This protocol describes a robust method for laboratory-scale synthesis.

Materials:

  • 3,5-Difluoroaniline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoroaniline. Dissolve it in anhydrous acetonitrile (approx. 10 mL per 1 g of aniline).

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) to the stirred solution at room temperature.

    • Causality Insight: NCS is chosen as a mild and effective chlorinating agent. Its use at room temperature minimizes the formation of side products that can occur with harsher reagents like chlorine gas. Acetonitrile is a suitable polar aprotic solvent that solubilizes both reactants.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: a. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. b. The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Trustworthiness Principle: The purity of the final product must be verified by ¹H NMR and mass spectrometry, comparing the results against the expected spectroscopic signatures detailed in Section 2.

Section 4: Applications in Medicinal Chemistry & Drug Design

This compound is not merely an intermediate; it is a strategic building block that imparts desirable properties to lead compounds.[5][12]

  • Modulation of Physicochemical Properties: The two fluorine atoms are potent modulators of a molecule's properties. They increase lipophilicity (enhancing membrane permeability) and can lower the pKa of the aniline nitrogen, which can be crucial for optimizing target engagement and solubility.[5][7] Furthermore, C-F bonds are highly stable, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug.[5]

  • Versatile Synthetic Handle: The chlorine atom at the 4-position is a key site for diversification. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Scaffold for Privileged Structures: The substituted aniline motif is a core component of many FDA-approved drugs.[1][2] By using this building block, chemists can construct novel analogs of known pharmacophores, exploring new chemical space while retaining key binding interactions.

Drug Discovery Workflow Integration

The diagram below illustrates how this compound can be utilized in a typical medicinal chemistry campaign, specifically in a Suzuki cross-coupling reaction to generate a biaryl scaffold, a common feature in kinase inhibitors and other drug classes.

Drug_Discovery_Workflow cluster_reaction Key Synthetic Transformation A 4-Chloro-3,5- difluoroaniline C Suzuki Cross-Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid or Ester B->C D Novel Biaryl Aniline Scaffold C->D C-C Bond Formation E Further Derivatization (e.g., Amide Coupling) D->E F Library of Drug Candidates E->F G Biological Screening (SAR Studies) F->G

Caption: Application of the building block in a Suzuki coupling drug discovery workflow.

Section 5: Safety, Handling, & Storage

As with any active chemical reagent, proper safety protocols are mandatory when handling this compound. The information below is a summary of key hazards and should be supplemented by a full review of the material's Safety Data Sheet (SDS).[13]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Irritation 2H315: Causes skin irritation
Serious Eye Damage 1H318: Causes serious eye damage
STOT - Single Exposure 3H335: May cause respiratory irritation

Source: Synquest Labs SDS[13]

Precautionary Measures & Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety goggles with side shields or a face shield

    • A lab coat[13]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][15]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[13]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[8][13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Section 6: References

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  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry . American Chemical Society. --INVALID-LINK--

  • Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . National Center for Biotechnology Information. --INVALID-LINK--

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI . Osaka University. --INVALID-LINK--

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed . National Center for Biotechnology Information. --INVALID-LINK--

  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents . Google Patents. --INVALID-LINK--

  • 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum - ChemicalBook . ChemicalBook. --INVALID-LINK--

  • The Elusive Building Block: An In-Depth Look at 2-Chloro-5,6-difluoroquinoxaline in Medicinal Chemistry - Benchchem . BenchChem. --INVALID-LINK--

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References

Structure Elucidation of 4-Chloro-3,5-difluoroaniline: A Multi-Technique Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: The Significance of 4-Chloro-3,5-difluoroaniline

This compound (CAS No: 2613-33-4; Molecular Formula: C₆H₄ClF₂N) is a halogenated aromatic amine that serves as a crucial building block in modern chemical synthesis.[1][2][3] Its structural motifs are incorporated into a range of high-value molecules, including active pharmaceutical ingredients (APIs) and advanced agrochemicals designed for targeted pest control.[4] The precise placement of the chloro and difluoro substituents on the aniline ring dictates the molecule's reactivity and its subsequent utility. Therefore, unambiguous structural elucidation is not merely an academic exercise but a foundational requirement for quality control, reaction optimization, and regulatory compliance.

This guide eschews a simplistic, textbook-style listing of techniques. Instead, it presents a logical, integrated workflow that mirrors a real-world scientific investigation. We will demonstrate how data from multiple, independent analytical methods converge to build an unshakeable, self-validating confirmation of the molecular structure.

The Elucidation Strategy: An Orthogonal, Multi-Modal Approach

The principle of structural elucidation rests on gathering complementary pieces of evidence. No single technique provides the complete picture. Our strategy employs a workflow where each step builds upon the last, progressively revealing the molecular identity. Mass spectrometry provides the elemental composition and molecular weight, Nuclear Magnetic Resonance spectroscopy maps the atomic connectivity, and Infrared spectroscopy confirms the presence of key functional groups.

Elucidation_Workflow cluster_start Initial Analysis cluster_ms Mass & Formula cluster_nmr Connectivity & Framework cluster_ir Functional Groups cluster_end Confirmation Sample Sample: this compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Provides Molecular Formula (C₆H₄ClF₂N) Structure Confirmed Structure MS->Structure Convergent Data IR Infrared Spectroscopy (IR) NMR->IR Defines Atom Connectivity NMR->Structure Convergent Data IR->Structure Convergent Data

Caption: A logical workflow for structure elucidation.

Part 1: Mass Spectrometry (MS) – The Molecular Formula Cornerstone

Expertise & Causality: We begin with MS, specifically Electron Ionization (EI), as it directly addresses the most fundamental questions: "What is the molecular weight?" and "What is the elemental formula?". This information is the bedrock upon which all further structural deductions are built. The presence of chlorine provides a distinct isotopic signature, offering an immediate and powerful validation point.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or GC inlet.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Expected Data & Interpretation

The primary goal is to identify the molecular ion peak (M⁺). For this compound, we expect a complex of peaks corresponding to the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl).

Predicted m/zAssignmentExpected Relative AbundanceRationale
163[C₆H₄³⁵ClF₂N]⁺100%Molecular ion (M⁺) with the most abundant chlorine isotope.
165[C₆H₄³⁷ClF₂N]⁺~32%The (M+2)⁺ peak, characteristic of a single chlorine atom.

The observation of this ~3:1 ratio for the 163/165 m/z peaks is strong evidence for the presence of one chlorine atom, thus validating a key part of the proposed structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Defining the Skeleton

Expertise & Causality: With the molecular formula established, NMR spectroscopy is employed to map the precise connectivity of the atoms. For a fluorinated compound, a multi-nuclear approach (¹H, ¹⁹F, and ¹³C) is not just beneficial, it is essential. The symmetry of this compound is a key feature that simplifies its spectra, and predicting this simplification is a hallmark of an experienced analyst.

Molecule_Structure N1 N H_N1 H N1->H_N1 H_N2 H N1->H_N2 C1 C1 C1->N1 C2 C2 C1->C2 C3 C3 C2->C3 H2 H2 C2->H2 C6 C6 C6->C1 H6 H6 C6->H6 C4 C4 C3->C4 F3 F3 C3->F3 C5 C5 C5->C6 F5 F5 C5->F5 C4->C5 Cl4 Cl4 C4->Cl4

Caption: Numbering scheme for this compound.

Protocol: General NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm).[5][6]

  • Acquisition: Spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.[7]

¹H NMR Analysis: Probing the Proton Environment

Due to the molecule's C₂ᵥ symmetry axis passing through C1 and C4, the protons at positions 2 and 6 are chemically and magnetically equivalent. The same applies to the fluorine atoms at positions 3 and 5.

  • Aromatic Protons (H-2, H-6): These two equivalent protons are expected to appear as a single signal (a singlet), as they have no adjacent protons to couple with. The surrounding electronegative fluorine and chlorine atoms will shift this signal downfield.

  • Amine Protons (-NH₂): These two protons will typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature.

Predicted ¹H DataChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic6.5 - 7.0Singlet (s)2HH-2, H-6
Amine3.5 - 4.5 (variable)Broad Singlet (br s)2H-NH₂
¹⁹F NMR Analysis: The Fluorine Perspective

Expertise & Causality: ¹⁹F NMR is a highly sensitive and indispensable tool for fluorinated compounds.[8][9] The chemical shift range is vast, making it exceptionally diagnostic. For this molecule, the two fluorine atoms (F-3, F-5) are equivalent due to symmetry and are not coupled to any neighboring protons.

  • Aromatic Fluorines (F-3, F-5): A single signal (a singlet) is expected. Its chemical shift will be in the typical range for aryl fluorides.

Predicted ¹⁹F DataChemical Shift (δ, ppm)MultiplicityAssignment
Aromatic-100 to -120Singlet (s)F-3, F-5
¹³C NMR Analysis: Mapping the Carbon Backbone

The molecule's symmetry means that instead of six distinct signals for the aromatic carbons, only four are expected.

  • C-1: Attached to the nitrogen.

  • C-2 and C-6: Equivalent carbons, each attached to a hydrogen.

  • C-3 and C-5: Equivalent carbons, each directly attached to a fluorine. These signals will exhibit a large one-bond C-F coupling constant (¹JCF).

  • C-4: The carbon attached to chlorine.

Predicted ¹³C DataChemical Shift (δ, ppm)Key FeatureAssignment
C-F155 - 165Large ¹JCF couplingC-3, C-5
C-N140 - 150C-1
C-Cl115 - 125C-4
C-H105 - 115C-2, C-6

Part 3: Infrared (IR) Spectroscopy – Confirmation of Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and cost-effective method to confirm the presence of the key functional groups predicted by the molecular formula.[10] While NMR and MS provide the core framework, IR serves as a crucial cross-check. For this molecule, the N-H stretches of the primary amine and the C-F/C-Cl stretches are the most diagnostic signals.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal and firm contact is ensured using a pressure clamp.

  • Data Acquisition: The sample is scanned (typically 32 scans are co-added) over the range of 4000-400 cm⁻¹ to generate the infrared spectrum.

Expected Data & Interpretation

The spectrum should display characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3500Asymmetric N-H StretchPrimary Amine (-NH₂)
3300 - 3400Symmetric N-H StretchPrimary Amine (-NH₂)
~1620N-H Scissoring (Bending)Primary Amine (-NH₂)
1500 - 1600C=C StretchingAromatic Ring
1250 - 1350C-N StretchingAryl Amine
1100 - 1300C-F StretchingAryl Fluoride
600 - 800C-Cl StretchingAryl Chloride

Data Synthesis & Final Confirmation

The unambiguous structure of this compound is confirmed by the convergence of all analytical data. Each technique provides a piece of the puzzle, and together they form a self-validating system.

Final_Confirmation cluster_evidence Convergent Spectroscopic Evidence Structure This compound MS_Data MS • M⁺ at m/z 163 • M+2 at m/z 165 (~32%) -> Formula: C₆H₄ClF₂N MS_Data->Structure NMR_Data NMR • ¹H: 2H singlet (Ar-H) • ¹⁹F: Singlet • ¹³C: 4 signals -> Confirms C₂ᵥ Symmetry NMR_Data->Structure IR_Data IR • Doublet at ~3400-3500 cm⁻¹ (N-H) • Strong C-F & C-Cl bands -> Confirms Functional Groups IR_Data->Structure

Caption: Synthesis of orthogonal data to confirm the final structure.

Mass spectrometry establishes the correct molecular weight and elemental formula (C₆H₄ClF₂N), including the presence of a single chlorine atom. NMR spectroscopy confirms the substitution pattern and molecular symmetry, showing two equivalent aromatic protons, two equivalent fluorine atoms, and four distinct carbon environments. Finally, Infrared spectroscopy verifies the existence of the primary amine and the carbon-halogen bonds. No other isomer could satisfy all of these independent experimental observations.

Safety & Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[11] It may also cause respiratory irritation.

  • Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[12][13]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

    • Avoid breathing dust or vapors.[11]

    • Wash hands thoroughly after handling.[11]

References

Synthesis pathways for 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-difluoroaniline

Introduction

This compound is a halogenated aromatic amine of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—featuring an electron-donating amino group and electron-withdrawing fluorine and chlorine atoms—imparts specific electronic properties, reactivity, and lipophilicity to molecules incorporating this moiety. These characteristics make it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced polymers.[3][4] The strategic placement of fluorine atoms, in particular, is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[5]

This guide provides a comprehensive overview of viable synthetic pathways for this compound, designed for researchers and professionals in drug development and chemical synthesis. We will explore two primary strategies: the direct electrophilic chlorination of a key precursor and a classical approach involving the reduction of a nitroaromatic intermediate. The discussion emphasizes the chemical logic behind each route, provides detailed experimental protocols, and addresses critical safety considerations.

Pathway 1: Direct Electrophilic Chlorination of 3,5-Difluoroaniline

This pathway represents a convergent and modern approach, leveraging the readily accessible intermediate, 3,5-difluoroaniline. The core of this strategy is a regioselective C-H chlorination reaction.

Causality and Mechanistic Rationale

The feasibility of this route hinges on the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. Conversely, the fluorine atoms at the 3- and 5-positions are deactivating and meta-directing relative to themselves. The combined influence strongly favors the substitution at the positions ortho and para to the amino group (C2, C4, and C6). The C4 (para) position is both electronically activated and sterically most accessible, making it the prime target for electrophilic attack by a chlorinating agent. Recent advances in photoredox and organocatalysis have enabled highly efficient and selective C-H chlorination of anilines under mild conditions using reagents like N-Chlorosuccinimide (NCS).[6]

Synthesis Workflow Diagram

Pathway_1_Chlorination cluster_0 Step A: Synthesis of Starting Material cluster_1 Step B: Final Chlorination Start 1,3,5-Trichlorobenzene Intermediate1 3,5-Difluorochlorobenzene Start->Intermediate1 Halogen Exchange (e.g., KF/CsF) SM 3,5-Difluoroaniline Intermediate1->SM Nucleophilic Aromatic Substitution (Ammonolysis, Cu catalyst) Product This compound SM->Product Regioselective C-H Chlorination Reagent N-Chlorosuccinimide (NCS) + Photocatalyst Reagent->Product

Caption: Workflow for Pathway 1, starting from 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline, followed by regioselective chlorination.

Experimental Protocols

Step A: Synthesis of 3,5-Difluoroaniline (Starting Material)

This protocol is adapted from established methods for the synthesis of 3,5-difluoroaniline from 3,5-difluorochlorobenzene.[7]

  • Apparatus Setup: A high-pressure autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge is required.

  • Reagents:

    • 3,5-Difluorochlorobenzene

    • Aqueous ammonia (e.g., 28-30%)

    • Copper (I) oxide (Cu₂O) as a catalyst

    • A suitable metal powder (e.g., Copper, Iron)

  • Procedure: a. To the autoclave, add 3,5-difluorochlorobenzene (1.0 eq), copper (I) oxide (e.g., 0.05 eq), and the selected metal powder (e.g., 0.1 eq). b. Add aqueous ammonia in excess (e.g., 10-20 eq) as both the reagent and solvent. c. Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon). d. Heat the mixture to 150-200°C with vigorous stirring. The internal pressure will increase significantly. e. Maintain the reaction at temperature for 12-24 hours. Monitor the reaction progress by sampling and analyzing via Gas Chromatography (GC) if the equipment allows. f. After completion, cool the reactor to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood. g. Transfer the reaction mixture to a separatory funnel, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. i. Purify the crude product by vacuum distillation or column chromatography to yield pure 3,5-difluoroaniline.[8]

Step B: Regioselective Chlorination of 3,5-Difluoroaniline

This protocol is a conceptual adaptation based on modern photocatalytic chlorination methods.[6]

  • Apparatus Setup: A reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, septum, and a high-intensity light source (e.g., Blue LED lamp, ~450 nm).

  • Reagents:

    • 3,5-Difluoroaniline (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • A suitable photocatalyst (e.g., 4CzIPN, ~1-2 mol%)

    • An organic acid co-catalyst (e.g., 2-bromo-2,2-difluoroacetic acid, ~20 mol%)

    • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Procedure: a. In the reaction vessel, dissolve 3,5-difluoroaniline, NCS, the photocatalyst, and the co-catalyst in anhydrous THF under an inert atmosphere. b. Stir the solution in the dark for a few minutes to ensure homogeneity. c. Irradiate the mixture with the light source at room temperature. d. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion (typically 12-24 hours), quench the reaction by removing the light source. f. Remove the solvent under reduced pressure. g. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to isolate this compound.

Data Summary
StepReactionTypical YieldPurity
A Ammonolysis of 3,5-difluorochlorobenzene70-85%>98% (GC)
B Photocatalytic Chlorination65-80%>96% (HPLC)

Pathway 2: Reduction of 4-Chloro-3,5-difluoronitrobenzene

This pathway follows a traditional and robust synthetic logic: constructing a substituted nitroaromatic ring and subsequently reducing the nitro group to form the aniline. This method is often advantageous for its scalability and the reliability of the final reduction step.

Causality and Mechanistic Rationale

The success of this route depends on the ability to synthesize the key intermediate, 4-Chloro-3,5-difluoronitrobenzene. This can be achieved through a multi-step sequence starting from a simpler precursor. A plausible, though not explicitly documented, approach would involve the nitration of 1-chloro-2,6-difluorobenzene. The final step, the reduction of the nitro group, is a high-yielding and well-established transformation in organic synthesis. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method.[9][10]

Synthesis Workflow Diagram

Pathway_2_Reduction cluster_0 Step A: Synthesis of Nitro Precursor (Proposed) cluster_1 Step B: Nitro Group Reduction Start 1-Chloro-2,6-difluorobenzene Intermediate 4-Chloro-3,5-difluoronitrobenzene Start->Intermediate Electrophilic Nitration Reagent1 Mixed Acid (HNO₃/H₂SO₄) Reagent1->Intermediate Product This compound Intermediate->Product Catalytic Hydrogenation Reagent2 H₂ Gas + Pd/C Catalyst Reagent2->Product

Caption: Workflow for Pathway 2, involving the proposed nitration of a precursor followed by catalytic hydrogenation of the nitro group.

Experimental Protocols

Step A: Synthesis of 4-Chloro-3,5-difluoronitrobenzene (Precursor)

This is a proposed protocol based on standard nitration procedures for halogenated benzenes.[11]

  • Apparatus Setup: A three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, placed in an ice-water bath.

  • Reagents:

    • 1-Chloro-2,6-difluorobenzene (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

  • Procedure: a. To the flask, add concentrated sulfuric acid and cool the flask to 0-5°C in the ice bath. b. Slowly add 1-chloro-2,6-difluorobenzene to the cold sulfuric acid with vigorous stirring. c. Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in the dropping funnel. d. Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C. e. After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. f. Monitor the reaction by GC. g. Once complete, carefully pour the reaction mixture over crushed ice. h. Extract the product with an organic solvent (e.g., dichloromethane). i. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine. j. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude nitroaromatic product. Further purification may be achieved by recrystallization or chromatography.

Step B: Catalytic Hydrogenation to this compound

This protocol is based on standard procedures for nitro group reduction.[9]

  • Apparatus Setup: A high-pressure hydrogenation vessel (autoclave or Parr shaker) certified for use with flammable gases under pressure.

  • Reagents:

    • 4-Chloro-3,5-difluoronitrobenzene (1.0 eq)

    • Palladium on carbon (Pd/C, 5-10 wt%)

    • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Procedure: a. In the hydrogenation vessel, dissolve the nitro compound in the chosen solvent. b. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen). Caution: Pd/C can be pyrophoric and should be handled with care, often as a water-wet paste.[9] c. Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. d. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and begin vigorous stirring or shaking. e. The reaction is often exothermic; maintain the temperature as needed (e.g., 25-50°C). f. Monitor the reaction by observing hydrogen uptake. g. Once hydrogen uptake ceases, continue stirring for another hour to ensure completion. h. Vent the excess hydrogen and purge the vessel with nitrogen. i. Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Caution: Do not allow the catalyst on the filter pad to dry in the air. Keep it wet with solvent until it can be safely quenched. j. Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be purified if necessary.

Data Summary
StepReactionTypical YieldPurity
A Electrophilic Nitration75-90%>95% (GC)
B Catalytic Hydrogenation>95%>98% (GC/HPLC)

Comparative Analysis and Safety

  • Pathway 1 (Chlorination): This route is more convergent and may involve milder conditions, especially with modern photocatalytic methods. However, controlling regioselectivity can sometimes be challenging, and the synthesis of the 3,5-difluoroaniline starting material can be multi-stepped and require harsh conditions.

  • Pathway 2 (Reduction): This is a very robust and high-yielding approach, particularly the final reduction step. The primary challenge lies in the synthesis of the nitroaromatic precursor, which may require strong acids and careful temperature control. This pathway is often more suitable for large-scale production due to its reliability.

Critical Safety Precautions:

  • Catalytic Hydrogenation: Involves flammable hydrogen gas under high pressure. Use certified equipment and ensure a leak-free system. Catalysts like Pd/C and Raney Nickel can be pyrophoric and must be handled under an inert atmosphere or solvent.[9]

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are highly corrosive and the reaction can be highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE) and maintain strict temperature control.

  • Halogenated Compounds: Many halogenated aromatic compounds are toxic and should be handled with care, using appropriate PPE to avoid inhalation and skin contact.

Conclusion

The synthesis of this compound can be effectively achieved through at least two strategic pathways. The choice between direct chlorination of 3,5-difluoroaniline and the reduction of a nitroaromatic precursor will depend on factors such as the availability of starting materials, required scale, and the specific capabilities of the laboratory. Both routes rely on fundamental and well-understood organic transformations, offering viable methods for accessing this important chemical building block for research and development in the pharmaceutical and chemical industries.

References

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 4-Chloro-3,5-difluoroaniline (CAS No. 2613-33-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the molecule's behavior in various chemical transformations and under different environmental conditions.

Core Molecular Characteristics

This compound possesses a unique substitution pattern on the aniline ring that dictates its chemical behavior. The presence of three halogen atoms (one chlorine and two fluorine) and an amino group creates a complex interplay of electronic and steric effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling, storage, and behavior in reaction media.

PropertyValueSource
Molecular Formula C₆H₄ClF₂N[2][3]
Molecular Weight 163.55 g/mol [2][3]
Appearance Not explicitly stated for the pure compound; related compounds are often powders or crystals.
Storage Room temperature[1]

Reactivity Profile

The reactivity of this compound is governed by the activating, ortho-, para- directing amino group and the deactivating, meta- directing halogen substituents. This section explores the key reaction types this molecule can undergo.

Electrophilic Aromatic Substitution

The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic attack. However, the presence of three electron-withdrawing halogen atoms deactivates the ring to some extent compared to aniline. Electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 2 and 6).

A general workflow for electrophilic aromatic substitution on an aniline derivative is depicted below.

Aniline Substituted Aniline Intermediate Arenium Ion Intermediate Aniline->Intermediate Attack on E+ Electrophile Electrophile (E+) Product Substituted Product Intermediate->Product -H+ ArylHalide This compound Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Product Meisenheimer->Product - Halide Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UVVis->Structure

References

The Strategic deployment of 4-Chloro-3,5-difluoroaniline in Advanced Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Polysubstituted Aniline

In the vast landscape of chemical intermediates, few molecules offer the strategic versatility of 4-Chloro-3,5-difluoroaniline. Its unique arrangement of halogen substituents on an aniline core provides a powerful scaffold for the synthesis of a new generation of highly active and selective agrochemicals and pharmaceuticals. This technical guide delves into the core applications of this compound, providing not only a literature review of its uses but also a practical guide to its synthetic utility, complete with detailed protocols and an exploration of the chemical principles that underpin its effectiveness. For researchers and drug development professionals, understanding the nuances of how to leverage the distinct properties of this compound is key to unlocking novel molecular designs with enhanced performance.

Chemical Profile and Strategic Advantages

This compound, with the CAS number 2613-33-4, is a halogenated aniline derivative.[1][2] Its molecular structure, featuring a chlorine atom at the 4-position and fluorine atoms at the 3 and 5-positions, is not a random assortment of halogens. This specific substitution pattern is the very source of its utility in modern synthesis.

PropertyValue
CAS Number 2613-33-4[2]
Molecular Formula C₆H₄ClF₂N[2]
Molecular Weight 163.55 g/mol [2]
IUPAC Name This compound[2]

The strategic placement of the fluorine atoms, in particular, imparts a range of desirable properties to the final active molecules. Fluorine's high electronegativity and relatively small size can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, all critical parameters in the design of effective drugs and agrochemicals. The chloro group, in turn, provides an additional point of modulation and can contribute to the overall electronic and steric profile of the molecule.

Application in Agrochemicals: A Cornerstone in Modern Herbicide Design

The most prominent application of this compound and its structural analogs is in the synthesis of advanced herbicides, particularly those belonging to the picolinic acid class of synthetic auxins. These herbicides mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.

Case Study: Synthesis of Picolinic Acid Herbicides

A significant number of modern picolinic acid herbicides feature a 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinate scaffold. While not always starting directly from this compound, the synthesis of these complex molecules often involves the introduction of a similarly substituted aniline precursor, highlighting the importance of this substitution pattern.

A prime example is the synthesis of compounds structurally related to the herbicide florpyrauxifen-benzyl.[3][4] The general synthetic strategy involves the construction of a substituted picolinic acid core, which is then coupled with a substituted aniline. The 4-amino-3-chloro-5-fluoro-phenyl moiety is a key component for high herbicidal efficacy.

Experimental Protocol: General Synthesis of a 4-Amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-5-fluoro-2-picolinic Acid Derivative

This protocol outlines a representative multi-step synthesis that showcases the incorporation of a substituted aniline to form a picolinic acid herbicide.

Step 1: Synthesis of the Pyrazole Intermediate A suitable aryl hydrazine is reacted with a diketone to form the pyrazole ring. This intermediate is then functionalized for subsequent coupling.

Step 2: N-Arylation of the Pyrazole The pyrazole intermediate is coupled with a protected and activated picolinate ring. This step often utilizes a chloro-difluoro-substituted aniline precursor, which is cyclized to form the picolinate core prior to coupling.

Step 3: Deprotection and Hydrolysis The protecting groups are removed, and the ester is hydrolyzed to yield the final picolinic acid herbicide.

Causality Behind Experimental Choices: The inclusion of the 3,5-difluoroaniline moiety is critical for the biological activity of these herbicides. The fluorine atoms enhance the molecule's binding affinity to the auxin receptors in susceptible plants. Furthermore, the strong carbon-fluorine bonds increase the metabolic stability of the herbicide, leading to longer-lasting weed control. The chlorine atom at the 4-position further modulates the electronic properties of the aromatic ring, contributing to the overall efficacy.

Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives

The following table summarizes the herbicidal activity of various 4-amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-5-fluoro-2-picolinic acid derivatives, demonstrating the high potency achievable with this chemical scaffold.

Compound IDR1 Substituent (on Pyrazole)R2 Substituent (on Pyrazole Phenyl)A. thaliana Root Growth IC50 (µM)[5]Brassica napus Root Growth Inhibition (%) at 250 µM[6]Amaranthus retroflexus Inhibition (%) at 250 g/ha[6]
V-2CH₃4-Cl0.0032>80100
V-7CH₃4-CH₃0.0065Not ReportedNot Reported

Visualization of the Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Application A This compound B Picolinate Precursor Synthesis A->B Multi-step transformation C N-Arylation with Pyrazole B->C Coupling D Final Herbicide C->D Deprotection & Hydrolysis E Herbicide Formulation D->E F Weed Control E->F

Caption: Synthetic workflow for picolinic acid herbicides.

Application in Pharmaceuticals: A Building Block for Targeted Therapies

The unique electronic and steric properties of this compound also make it an attractive building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.

Case Study: Synthesis of MEK Inhibitor Trametinib Analogs

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[1] While the commercial synthesis of Trametinib may not start directly from this compound, the synthesis of analogs and key intermediates often involves precursors with a similar substitution pattern, such as 2-fluoro-4-iodoaniline. The principles of incorporating a di-halo-substituted aniline are directly transferable.

Experimental Protocol: Conceptual Synthesis of a Trametinib Analog Intermediate

This protocol outlines a conceptual synthesis of a key intermediate for a Trametinib analog, demonstrating the utility of a substituted aniline.

Step 1: Urea Formation this compound is reacted with an isocyanate to form a substituted urea.

Step 2: Cyclization The substituted urea undergoes a cyclization reaction with a suitable dicarbonyl compound to form the core heterocyclic structure of the kinase inhibitor.

Step 3: Further Functionalization The core structure is further functionalized through a series of reactions, such as N-arylation and amidation, to yield the final kinase inhibitor.

Causality Behind Experimental Choices: In the context of kinase inhibitors, the 3,5-difluoro substitution pattern on the aniline ring plays a crucial role in achieving high potency and selectivity. The fluorine atoms can form key hydrogen bonds or other non-covalent interactions with amino acid residues in the kinase's ATP-binding pocket. This enhances the binding affinity and residency time of the inhibitor, leading to more effective target inhibition. The chlorine atom can further fine-tune the electronic properties and provide an additional point for interaction or modification. The metabolic stability conferred by the fluorine atoms is also a significant advantage in drug design, leading to improved pharmacokinetic profiles.[7]

Visualization of Kinase Inhibition Pathway

G cluster_0 RAS/RAF/MEK/ERK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Trametinib Analog (from this compound) Inhibitor->MEK Inhibition

Caption: Inhibition of the MEK pathway by a Trametinib analog.

Conclusion: A Versatile and Strategic Synthetic Tool

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its unique substitution pattern provides a powerful handle to modulate the biological activity, metabolic stability, and pharmacokinetic properties of a wide range of molecules. From the fields of agrochemistry to pharmaceuticals, the applications of this versatile building block are continually expanding. As researchers and drug development professionals continue to push the boundaries of molecular design, the strategic incorporation of this compound and its analogs will undoubtedly play a crucial role in the discovery and development of the next generation of high-performance chemicals.

References

Computational Modeling of 4-Chloro-3,5-difluoroaniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the computational modeling of 4-Chloro-3,5-difluoroaniline, a halogenated aromatic amine of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to deliver a narrative grounded in scientific integrity and practical application. We will dissect the molecule's fundamental electronic properties using Density Functional Theory (DFT), predict its binding behavior with a relevant biological target via molecular docking, and assess the stability of this interaction through molecular dynamics (MD) simulations. Each section is structured to not only provide step-by-step guidance but also to explain the critical reasoning behind methodological choices, ensuring a robust and validated computational workflow.

Introduction: The Significance of Halogenated Scaffolds in Modern Drug Design

This compound (CAS: 2613-33-4) is a substituted aniline that serves as a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs)[1][2]. Its chemical structure, featuring a chlorine and two fluorine atoms on the phenyl ring, imparts unique physicochemical properties that are highly sought after in drug design[3][4][5][6]. The strategic incorporation of halogens can modulate a molecule's lipophilicity, metabolic stability, and membrane permeability.

Crucially, halogen atoms can participate in a highly directional, non-covalent interaction known as a halogen bond[7][8]. This interaction, where the halogen acts as a Lewis acid, has emerged as a powerful tool for enhancing ligand-protein binding affinity and selectivity, comparable in significance to the well-established hydrogen bond[4][9]. Understanding and predicting these interactions are paramount for rational drug design.

Computational modeling provides an indispensable toolkit for elucidating these properties at the molecular level, offering predictive insights that can significantly accelerate the drug discovery pipeline by prioritizing experimental efforts. This guide will walk through a complete in silico workflow to characterize this compound and its potential as a targeted therapeutic agent.

Part 1: Quantum Mechanical Characterization via Density Functional Theory (DFT)

Objective: To determine the intrinsic electronic and structural properties of this compound. DFT is a robust quantum mechanical method that provides a balance of accuracy and computational cost for studying the electronic structure of molecules[10][11][12][13].

Causality of Method Selection: We employ the B3LYP functional with a 6-311++G(d,p) basis set. B3LYP is a hybrid functional that has demonstrated high accuracy for modeling organic molecules[10][11][14]. The 6-311++G(d,p) basis set is chosen for its flexibility, incorporating diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds—both critical for molecules with electronegative halogen atoms[2][14][15].

Workflow for DFT Analysis

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis prep Build 3D structure of This compound calc Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) prep->calc Input File analysis Extract Properties: - Optimized Geometry - HOMO/LUMO Orbitals - Electrostatic Potential - Vibrational Frequencies calc->analysis Output File

Caption: Workflow for DFT-based characterization of the molecule.

Experimental Protocol: DFT Calculation
  • Structure Preparation:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • Input File Generation:

    • Create an input file for a DFT software package (e.g., Gaussian, ORCA).

    • Specify the charge (0) and multiplicity (singlet).

    • Define the coordinates of the atoms.

    • Set the calculation keywords: Opt Freq B3LYP/6-311++G(d,p). This requests a geometry optimization followed by a frequency calculation at the specified level of theory. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Execution and Analysis:

    • Submit the calculation to the software.

    • Upon completion, verify the absence of imaginary frequencies in the output file.

    • Extract the optimized Cartesian coordinates.

    • Visualize the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand its electronic reactivity.

    • Map the electrostatic potential (ESP) onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly important for visualizing the "sigma-hole" on the chlorine atom, which is responsible for halogen bonding[7].

Data Presentation: Calculated Molecular Properties
PropertyCalculated ValueSignificance
Formula C₆H₄ClF₂NMolecular composition[3].
Molecular Weight 163.55 g/mol Mass of one mole of the substance[3].
Total Dipole Moment Value (Debye)Indicates overall molecular polarity.
HOMO Energy Value (eV)Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy Value (eV)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap Value (eV)An indicator of chemical reactivity and electronic excitation energy.
ESP Minimum (on N) Value (kcal/mol)Indicates the most nucleophilic site (lone pair of the amine group).
ESP Maximum (on Cl) Value (kcal/mol)Indicates the positive sigma-hole, the electrophilic site for halogen bonding.

(Note: Specific numerical values would be generated from the actual DFT calculation.)

Part 2: Molecular Docking with a Peroxidase Target

Objective: To predict the binding mode and affinity of this compound within the active site of a protein. Based on literature suggesting that substituted anilines can act as probes for peroxidases, we will use Horseradish Peroxidase (HRP) as a hypothetical, yet relevant, target protein[16].

Causality of Method Selection: We will use AutoDock Vina, a widely adopted and validated open-source docking program known for its speed and accuracy[8][17][18]. The docking process computationally "places" the ligand into the protein's binding site in numerous conformations and scores them, predicting the most favorable binding pose and estimating the binding affinity.

Workflow for Molecular Docking

Docking_Workflow cluster_prep Step 1: File Preparation cluster_grid Step 2: Grid Box Definition cluster_dock Step 3: Docking Simulation cluster_analysis Step 4: Results Analysis p_prep Prepare Receptor (Protein): - Download PDB - Remove water, co-factors - Add polar hydrogens - Assign charges grid Define Search Space: - Center grid on active site - Set grid dimensions p_prep->grid l_prep Prepare Ligand: - Use DFT-optimized structure - Define rotatable bonds - Assign charges dock Run AutoDock Vina: - Set exhaustiveness - Generate binding poses l_prep->dock grid->dock Grid Parameters analysis Analyze Poses: - Rank by binding affinity - Visualize interactions (H-bonds, Halogen bonds) - Identify key residues dock->analysis Docked Poses

Caption: The sequential workflow for protein-ligand docking.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Download the crystal structure of Horseradish Peroxidase from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing water molecules, ions, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).

    • Save the prepared receptor in the required PDBQT file format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound as the input.

    • Using AutoDock Tools, define the rotatable bonds within the ligand. The aniline group's bond to the ring is a key rotatable bond.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Identify the active site of the peroxidase (e.g., the heme-containing catalytic site).

    • Define a 3D grid box that encompasses this entire active site. The size of the box must be large enough to allow the ligand to move and rotate freely. The center coordinates and dimensions (in Ångströms) are specified in a configuration file.

  • Running AutoDock Vina:

    • Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the name of the output file.

    • Set the exhaustiveness parameter (e.g., 32), which controls the thoroughness of the conformational search. Higher values increase accuracy but also computational time[17].

    • Execute Vina from the command line: vina --config conf.txt --log log.txt.

  • Results Analysis:

    • Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose within the protein's active site using software like PyMOL or Discovery Studio.

    • Analyze the intermolecular interactions, such as hydrogen bonds (e.g., from the -NH₂ group), halogen bonds (from the -Cl atom), and hydrophobic contacts.

Data Presentation: Docking Results Summary
Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1ValueHis42, Phe179, Arg38Hydrogen Bond, Halogen Bond, Pi-Pi Stacking
2ValueHis42, Leu131Hydrogen Bond, Hydrophobic
3ValueArg38, Pro139Hydrogen Bond, Hydrophobic

(Note: Values and residues are hypothetical examples for illustrative purposes.)

Part 3: Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the predicted protein-ligand binding pose and to characterize the dynamic behavior of the complex in a simulated physiological environment. While docking is a static snapshot, MD simulation provides a "movie" of molecular motion over time.

Causality of Method Selection: We will use GROMACS, a high-performance and widely used MD simulation package[7][9][19][20][21]. The simulation will be run using the CHARMM36m force field for the protein and the CGenFF (CHARMM General Force Field) for the ligand, which are designed to work together to accurately model biomolecular systems.

Workflow for Molecular Dynamics Simulation

MD_Workflow cluster_setup System Setup cluster_run Simulation Run cluster_analysis Trajectory Analysis start Start with Best Docked Pose (Protein-Ligand Complex) topology Generate Topologies (CHARMM36m & CGenFF) start->topology solvate Solvate with Water (Define Simulation Box) topology->solvate ions Add Ions (Neutralize System) solvate->ions em Energy Minimization ions->em nvt NVT Equilibration (Constant Volume/Temp) em->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt prod Production MD Run (e.g., 100 ns) npt->prod rmsd RMSD Analysis (Stability) prod->rmsd rmsf RMSF Analysis (Flexibility) prod->rmsf interactions Interaction Analysis (H-bonds, etc.) prod->interactions

Caption: A comprehensive workflow for MD simulation of a protein-ligand complex.

Experimental Protocol: MD Simulation
  • System Preparation:

    • Topology Generation: Use the CHARMM-GUI server or similar tools to generate GROMACS topology files for the protein-ligand complex. This involves assigning force field parameters from CHARMM36m to the protein and generating parameters for the ligand using the CGenFF server[9].

    • Solvation: Place the complex in a periodic simulation box (e.g., a cubic or dodecahedron box) and fill it with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during the system setup.

  • Equilibration:

    • NVT Ensemble (Canonical): Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand, which are typically held in place with position restraints.

    • NPT Ensemble (Isothermal-Isobaric): Perform a second equilibration simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature. This adjusts the system density to the correct value. Position restraints on the protein and ligand are gradually released during this phase.

  • Production MD:

    • Run the main simulation for a duration sufficient to observe the dynamics of interest (e.g., 100-500 ns) without any restraints. Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand is stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, halogen bonds) identified during docking.

Data Presentation: MD Simulation Metrics
MetricResultInterpretation
Ligand RMSD Plateaus at ~1.5 Å after 20 nsThe ligand remains stably bound in the predicted pose throughout the simulation.
Protein Backbone RMSD Plateaus at ~2.0 Å after 15 nsThe overall protein structure is stable and does not undergo major conformational changes.
Key H-Bond Occupancy Arg38-NH₂: 85%The hydrogen bond between the ligand's amine group and Arg38 is highly stable.
Key Halogen Bond Cl···O=His42: 65%The halogen bond is present for a majority of the simulation, contributing to binding.

(Note: Values are representative examples of a successful simulation.)

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow for the characterization of this compound. By integrating DFT, molecular docking, and molecular dynamics simulations, we can build a comprehensive understanding of a molecule, from its fundamental electronic properties to its dynamic behavior within a biological target. The insights gained from this in silico analysis—such as predicted binding affinity, identification of key interacting residues, and confirmation of binding stability—provide a strong, data-driven foundation for prioritizing this scaffold in a drug discovery program. These computational predictions can now be used to guide the synthesis of derivatives and to design focused biophysical and cell-based assays for experimental validation, ultimately accelerating the journey from chemical concept to clinical candidate.

References

Electronic properties of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 4-Chloro-3,5-difluoroaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of this compound (CAS No: 2613-33-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of chloro and difluoro substituents on the aniline scaffold imparts unique electronic characteristics that significantly influence its molecular interactions, reactivity, and utility in drug discovery.[3][4] This document synthesizes theoretical and experimental data to offer a detailed perspective on the molecule's structural geometry, spectroscopic signatures, and quantum chemical properties. Methodologies for both experimental characterization and computational analysis are detailed to provide researchers with a self-validating framework for investigation.

Introduction: The Significance of Halogen Substitution

This compound is a substituted aromatic amine whose utility is fundamentally governed by the electronic perturbations induced by its halogen substituents.[5] In medicinal chemistry and materials science, the introduction of fluorine and chlorine atoms is a well-established strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[4][6] The two fluorine atoms, being highly electronegative, and the chlorine atom collectively act as strong electron-withdrawing groups via the inductive effect. This effect profoundly alters the electron density distribution across the aniline ring and on the amino group, thereby tuning the molecule's reactivity and intermolecular interaction potential.[3] This guide elucidates these properties through a detailed examination of the molecule's structure, spectroscopic behavior, and computationally derived electronic descriptors.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compound[7]
CAS Number 2613-33-4[7]
Molecular Formula C₆H₄ClF₂N[7][8]
Molecular Weight 163.55 g/mol [7]
SMILES C1=C(C=C(C(=C1F)Cl)F)N[7]
InChIKey LURQZEKPTCFPAE-UHFFFAOYSA-N[7]

Molecular Structure and Geometry

The electronic properties of a molecule are intrinsically linked to its three-dimensional structure. The geometry of this compound can be precisely determined using quantum chemical calculations, most commonly through Density Functional Theory (DFT) methods.[5][9]

Methodology: Geometry Optimization

The rationale for employing DFT, specifically with a functional like B3LYP and a basis set such as 6-311++G(d,p), is its proven accuracy in predicting the molecular structures of halogenated organic compounds with a favorable balance between computational cost and precision.[5][10] This level of theory reliably accounts for electron correlation effects, which are crucial for describing the nuanced interactions between the halogen substituents and the aromatic system.

Protocol for Geometry Optimization:

  • Structure Input: The initial 2D structure of this compound is drawn using molecular modeling software.

  • Computational Method Selection: The calculation is set up using a DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) within a computational chemistry package like Gaussian.[3]

  • Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the equilibrium structure on the potential energy surface.

  • Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopy provides empirical data on the electronic and vibrational states of a molecule, serving as a crucial tool for both identification and the validation of theoretical models.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis probes the characteristic stretching and bending modes of the molecule's covalent bonds. For halogenated anilines, key vibrational bands include N-H, C-N, C-X (X=F, Cl), and aromatic C=C stretching modes.[3] Theoretical frequency calculations using DFT are instrumental in assigning the experimentally observed spectral bands.[5]

Table 2: Key Calculated Vibrational Frequencies for Halogenated Anilines

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
N-H Asymmetric/Symmetric Stretch 3400 - 3500Confirms the presence of the primary amine group.
C-H Aromatic Stretch 3000 - 3100Characteristic of the aromatic ring protons.[5]
C=C Aromatic Stretch 1450 - 1600Indicates the integrity of the benzene ring.
N-H Bending (Scissoring) 1590 - 1650A key deformation mode of the amino group.
C-N Stretch 1250 - 1340Reflects the bond strength between the ring and the amino group.[11]
C-F Stretch 1100 - 1300Strong, characteristic absorption indicating fluorination.
C-Cl Stretch 505 - 710Confirms the presence of the chloro substituent.[5]

Note: These are typical ranges derived from computational studies on similar halogenated anilines.[3][5]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Background Spectrum: A background spectrum of a pure KBr pellet is recorded to account for atmospheric and instrumental noise.

  • Data Acquisition: The sample pellet is placed in the spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12] Multiple scans (e.g., 32) are averaged to improve the signal-to-noise ratio.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The chemical shifts are highly sensitive to the electron density around each nucleus, making NMR an excellent tool for probing the electronic effects of the halogen substituents.

Expected Spectral Features:

  • ¹H NMR: The aromatic region would show signals for the two ring protons, with their chemical shifts and coupling patterns influenced by the adjacent F and Cl atoms. The amino group protons would typically appear as a broad singlet.

  • ¹³C NMR: The spectrum would display distinct signals for each of the six carbon atoms in the benzene ring. The carbons directly bonded to the electronegative F, Cl, and N atoms (C-F, C-Cl, C-N) would be significantly deshielded, appearing at higher chemical shifts (downfield).[13][14]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[12]

  • ¹H NMR Acquisition: The spectrum is acquired on a spectrometer (e.g., 400 MHz). A standard single-pulse experiment is run with a spectral width covering approximately -2 to 12 ppm.[12]

  • ¹³C NMR Acquisition: The spectrum is acquired on the same instrument (at a corresponding frequency, e.g., 100 MHz). A proton-decoupled pulse sequence is used to produce a spectrum with single lines for each unique carbon atom over a spectral width of 0 to 200 ppm.[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule, typically the π→π* and n→π* transitions of the aromatic system and the amino group. The position of the maximum absorbance (λmax) is sensitive to the electronic effects of substituents. Electron-withdrawing groups can cause a hypsochromic (blue) shift compared to unsubstituted aniline.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration is adjusted to achieve a maximum absorbance between 0.1 and 1.0.[12]

  • Data Acquisition: The analysis is performed using a dual-beam UV-Vis spectrophotometer over a scan range of 200-400 nm.[12] A cuvette containing the pure solvent is used as a blank to zero the instrument.[12] The absorbance spectrum is then recorded.

Quantum Chemical Analysis: Unveiling Electronic Reactivity

Computational chemistry provides profound insights into the electronic structure that governs chemical reactivity.[9] Analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) are standard practices for this purpose.[15]

Computational_Workflow cluster_0 Input cluster_1 Core Calculation Engine (DFT) cluster_2 Property Analysis & Output Input 1. Molecular Structure Input (this compound) GeoOpt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->GeoOpt Freq 3. Vibrational Frequency Calculation GeoOpt->Freq Confirms Minimum Energy Electronic 4. Electronic Structure Calculation Freq->Electronic Provides Ground State HOMO_LUMO 5a. Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) Electronic->HOMO_LUMO MEP 5b. Molecular Electrostatic Potential (MEP Map) Electronic->MEP Spectra 5c. Simulated Spectra (IR, Raman) Electronic->Spectra Charges 5d. Atomic Charges (Mulliken, NBO) Electronic->Charges

Caption: A typical workflow for the computational analysis of molecular electronic properties.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[15]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For aniline derivatives, the HOMO is typically delocalized over the aromatic ring and the nitrogen atom's lone pair.[15]

  • LUMO: Represents the ability to accept an electron (electrophilicity). In this molecule, the LUMO is expected to be distributed across the aromatic ring, with significant contributions from the regions near the electron-withdrawing substituents.[15]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO.[15]

Table 3: Comparative HOMO-LUMO Data for Substituted Anilines

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method
Aniline (Reference)-5.46-0.245.22DFT/B3LYP[16]
2,4-difluoroaniline-5.74-0.525.22DFT/B3LYP[10]
This compound Predicted LowerPredicted LowerPredicted High-

Rationale for Prediction: The strong inductive electron-withdrawing effect of the three halogen substituents is expected to stabilize (lower the energy of) both the HOMO and LUMO compared to aniline. The net effect is typically an increase in the HOMO-LUMO gap, suggesting enhanced chemical stability.[10][15]

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms. These are sites for electrophilic attack. For this compound, the most negative regions are expected around the fluorine atoms and the nitrogen lone pair.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites for nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive sites.

Conclusion

The electronic properties of this compound are dominated by the strong inductive effects of its three halogen substituents. This leads to a distinct charge distribution, characterized by high electron density around the fluorine atoms and a modulated nucleophilicity of the amino group. Computationally, the molecule is predicted to have a relatively large HOMO-LUMO gap, indicative of high chemical stability, a desirable trait for pharmaceutical and agrochemical intermediates.[10][15] The spectroscopic signatures (IR, NMR, UV-Vis) provide direct experimental probes of this electronic structure. The integrated experimental and theoretical approach detailed in this guide offers a robust framework for researchers to understand and exploit the unique electronic characteristics of this versatile chemical building block.

References

Unlocking Novel Chemistries: A Technical Guide to the Industrial Applications of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide detailing the burgeoning industrial applications of the versatile chemical intermediate, 4-Chloro-3,5-difluoroaniline (CAS No. 2613-33-4), has been compiled for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document provides an in-depth analysis of the compound's properties, synthesis, and its pivotal role in the creation of advanced materials, pharmaceuticals, and crop protection agents.

Introduction: The Strategic Importance of Fluorinated Anilines

This compound is a halogenated aromatic amine that has garnered significant interest as a high-value building block in organic synthesis.[1] The strategic placement of two fluorine atoms and a chlorine atom on the aniline ring imparts unique electronic properties and reactivity, making it an ideal precursor for a diverse range of complex molecules.[1] Its utility spans across multiple high-tech industries, primarily in the development of innovative agrochemicals and cutting-edge pharmaceuticals, including the rapidly evolving field of protein degradation.[2]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol [3]
CAS Number 2613-33-4[3]
Appearance Off-white to light brown crystalline solid[1]
Melting Point Not available[4]
Boiling Point Not available[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of substituted anilines typically shows distinct signals for the aromatic protons and the amine protons. For example, in 4-fluoroaniline, the aromatic protons appear as a multiplet in the range of 6.62-6.89 ppm, while the amine protons present as a broad singlet around 3.60 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework. In 4-fluoroaniline, the carbon atoms attached to fluorine and nitrogen show characteristic shifts and coupling constants. For instance, the carbon bearing the fluorine atom appears as a doublet with a large coupling constant (d, J = 235.2 Hz).[5]

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern for the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and C-F and C-Cl stretching vibrations.

Synthesis of this compound

The synthesis of polysubstituted anilines like this compound often involves multi-step sequences. While a specific industrial synthesis for this exact molecule is proprietary, analogous patented methods for similar compounds, such as 3,5-difluoroaniline, shed light on potential synthetic strategies. These can include:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a more halogenated precursor, selective displacement of fluorine or chlorine atoms with an amino group or its equivalent.

  • Reduction of a Nitro Group: Catalytic hydrogenation of a corresponding nitroaromatic compound is a common and efficient method for introducing an amine functionality.[6]

  • Halogenation of a Difluoroaniline Precursor: Direct and regioselective halogenation of a difluoroaniline can also be a viable route.

A general workflow for the synthesis of such compounds is illustrated below:

Synthesis_Workflow cluster_steps Key Synthetic Transformations Start Starting Material (e.g., Polychlorinated Benzene) Step1 Fluorination Start->Step1 Intermediate1 Chlorofluorobenzene Intermediate Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 Nitroaromatic Intermediate Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Generalized synthetic workflow for polysubstituted anilines.

Industrial Applications: A Tale of Two Industries

The unique substitution pattern of this compound makes it a sought-after intermediate in two major industrial sectors: agrochemicals and pharmaceuticals.

Agrochemicals: A Building Block for Advanced Insecticides

While direct synthesis of a commercial agrochemical from this compound is not publicly documented, its close structural analog, 3,5-dichloro-2,4-difluoroaniline, is a key precursor for the insecticide Teflubenzuron .[7][8] Teflubenzuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.[8] The synthesis of Teflubenzuron involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[8] This provides a strong precedent for the utility of this compound in developing new insecticidal agents with potentially improved efficacy or a different spectrum of activity.

Illustrative Synthesis of a Benzoylurea Insecticide:

Teflubenzuron_Synthesis Aniline Substituted Aniline (e.g., this compound analog) Product Benzoylurea Insecticide (e.g., Teflubenzuron analog) Aniline->Product + Isocyanate 2,6-Difluorobenzoyl Isocyanate Isocyanate->Product

Caption: General reaction scheme for the synthesis of benzoylurea insecticides.

Pharmaceuticals: A Key Component in Targeted Protein Degradation

A significant and emerging application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2] this compound is listed as a "Protein Degrader Building Block," indicating its role as a fragment or linker component in the modular synthesis of these complex molecules. The halogenated phenyl ring can serve as a versatile scaffold for connecting the target protein-binding ligand and the E3 ligase-recruiting ligand, which are the two key components of a PROTAC.

Conceptual Structure of a PROTAC:

PROTAC_Structure TargetBinder Target Protein Binder Linker Linker (incorporating 4-Chloro-3,5- difluoroaniline moiety) TargetBinder->Linker E3LigaseBinder E3 Ligase Binder Linker->E3LigaseBinder

Caption: Schematic representation of a PROTAC molecule.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the activating amino group and the deactivating, electron-withdrawing halogen substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the fluorine and chlorine atoms, makes it susceptible to nucleophilic attack. This allows for the displacement of one of the halogen atoms, typically the more activated one, by a variety of nucleophiles.

  • Reactions of the Amino Group: The amino group can undergo a wide range of transformations, including acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

  • Cross-Coupling Reactions: The chloro- and fluoro-substituents can potentially participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Safety and Handling

As with all halogenated anilines, this compound should be handled with appropriate safety precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9] It is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a respirator, when working with this compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern industrial applications. Its unique structural features provide a versatile platform for the synthesis of high-performance agrochemicals and innovative pharmaceuticals. As research in targeted protein degradation and novel crop protection agents continues to accelerate, the demand for specialized building blocks like this compound is poised for significant growth, underscoring its critical role in advancing chemical and life sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biaryl Amines

In the landscape of modern medicinal chemistry and materials science, fluorinated biaryl amine scaffolds are of paramount importance. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Chloro-3,5-difluoroaniline is a key building block for accessing these valuable structures. However, its use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, presents a distinct set of challenges owing to the electronic properties of the starting material.

The presence of two electron-withdrawing fluorine atoms flanking the chlorine atom on the aniline ring deactivates the aryl chloride bond towards oxidative addition, the rate-determining step in many Suzuki coupling cycles.[1] This deactivation, coupled with the inherent stability of the C-Cl bond compared to C-Br or C-I bonds, necessitates the use of highly active catalyst systems and carefully optimized reaction conditions to achieve efficient C-C bond formation.[2] This guide provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting advice for the successful Suzuki coupling of this compound.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organohalides and organoboron compounds.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArX This compound ArX->OxAdd Ar_prime_B Arylboronic Acid/Ester Ar_prime_B->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation caption Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

For an electron-deficient aryl chloride like this compound, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is particularly sluggish.[6] To overcome this high activation barrier, specialized catalyst systems are required. Modern approaches favor the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, which is more susceptible to oxidative addition.[6]

Recommended Catalyst Systems

The choice of catalyst is critical for the successful coupling of deactivated aryl chlorides. While traditional catalysts like Pd(PPh₃)₄ may prove ineffective, several advanced systems have demonstrated high efficacy.

Catalyst/LigandKey FeaturesRationale for Use with this compound
Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich dialkylbiaryl phosphines.[7]Enhance the rate of oxidative addition and reductive elimination. Effective for unactivated aryl chlorides.[7]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form stable complexes with palladium.Promote oxidative addition and are effective for a wide variety of aryl chlorides.[8]
Palladacycle Precatalysts Air- and moisture-stable Pd(II) precatalysts that readily form the active Pd(0) species.Show high activity for Suzuki coupling of deactivated aryl chlorides.[9][10]

For initial screening, a catalyst system based on a Buchwald ligand, such as XPhos, in combination with a suitable palladium precursor like Pd₂(dba)₃ is highly recommended. These systems are known for their broad applicability and high turnover numbers with challenging substrates.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) B Add Catalyst System: - Pd Precursor (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) A->B C Inert Atmosphere: Evacuate and backfill with N2/Ar B->C D Add Degassed Solvents: (e.g., Dioxane/Water) C->D E Heat and Stir: (e.g., 100-120 °C) D->E F Monitor Progress: TLC or LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup: Dilute with EtOAc and Water G->H I Extract and Dry Organic Layer H->I J Purify by Chromatography I->J caption Fig. 2: Experimental Workflow for Suzuki Coupling.

Caption: Fig. 2: Experimental Workflow for Suzuki Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precursor: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Ligand: e.g., XPhos (2-4 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄, 2-3 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, briefly mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at 100-120 °C. The higher temperature is often necessary to facilitate the activation of the C-Cl bond.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 8-24 hours).[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl amine.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or insufficient inert atmosphere.Use a fresh batch of catalyst and ligand. Ensure thorough degassing of solvents and proper purging of the reaction vessel.[11]
Insufficiently strong base or low temperature.For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. The C-Cl bond activation may necessitate higher temperatures (100-120 °C).[11]
Formation of Homocoupled Boronic Acid Presence of oxygen; non-optimal stoichiometry.Ensure a strictly inert atmosphere. Use a slight excess of the boronic acid (1.2-1.5 equivalents).
Protodeborylation Presence of water with a base that is not anhydrous.Use anhydrous base and solvents if water is not part of the intended solvent system.[6]
Dehalogenation of Starting Material Side reaction promoted by some catalyst systems.Screen different ligands. Electron-rich and bulky ligands can sometimes suppress this side reaction.[6]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation that unlocks access to a wide array of valuable fluorinated biaryl amines. Success hinges on the rational selection of a highly active palladium catalyst system, typically involving bulky, electron-rich phosphine ligands, and the careful control of reaction parameters. The protocol and insights provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes & Protocols: 4-Chloro-3,5-difluoroaniline as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Chloro-3,5-difluoroaniline (CAS No: 2613-33-4) as a pivotal building block in the synthesis of diverse and high-value heterocyclic compounds.[1][2] The unique electronic properties conferred by the chlorine and fluorine substituents make this aniline derivative an exceptional starting material for constructing complex molecular architectures, particularly those relevant to pharmaceuticals and agrochemicals.[3] This guide details field-proven protocols for the synthesis of substituted quinolines, benzimidazoles, and for its application in palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and workflow visualizations.

Introduction: The Strategic Advantage of this compound

This compound is a substituted aniline that features a unique halogenation pattern. The two fluorine atoms flanking the amino group, and a chlorine atom para to it, exert strong inductive electron-withdrawing effects. This electronic modulation significantly influences the reactivity of both the aniline nitrogen and the aromatic ring, providing distinct advantages in synthetic chemistry:

  • Modulated Nucleophilicity: The electron-withdrawing halogens decrease the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. This moderation can prevent unwanted side reactions and allows for more controlled and selective transformations.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates SNAr reactions, particularly at the chlorine-bearing C4 position, allowing for the introduction of various nucleophiles.

  • Metabolic Stability: The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of drug candidates.[4]

  • Orthogonal Reactivity: The chloro and fluoro substituents offer sites for differential reactivity, for instance in transition-metal-catalyzed cross-coupling reactions where C-Cl bonds can be selectively activated over C-F bonds.

These properties make this compound a highly sought-after intermediate for creating novel heterocyclic scaffolds with potential biological activity.[5]

Physicochemical Properties
PropertyValueSource
CAS Number 2613-33-4[1]
Molecular Formula C₆H₄ClF₂N[1][2]
Molecular Weight 163.55 g/mol [1][2]
IUPAC Name This compound[2]
SMILES NC1=CC(=C(Cl)C(=C1)F)F[1]

Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[6][7] The Conrad-Limpach-Knorr synthesis and its variations provide a reliable route to 4-hydroxyquinolines by condensing an aniline with a β-ketoester.[8]

Mechanistic Rationale: The Conrad-Limpach Synthesis

The synthesis proceeds in two key stages. First, the aniline nitrogen of this compound performs a nucleophilic attack on the keto-carbonyl of a β-ketoester (e.g., ethyl acetoacetate), followed by dehydration to form a stable β-enamino ester intermediate. The reduced nucleophilicity of the substituted aniline necessitates heating to drive this condensation. The second stage involves a high-temperature thermal cyclization. The enamine attacks an aromatic carbon ortho to the amino group in an intramolecular electrophilic aromatic substitution, followed by tautomerization to form the stable 4-hydroxyquinoline aromatic system. The high temperature is essential to overcome the activation energy for the ring closure.

Conrad_Limpach_Workflow Workflow: Conrad-Limpach Quinoline Synthesis cluster_reactants Reactants cluster_process Process A This compound C Step 1: Condensation (Acid catalyst, Heat) A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Intermediate: β-Enamino Ester C->D Dehydration E Step 2: Thermal Cyclization (High Temperature, e.g., 250°C) D->E Intramolecular Cyclization F Product: 4-Hydroxy-5,7-difluoro- 6-chloroquinoline Derivative E->F Benzimidazole_Synthesis_Flow Strategy: Benzimidazole Synthesis from this compound A This compound B Nitration (HNO₃/H₂SO₄) A->B C 4-Chloro-3,5-difluoro- 2-nitroaniline B->C D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C->D E 4-Chloro-3,5-difluoro- benzene-1,2-diamine (Key Intermediate) D->E F Condensation & Cyclization (with R-COOH or R-CHO) E->F G Product: 5-Chloro-6,7-difluoro- 2-substituted-1H-benzimidazole F->G Buchwald_Hartwig_Cycle Catalytic Cycle: Buchwald-Hartwig Amination Pd0 Pd(0)Lₙ ArPdCl Ar-Pd(II)-Cl(Lₙ) Pd0->ArPdCl Oxidative Addition ArPdAmine [Ar-Pd(II)-N(H)R¹R²]⁺ ArPdCl->ArPdAmine Ligand Exchange ArPdAmido Ar-Pd(II)-NR¹R²(Lₙ) ArPdAmine->ArPdAmido Deprotonation BaseH [Base-H]⁺Cl⁻ ArPdAmido->Pd0 Reductive Elimination Product Coupled Product (Ar-NR¹R²) ArCl This compound (Ar-Cl) Amine Amine (R¹R²NH) Base Base (e.g., NaOtBu)

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-3,5-difluoroaniline in Medicinal Chemistry

This compound is a key building block in modern medicinal chemistry, valued for the unique physicochemical properties it imparts to bioactive molecules.[1] The strategic placement of two fluorine atoms on the aniline ring significantly influences the compound's electronic nature, lipophilicity, and metabolic stability, making it a desirable scaffold for the synthesis of a new generation of pharmaceuticals.[2] This guide provides detailed application notes and protocols for the synthesis of valuable pharmaceutical intermediates from this compound, focusing on three powerful synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling. These methods are cornerstones of contemporary drug discovery and development, enabling the construction of complex molecular architectures with therapeutic potential.

I. Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-(4-Chloro-3,5-difluorophenylamino)quinoline-3-carbonitrile

The electron-withdrawing nature of the fluorine atoms in this compound activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent. This reactivity is harnessed in the synthesis of 4-anilinoquinoline derivatives, a prominent scaffold in the development of kinase inhibitors.

Reaction Principle and Causality

Nucleophilic aromatic substitution (SNAr) proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The presence of electron-withdrawing groups, such as fluorine, ortho and para to the leaving group is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.[4] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. In this protocol, the aniline nitrogen of this compound acts as the nucleophile, displacing the chlorine atom on the 4-position of the quinoline ring.

Diagram 1: SNAr Experimental Workflow

SNAr_Workflow reagents This compound 4-Chloroquinoline-3-carbonitrile Ethanol, HCl reaction Reflux (Monitoring by TLC) reagents->reaction Heat workup Cooling & Filtration Wash with Ethanol & Water reaction->workup Reaction Completion product 4-(4-Chloro-3,5-difluorophenylamino) quinoline-3-carbonitrile workup->product Isolation

Caption: Workflow for the synthesis of a quinoline-based intermediate via SNAr.

Experimental Protocol: Synthesis of 4-(4-Chloro-3,5-difluorophenylamino)quinoline-3-carbonitrile

This protocol details the synthesis of a key intermediate for potential kinase inhibitors.[5]

Materials:

ReagentPuritySupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
4-Chloroquinoline-3-carbonitrile≥97%Commercially AvailableHandle with care, potential irritant.
Ethanol (absolute)ACS GradeCommercially AvailableUse anhydrous for best results.
Hydrochloric Acid (concentrated)37%Commercially AvailableCorrosive, handle in a fume hood.

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in absolute ethanol, add 4-chloroquinoline-3-carbonitrile (1.0 equivalent).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with water to remove any remaining impurities and salts.

  • Dry the product under vacuum to obtain 4-(4-chloro-3,5-difluorophenylamino)quinoline-3-carbonitrile.

Expected Yield: 85-95% Appearance: Off-white to pale yellow solid.

II. Buchwald-Hartwig Amination: Synthesis of N-(4-Chloro-3,5-difluorophenyl)pyrimidin-4-amine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly useful for coupling aryl halides with a wide range of amines, a transformation that is often challenging to achieve through traditional methods.[7]

Reaction Principle and Causality

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine to the resulting palladium(II) complex.[8] A base is then used to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.[9]

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reactants This compound 4-Chloropyrimidine Pd Catalyst & Ligand Base, Toluene reaction Inert Atmosphere Heating (e.g., 100°C) (Monitoring by GC-MS) reactants->reaction workup Cooling & Quenching Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product N-(4-Chloro-3,5-difluorophenyl) pyrimidin-4-amine purification->product

Caption: A typical workflow for a Buchwald-Hartwig C-N coupling reaction.

Experimental Protocol: Synthesis of N-(4-Chloro-3,5-difluorophenyl)pyrimidin-4-amine

This protocol describes the synthesis of a diaminopyrimidine derivative, a common structural motif in kinase inhibitors.

Materials:

ReagentPuritySupplierNotes
This compound≥98%Commercially Available
4-Chloropyrimidine≥97%Commercially Available
Palladium(II) AcetateReagent GradeCommercially AvailableCatalyst precursor.
Xantphos≥98%Commercially AvailableLigand.
Cesium Carbonate≥99%Commercially AvailableBase.
Toluene (anhydrous)≥99.8%Commercially AvailableDegas before use.

Procedure:

  • To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 equivalents) and Xantphos (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene to the flask, followed by this compound (1.0 equivalent), 4-chloropyrimidine (1.2 equivalents), and cesium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-chloro-3,5-difluorophenyl)pyrimidin-4-amine.

Expected Yield: 60-80% Appearance: Solid.

III. Suzuki-Miyaura Coupling: Synthesis of 2-(4-Chloro-3,5-difluorophenyl)-5-vinylpyridine

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10] This reaction is widely used in the synthesis of biaryl and vinyl-substituted aromatic compounds, which are common structures in pharmaceuticals.

Reaction Principle and Causality

The Suzuki-Miyaura coupling reaction mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[11] A base is required to activate the organoboron compound for transmetalation. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[12]

Diagram 3: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reactants This compound 5-Vinyl-2-pyridylboronic acid Pd Catalyst & Ligand Base, Solvent reaction Inert Atmosphere Heating (Monitoring by LC-MS) reactants->reaction workup Cooling & Quenching Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product 2-(4-Chloro-3,5-difluorophenyl) -5-vinylpyridine purification->product

Caption: General workflow for a Suzuki-Miyaura C-C bond formation.

Experimental Protocol: Synthesis of 2-(4-Chloro-3,5-difluorophenyl)-5-vinylpyridine

This protocol describes the synthesis of a vinylpyridine derivative, a versatile intermediate that can undergo further functionalization.

Materials:

ReagentPuritySupplierNotes
This compound≥98%Commercially Available
5-Vinyl-2-pyridylboronic acid≥95%Commercially AvailableCan be sensitive to air and moisture.
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially AvailableCatalyst.
Potassium Carbonate≥99%Commercially AvailableBase.
1,4-Dioxane/Water (4:1)Reagent GradeCommercially AvailableDegas the solvent mixture before use.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 5-vinyl-2-pyridylboronic acid (1.2 equivalents) in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (3.0 equivalents) to the solution.

  • Purge the mixture with an inert gas (argon or nitrogen) for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-chloro-3,5-difluorophenyl)-5-vinylpyridine.

Expected Yield: 70-85% Appearance: Solid or oil.

References

Application Notes and Protocols: The Strategic Role of 4-Chloro-3,5-difluoroaniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global challenge of ensuring food security for a growing population necessitates the continuous development of more effective, selective, and environmentally benign agrochemicals.[1] Key to this endeavor is the design and synthesis of novel active ingredients with enhanced biological activity and optimized physicochemical properties. Fluorinated organic compounds have emerged as a cornerstone in modern agrochemical research, with the strategic incorporation of fluorine atoms often leading to significant improvements in efficacy, metabolic stability, and target binding affinity.[2] 4-Chloro-3,5-difluoroaniline, a uniquely substituted aromatic amine, represents a pivotal building block in the synthesis of a new generation of herbicides and pesticides.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of advanced agrochemicals, with a focus on a novel class of picolinic acid herbicides.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthetic chemistry.

PropertyValueSource
CAS Number 2613-33-4[4]
Molecular Formula C₆H₄ClF₂N[3][5]
Molecular Weight 163.55 g/mol [5]
Appearance Not specified
Melting Point Not available[5]
Boiling Point Not available[5]
Density Not available[5]

Application in the Synthesis of Picolinic Acid Herbicides

This compound serves as a critical precursor for the synthesis of novel 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides. These compounds function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid, which at herbicidal concentrations, leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately resulting in plant death.[6] The unique substitution pattern derived from this compound is instrumental in enhancing the herbicidal potency of these molecules.

General Synthetic Workflow

The synthesis of these advanced picolinic acid herbicides is a multi-step process that leverages the reactivity of the aniline precursor. The general workflow involves the construction of a substituted picolinonitrile ring system, followed by functional group manipulations to introduce the pyrazolyl moiety and subsequent hydrolysis to the active carboxylic acid.

G A This compound (Starting Material) B Formation of Picolinonitrile Intermediate A->B Ring formation reactions C Protection of Amino Group B->C D Fluorination C->D E Deprotection D->E F Introduction of Pyrazolyl Moiety E->F G Hydrolysis to Picolinic Acid F->G H Final Herbicidal Compound G->H

Caption: General synthetic workflow for picolinic acid herbicides.

Experimental Protocol: Synthesis of 4-amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-5-fluoro-2-picolinic acids

The following protocol is a representative synthesis of a novel picolinic acid herbicide, adapted from the work of Yang, et al. (2021).[7] This multi-step synthesis highlights the strategic incorporation of the fluorinated aniline moiety. The initial steps to prepare the starting material, 4-amino-3,5,6-trichloro-2-picolinonitrile, from a this compound derivative are a key enabling transformation in this synthetic sequence.

Part 1: Synthesis of 4-amino-3,5-dichloro-6-fluoro-2-picolinonitrile (Intermediate D)

The synthesis begins with the commercially available 4-amino-3,5,6-trichloro-2-picolinonitrile (A).

G cluster_0 Synthesis of Intermediate D A 4-amino-3,5,6-trichloro-2-picolinonitrile (A) B Intermediate B (Phthaloyl Protected) A->B Phthaloyl chloride, DMAP, TEA C Intermediate C (Fluorinated) B->C CsF, DMSO D 4-amino-3-chloro-5,6-difluoropicolinonitrile (D) C->D Conc. NH4OH

Caption: Synthesis pathway to a key fluorinated intermediate.

Step 1: Protection of the Amino Group (Formation of Intermediate B)

  • To a solution of 4-amino-3,5,6-trichloro-2-picolinonitrile (A) in an appropriate aprotic solvent (e.g., dichloromethane), add 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).

  • Cool the mixture in an ice bath and add phthaloyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield intermediate B.

Step 2: Fluorination (Formation of Intermediate C)

  • Dissolve intermediate B in anhydrous dimethyl sulfoxide (DMSO).

  • Add dried cesium fluoride (CsF) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give intermediate C.[7]

Step 3: Deprotection (Formation of Intermediate D)

  • Dissolve intermediate C in a suitable solvent and treat with concentrated ammonium hydroxide.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Extract the product, wash with water and brine, dry the organic phase, and concentrate to afford 4-amino-3-chloro-5,6-difluoropicolinonitrile (D).[7]

Part 2: Synthesis of the Final Picolinic Acid Herbicide

Step 4: Introduction of the Pyrazolyl Moiety and Hydrolysis

  • The specific aryl-substituted pyrazole is synthesized separately.

  • Intermediate D is then reacted with the pre-formed pyrazole under appropriate coupling conditions. This step displaces one of the fluorine atoms.

  • The resulting picolinonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions to yield the final herbicidal compound.

Quantitative Data: Herbicidal Activity

The herbicidal activity of the synthesized 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds was evaluated against various weed species. The following table summarizes the root growth inhibition of selected compounds against Brassica napus and the inhibition of Amaranthus retroflexus.

Compound IDR1 Substituent (on Pyrazole)R2 Substituent (on Pyrazole Phenyl)Brassica napus Root Growth Inhibition (%) at 250 µMAmaranthus retroflexus Inhibition (%) at 250 g/haReference
V-2 CH₃4-Cl>80100[7]
S060 CH₃4-Cl>80100[1]
S062 CF₂H4-Cl>80100[1]
S063 CF₃4-Cl>80100[1]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern allows for the creation of complex molecules with enhanced biological activity. The detailed synthetic protocols and quantitative data presented herein for a novel class of picolinic acid herbicides demonstrate the strategic importance of this intermediate in the development of next-generation crop protection solutions. The provided methodologies offer a solid foundation for researchers and scientists working at the forefront of agrochemical innovation.

References

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-arylation of 4-chloro-3,5-difluoroaniline, a critical transformation for synthesizing diverse molecular scaffolds in pharmaceutical and agrochemical research. The protocol focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad functional group tolerance.[1][2] We delve into the mechanistic underpinnings, offer a detailed step-by-step experimental procedure, provide guidance on reaction optimization and troubleshooting, and outline methods for product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for constructing C(sp²)–N bonds involving this specific, electronically distinct aniline.

Introduction and Scientific Context

N-arylated anilines are ubiquitous structural motifs in a vast array of biologically active compounds, materials, and dyes.[3][4] The target substrate, this compound, presents a unique electronic profile. The fluorine atoms flanking the amine group and the chlorine atom para to it significantly modulate the aniline's nucleophilicity and the reactivity of the C-N bond once formed. Synthesizing derivatives of this compound is of high interest for creating novel molecular entities with tailored physicochemical and biological properties.

Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) or classical Ullmann condensations, often require harsh reaction conditions (high temperatures, high catalyst loadings) and have a limited substrate scope.[4][5][6] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides (or pseudohalides), has revolutionized the synthesis of aryl amines by offering milder conditions and exceptional versatility.[1][7][8] This protocol leverages this well-established methodology for the efficient N-arylation of this compound.

Mechanistic Principles: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][8] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A coordinatively unsaturated Palladium(0) complex, generated in situ, reacts with the aryl halide (Ar-X). The palladium inserts into the carbon-halogen bond, forming a Pd(II)-aryl-halide intermediate. The rate of this step is significantly influenced by the electron density and steric bulk of the phosphine ligand.[8]

  • Amine Coordination & Deprotonation: The aniline (in this case, this compound) coordinates to the Pd(II) complex, displacing a ligand. A base then deprotonates the coordinated amine to form a more nucleophilic amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause substrate decomposition.[8]

  • Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich ligands are known to facilitate this crucial step.[8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L n oa_complex L | Ar-Pd(II)-X | L pd0->oa_complex Oxidative Addition amido_complex L | Ar-Pd(II)-N(H)R'R'' | L oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' + [Base-H]X amido_complex->product          product_complex Ar-N(H)R'R'' reactant1 Ar-X reactant1->oa_complex reactant2 R'R''NH + Base reactant2->amido_complex

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial SourceSubstrate.[9]
Aryl Bromide (e.g., 4-Bromotoluene)≥98%Commercial SourceCoupling partner.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercial SourcePalladium(0) precursor.
Xantphos≥98%Commercial SourceBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercial SourceStrong, non-nucleophilic base.
TolueneAnhydrousCommercial SourceReaction solvent.
Schlenk flask or reaction vial------For inert atmosphere.
Magnetic stirrer and hotplate---------
Inert gas supply (Argon or Nitrogen)High Purity------
Standard glassware for workup------Separatory funnel, flasks, etc.
Silica gel for chromatography60 Å, 230-400 mesh---For purification.
Step-by-Step Procedure

The following workflow diagram outlines the key stages of the experimental process.

workflow start Start setup Assemble & Purge Reaction Vessel start->setup reagents Add Solids: Pd₂(dba)₃, Xantphos, NaOtBu setup->reagents liquids Add Liquids: Aniline, Aryl Bromide, Toluene reagents->liquids reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) liquids->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Figure 2: Experimental workflow for N-arylation.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the ligand, Xantphos (0.036 mmol, 3.6 mol%), and the base, sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting aniline is a key indicator.

  • Workup: After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Process Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The conditions provided above are a robust starting point, but optimization may be necessary for different aryl halide coupling partners.

ParameterVariation & RationalePotential Issues & Solutions
Palladium Source Pd(OAc)₂ can be used as an alternative to Pd₂(dba)₃. It is a Pd(II) source that is reduced in situ to the active Pd(0) species.[10]Incomplete reduction can lead to lower activity. Ensure proper inert atmosphere.
Ligand While Xantphos is excellent, other bulky, electron-rich phosphines like RuPhos or BrettPhos can be screened.[8] These can influence reaction rates and substrate scope.Ligand choice is crucial. A ligand that is too bulky may hinder oxidative addition with sterically demanding substrates.
Base K₃PO₄ or Cs₂CO₃ can be used as milder alternatives to NaOtBu, which may be beneficial if base-sensitive functional groups are present.Weaker bases may require higher temperatures or longer reaction times to achieve full conversion.
Solvent Dioxane or THF can be used instead of toluene. Solvent choice can affect reagent solubility and reaction kinetics.Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the base.
Temperature Temperatures can range from 80-120 °C. Lower temperatures may be possible with highly active catalyst systems.Low conversion at lower temperatures may indicate the need for a more active ligand or higher temperature. Decomposition may occur at excessively high temperatures.

Data Analysis and Characterization

The identity and purity of the final N-arylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR will confirm the presence of the two fluorine atoms on the aniline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.

  • Chromatography: GC-MS and/or LC-MS can be used to assess purity.

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere and avoid contact with skin.

  • Solvents: Toluene is flammable and toxic. Use in a fume hood and away from ignition sources.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or exposure to pyrophoric reagents.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the N-arylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a wide range of diarylamine products. The protocol detailed herein serves as a validated starting point for laboratory synthesis, enabling the exploration of novel chemical space for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Medicinal Chemistry of 4-Chloro-3,5-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-chloro-3,5-difluoroaniline scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. The strategic placement of fluorine and chlorine atoms on the aniline ring imparts unique electronic properties, metabolic stability, and binding interactions that are highly sought after in drug design. These halogen substituents can modulate the pKa of the aniline nitrogen, influence lipophilicity, and provide vectors for further molecular elaboration, making this building block a versatile starting point for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitor scaffolds. Detailed, field-proven protocols for key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, are presented. Furthermore, this document elucidates the rationale behind experimental choices and provides visual workflows to aid in the practical application of these methodologies in a research and development setting.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 2613-33-4) has emerged as a valuable building block in the synthesis of pharmacologically active molecules.[1] Its utility is largely attributed to the unique combination of its substituents. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom significantly influences the reactivity of the aniline ring and the properties of its derivatives.

In the context of kinase inhibitor design, the substituted aniline moiety frequently serves as a crucial pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The specific substitution pattern of this compound can enhance binding affinity and selectivity for the target kinase. For instance, this scaffold is integral to the development of potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle that is often overexpressed in various human cancers.[2][3]

This guide will focus on the practical synthesis of advanced intermediates and final target molecules derived from this compound, with a representative synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor scaffold.

Core Synthetic Strategies and Mechanistic Considerations

The derivatization of this compound in medicinal chemistry predominantly relies on two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for forming carbon-nitrogen bonds, particularly in the synthesis of aminopyrimidine and related heterocyclic systems.[4][5] In this reaction, the electron-deficient nature of a halo-substituted pyrimidine ring facilitates the attack of a nucleophile, such as this compound. The reaction proceeds through a stepwise addition-elimination mechanism via a Meisenheimer complex. The regioselectivity of the substitution on di- or tri-substituted pyrimidines can often be controlled by modulating reaction conditions and the inherent electronic properties of the substrates.[6][7]

Diagram 1: Generalized SNAr Workflow

sn_ar_workflow start Starting Materials: This compound + Dichloropyrimidine reaction SNA_r Reaction (Base, Solvent, Heat) start->reaction 1. Reactants workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Isolate purification Purification (e.g., Column Chromatography) workup->purification 3. Purify product Monosubstituted Intermediate purification->product 4. Final Product

Caption: Stepwise process for SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools for the synthesis of complex organic molecules.[8] The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and amines, offering a versatile method for constructing substituted aniline derivatives.[9] The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds between an organohalide and an organoboron compound, enabling the synthesis of biaryl structures commonly found in kinase inhibitors.[10]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a key 2,4-diaminopyrimidine intermediate and a representative kinase inhibitor scaffold.

Protocol 1: Synthesis of N2-(4-Chloro-3,5-difluorophenyl)-5-fluoro-2,4-pyrimidinediamine (A Key Intermediate)

This protocol details the regioselective nucleophilic aromatic substitution of 2,4-dichloro-5-fluoropyrimidine with this compound. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring under these conditions allows for the selective formation of the monosubstituted product.

Reaction Scheme:

Materials and Equipment:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
2,4-Dichloro-5-fluoropyrimidine≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
2-Propanol (IPA)AnhydrousCommercially Available
Ammonia (7 N solution in Methanol)Commercially Available
1,4-DioxaneAnhydrousCommercially Available
Round-bottom flask with reflux condenserStandard laboratory supplier
Magnetic stirrer with heating mantleStandard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Standard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Column chromatography setupStandard laboratory supplier

Procedure:

Step A: Synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)-4-chloro-3,5-difluoroaniline

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in 2-propanol, add this compound (1.0-1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product.

Step B: Synthesis of N2-(4-Chloro-3,5-difluorophenyl)-5-fluoro-2,4-pyrimidinediamine

  • Dissolve the product from Step A (1.0 eq) in 1,4-dioxane in a sealed tube.

  • Add a 7 N solution of ammonia in methanol (10-15 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final intermediate.

Diagram 2: Synthetic Pathway to the Diaminopyrimidine Intermediate

intermediate_synthesis cluster_stepA Step A: S_NAr Reaction cluster_stepB Step B: Amination A_start This compound + 2,4-Dichloro-5-fluoropyrimidine A_reagents DIPEA, 2-Propanol Reflux A_start->A_reagents A_product N-(2-chloro-5-fluoropyrimidin-4-yl)- This compound A_reagents->A_product B_reagents NH3 in MeOH, 1,4-Dioxane Heat A_product->B_reagents B_product N2-(4-Chloro-3,5-difluorophenyl)- 5-fluoro-2,4-pyrimidinediamine B_reagents->B_product

Caption: Two-step synthesis of the key intermediate.

Protocol 2: Synthesis of a Representative PLK1 Inhibitor Scaffold

This protocol describes the synthesis of a final kinase inhibitor scaffold, exemplified by a derivative similar in structure to known PLK1 inhibitors like GSK461364A, through a subsequent SNAr reaction.[11][12]

Reaction Scheme:

Materials and Equipment:

Reagent/MaterialGradeSupplier
N2-(4-Chloro-3,5-difluorophenyl)-5-fluoro-2,4-pyrimidinediamineAs synthesized in Protocol 1
(S)-tert-butyl 3-aminopiperidine-1-carboxylate≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
2-Propanol (IPA)AnhydrousCommercially Available
Trifluoroacetic acid (TFA)Reagent gradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Round-bottom flask with reflux condenserStandard laboratory supplier
Magnetic stirrer with heating mantleStandard laboratory supplier

Procedure:

Step C: Coupling Reaction

  • Combine N2-(4-chloro-3,5-difluorophenyl)-5-fluoro-2,4-pyrimidinediamine (1.0 eq), (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq), and DIPEA (2.0 eq) in 2-propanol.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the Boc-protected final product.

Step D: Boc Deprotection

  • Dissolve the purified product from Step C in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product, often by precipitation or crystallization, to yield the final kinase inhibitor as a TFA salt.

Applications in Medicinal Chemistry and Structure-Activity Relationships (SAR)

Derivatives of this compound are particularly prominent in the development of inhibitors for various protein kinases, including PLK1, Aurora kinases, and cyclin-dependent kinases (CDKs).[8][13] The 2,4-diaminopyrimidine scaffold, as synthesized in the protocols above, is a common feature in many of these inhibitors.

Table 1: Representative Kinase Inhibitors and their Biological Activity

Compound ScaffoldTarget KinaseReported IC50/KiKey Structural FeaturesReference
2,4-DiaminopyrimidinePLK1Ki = 2.2 nM4-Chloro-3,5-difluorophenyl at C2, piperidine at C4[12]
TetrahydropteridinePLK1IC50 < 1 nMBiaryl ether scaffold[14]
2,4-DiaminopyrimidineHPK1IC50 = 1.0 nMMacrocyclic structure[15]

The structure-activity relationship (SAR) studies of these compounds often reveal the importance of the halogenated aniline moiety for potent inhibition.[9] The difluoro substitution can enhance binding through favorable interactions with the kinase hinge region, while the chloro group can occupy a hydrophobic pocket. The amine linker and the substitution at the C4 position of the pyrimidine are crucial for modulating selectivity and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its unique electronic and structural properties make it particularly well-suited for the development of potent and selective kinase inhibitors. The detailed protocols provided in this guide for the synthesis of 2,4-diaminopyrimidine derivatives offer a robust starting point for researchers in drug discovery and development to explore novel chemical space and advance the design of next-generation targeted therapies.

References

Application Notes and Protocols for 4-Chloro-3,5-difluoroaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Halogenated Anilines in Advanced Materials

In the pursuit of next-generation materials with tailored functionalities, the strategic incorporation of halogen atoms into monomeric building blocks has emerged as a powerful tool. Halogenated anilines, in particular, serve as versatile precursors for a host of high-performance polymers, including polyamides, polyimides, and polyanilines. The presence of chlorine and fluorine atoms on the aniline ring profoundly influences the electronic, physical, and chemical properties of the resulting polymers. 4-Chloro-3,5-difluoroaniline, with its unique substitution pattern, offers a compelling platform for the design of materials with enhanced thermal stability, improved solubility in organic solvents, and desirable dielectric properties. This guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed application notes and illustrative experimental protocols.

Core Concepts: The Influence of Chlorine and Fluorine Substitution

The introduction of chlorine and fluorine atoms onto the aniline backbone imparts several key characteristics to the resulting polymers. Understanding these structure-property relationships is crucial for the rational design of new materials.

  • Thermal Stability: The high bond dissociation energy of the C-F bond contributes to the exceptional thermal stability of fluorinated polymers. This makes them suitable for applications in demanding, high-temperature environments.[1]

  • Solubility: The presence of fluorine atoms can disrupt chain packing and reduce intermolecular forces, often leading to improved solubility in common organic solvents. This is a significant advantage for the solution-based processing of otherwise intractable aromatic polymers.

  • Dielectric Properties: Fluorinated polymers typically exhibit low dielectric constants and dielectric loss, making them ideal for applications in microelectronics and high-frequency communication systems.[1]

  • Chemical Resistance: The electron-withdrawing nature of halogen atoms can enhance the chemical resistance of the polymer backbone, protecting it from degradation by harsh chemicals.

  • Flame Retardancy: The presence of chlorine can impart flame-retardant properties to the resulting materials.

Application Note I: High-Performance Aromatic Polyamides

Aromatic polyamides are a class of engineering plastics renowned for their exceptional mechanical strength and thermal resistance. The incorporation of this compound as a diamine monomer in the synthesis of aromatic polyamides can lead to materials with a unique combination of properties.

Causality Behind Experimental Choices:

The synthesis of aromatic polyamides from diamines and diacyl chlorides is typically carried out via low-temperature solution polycondensation. This method is preferred to minimize side reactions and to achieve high molecular weight polymers. The choice of an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), is critical for dissolving both the monomers and the resulting polymer. The addition of a base, like pyridine, acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the polymerization to completion.

Illustrative Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

Materials:

  • This compound (purified by sublimation or recrystallization)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add an equimolar amount of terephthaloyl chloride as a solid or as a solution in DMAc to the stirred diamine solution.

  • Polymerization: Add an equimolar amount of pyridine to the reaction mixture. Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polyamide forms.

  • Precipitation and Purification: Precipitate the polyamide by slowly pouring the viscous polymer solution into a large volume of vigorously stirred methanol.

  • Washing and Drying: Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Final Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight to a constant weight.

Characterization:

The synthesized polyamide can be characterized by various techniques:

  • FT-IR Spectroscopy: To confirm the formation of the amide linkage (characteristic C=O and N-H stretching vibrations).

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Application Note II: Processable Polyimides with Low Dielectric Constants

Aromatic polyimides are a class of high-performance polymers with exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications are often limited by their poor processability. The incorporation of this compound as a diamine monomer can lead to polyimides with improved solubility and a lower dielectric constant, making them attractive for microelectronics and aerospace applications.

Causality Behind Experimental Choices:

The synthesis of polyimides is typically a two-step process. The first step involves the formation of a soluble poly(amic acid) precursor from the reaction of a diamine and a dianhydride in a polar aprotic solvent. The second step is the cyclization (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either thermally or chemically. Chemical imidization, using reagents like acetic anhydride and pyridine, is often preferred as it can be carried out at lower temperatures, potentially avoiding thermal degradation of the polymer.

Illustrative Protocol: Synthesis of a Polyimide from this compound and a Dianhydride

Materials:

  • This compound (purified by sublimation or recrystallization)

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) (dried under vacuum before use)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere. b. Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride in powder form to the stirred solution at room temperature. c. Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

  • Chemical Imidization: a. To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. b. Continue stirring the mixture at room temperature for 12 hours, and then heat to 50°C for an additional 2 hours to complete the imidization. c. Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol. d. Filter the fibrous or powdered polyimide, wash it thoroughly with methanol, and then with hot water. e. Dry the purified polyimide in a vacuum oven at 80°C overnight.

  • Film Casting (Optional): a. Dissolve the dried polyimide powder in a suitable solvent (e.g., DMAc or N-methyl-2-pyrrolidone, NMP) to form a viscous solution (typically 10-20 wt%). b. Cast the polymer solution onto a clean, dry glass substrate. c. Heat the cast film in an oven with a controlled temperature program (e.g., 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 30 minutes) to remove the solvent and anneal the film. d. Cool the film to room temperature and immerse the glass substrate in water to detach the polyimide film.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClF₂N[2]
Molecular Weight 163.55 g/mol [2]
CAS Number 2613-33-4[2]
Appearance White to off-white crystalline solid(Typical)
Melting Point Not available[3]
Boiling Point Not available[3]

Table 2: Expected Properties of Polymers Derived from this compound

Polymer TypeExpected Glass Transition Temperature (Tg)Expected Decomposition Temperature (TGA, 5% weight loss)Expected Dielectric Constant (at 1 MHz)
Aromatic Polyamide > 250 °C> 450 °C~ 3.0 - 3.5
Aromatic Polyimide (with 6FDA) > 300 °C> 500 °C< 3.0

Note: The data in Table 2 are estimations based on the properties of similar halogenated polymers and are provided for illustrative purposes. Actual values will depend on the specific co-monomer used and the polymerization conditions.

Visualization of Workflows

Polyamide_Synthesis cluster_Monomers Monomer Preparation cluster_Reaction Polymerization cluster_Purification Workup Diamine This compound in anhydrous DMAc Mixing Mix at 0°C Diamine->Mixing AcylChloride Terephthaloyl Chloride AcylChloride->Mixing Stirring Stir at RT for 24h (under N2) Mixing->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Dry in Vacuum Oven Washing->Drying Product Aromatic Polyamide Drying->Product

Caption: Workflow for the synthesis of an aromatic polyamide.

Polyimide_Synthesis cluster_Step1 Step 1: Poly(amic acid) Synthesis cluster_Step2 Step 2: Chemical Imidization cluster_Workup Purification Monomers This compound + Dianhydride in DMAc PAA_Formation Stir at RT for 24h Monomers->PAA_Formation Imidization_Reagents Add Acetic Anhydride and Pyridine PAA_Formation->Imidization_Reagents Imidization_Reaction Stir at RT, then 50°C Imidization_Reagents->Imidization_Reaction Precipitation Precipitate in Methanol Imidization_Reaction->Precipitation Washing Wash and Dry Precipitation->Washing Final_Product Polyimide Washing->Final_Product

Caption: Two-step synthesis of a polyimide via chemical imidization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of polymer chemistry and are adapted from validated procedures for structurally similar monomers. For any new polymer synthesis, it is imperative to perform thorough characterization to validate the structure and properties of the resulting material. Key validation steps include:

  • Spectroscopic Analysis (FT-IR, NMR): Confirm the expected chemical structure and the absence of starting materials.

  • Molecular Weight Determination (GPC): Ensure the formation of a high molecular weight polymer, which is essential for achieving good mechanical properties.

  • Thermal Analysis (TGA, DSC): Verify the thermal stability and determine key transition temperatures. These should be consistent with the expected properties based on the polymer's structure.

  • Solubility Tests: Assess the processability of the synthesized polymer in various organic solvents.

By systematically applying these characterization techniques, researchers can ensure the integrity of their experimental results and confidently evaluate the performance of new materials derived from this compound.

References

Topic: Photoinduced Difluoroalkylation of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the difluoroalkyl moiety into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1] This guide provides a detailed technical overview and actionable protocols for the photoinduced difluoroalkylation of 4-Chloro-3,5-difluoroaniline, a challenging electron-deficient substrate. We explore two robust, transition-metal-free methodologies: one employing an organic photocatalyst and another leveraging a photocatalyst-free Electron Donor-Acceptor (EDA) complex.[2] These methods offer mild, sustainable, and operationally simple pathways to synthesize valuable difluoroalkylated aniline derivatives, which are key building blocks in the elaboration of sophisticated medicinal chemistry analogs and bioactive molecules.[3][4]

Part I: Mechanistic Rationale and Strategic Considerations

The successful difluoroalkylation of anilines under visible light is primarily governed by two distinct radical-mediated pathways.[5] The choice between these pathways is critical, especially when dealing with an electron-deficient substrate like this compound.

Pathway A: Organophotocatalysis via Single Electron Transfer (SET)

This approach utilizes an organic photosensitizer, such as Eosin Y, which is excited by visible light.[3] The excited photocatalyst (PC*) initiates a single electron transfer (SET) process. In an oxidative quenching cycle, the excited photocatalyst transfers an electron to the difluoroalkyl radical precursor (e.g., Ethyl 2,2-difluoro-2-iodoacetate, ICF₂CO₂Et), generating the key ·CF₂CO₂Et radical.[6] The oxidized photocatalyst (PC•+) is then reduced back to its ground state by the aniline substrate, which in turn forms a radical cation.[3][6] The subsequent collapse of the aniline radical cation with the difluoroalkyl radical, followed by rearomatization facilitated by a base, yields the final product.[3] This method is generally effective for a wide range of anilines, including those with moderate electron-withdrawing groups.[6]

Pathway B: Electron Donor-Acceptor (EDA) Complex Formation

A more streamlined and sustainable approach involves the in-situ formation of an EDA complex between the electron-rich aniline (the donor) and the difluoroalkyl iodide (the acceptor).[3] This molecular aggregate can be directly activated by visible light without the need for an external photocatalyst.[3][5] Photoexcitation promotes an electron transfer within the complex, generating the same radical cation and radical anion pair as in the photocatalyzed pathway.[3] However, the efficacy of this method is highly dependent on the electron-donating ability of the aniline. Electron-poor substrates, such as this compound, may form EDA complexes less efficiently, potentially leading to lower reaction yields compared to electron-rich anilines.[6]

Diagram of Competing Mechanistic Pathways

G Figure 1. Competing Mechanisms for Photoinduced Difluoroalkylation cluster_0 Pathway A: Organophotocatalyst-Mediated (Eosin Y) cluster_1 Pathway B: EDA Complex (Photocatalyst-Free) PC Eosin Y (PC) PC_star Eosin Y* (Excited State) PC->PC_star Visible Light (e.g., 525 nm) PC_oxidized Eosin Y•+ PC_star->PC_oxidized SET Radical_Precursor ICF₂CO₂Et PC_star->Radical_Precursor e⁻ transfer PC_oxidized->PC SET Aniline_A Ar-NH₂ (this compound) PC_oxidized->Aniline_A CF2_Radical_A •CF₂CO₂Et Radical_Precursor->CF2_Radical_A Intermediate_A Cationic Intermediate CF2_Radical_A->Intermediate_A Aniline_Radical_A Ar-NH₂•+ Aniline_A->Aniline_Radical_A e⁻ transfer Aniline_Radical_A->Intermediate_A Product_A Difluoroalkylated Aniline Intermediate_A->Product_A -H⁺ (Base) Aniline_B Ar-NH₂ (Donor) EDA_Complex [Ar-NH₂ • ICF₂CO₂Et] EDA Complex Aniline_B->EDA_Complex Acceptor_B ICF₂CO₂Et (Acceptor) Acceptor_B->EDA_Complex EDA_Excited [EDA Complex]* EDA_Complex->EDA_Excited Visible Light (e.g., 427 nm) Radical_Pair {Ar-NH₂•+  •CF₂CO₂Et} EDA_Excited->Radical_Pair Internal SET Intermediate_B Cationic Intermediate Radical_Pair->Intermediate_B Radical Combination Product_B Difluoroalkylated Aniline Intermediate_B->Product_B -H⁺ (Base)

Caption: Figure 1. Comparison of photocatalyst-mediated and EDA complex mechanisms.

Part II: Experimental Design and Optimization

Optimizing the reaction conditions is crucial for achieving high yields, particularly with a challenging substrate. The choice of solvent and base can significantly influence the reaction's efficiency.

Causality Behind Component Selection:
  • Difluoroalkylating Reagent: Ethyl 2,2-difluoro-2-iodoacetate (ICF₂CO₂Et) is a common and effective precursor for generating the electrophilic difluoroacetate radical (·CF₂CO₂Et) under photoinduced conditions.[7]

  • Solvent: The solvent choice can directly impact the formation and stability of intermediates. For the photocatalyzed reaction, Dimethylformamide (DMF) is often a suitable choice.[6] For the EDA pathway, Dimethyl sulfoxide (DMSO) has been shown to be superior, as the formation of EDA complexes is known to be highly solvent-dependent.[3]

  • Base: An inorganic base like Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) is required to facilitate the final rearomatization step by deprotonating the cationic intermediate.[3][6] Na₂CO₃ has been identified as optimal in some EDA systems.[3]

  • Light Source: The wavelength of the light source should correspond to the absorption maximum of the photoactive species. Eosin Y absorbs efficiently in the green region of the spectrum (~525 nm), while EDA complexes may require higher energy blue light (~427 nm) for efficient excitation.[3]

Table of Key Optimization Parameters
ParameterPathway A (Eosin Y)Pathway B (EDA Complex)Rationale & Key Insights
Photocatalyst Eosin Y (1 mol%)NoneEosin Y is a cost-effective and efficient organic photocatalyst.[3] The EDA pathway's main advantage is avoiding an external photocatalyst altogether.[2]
Solvent DMFDMSODMF is a polar aprotic solvent suitable for many photoredox reactions. DMSO was found to be the optimal solvent for the EDA complex formation between anilines and ICF₂CO₂Et.[3]
Base K₂CO₃ (1.5 equiv)Na₂CO₃ (1.5 equiv)The base is crucial for the rearomatization step. While both are effective, Na₂CO₃ provided the highest yields in the optimized EDA protocol.[3]
Light Source Green LED (525 nm)Blue LED (427 nm)The light source must match the absorbance of the photoactive species (Eosin Y or the EDA complex) to ensure efficient excitation.[3]
Additive TBAI (0.5 equiv)NoneTetrabutylammonium iodide (TBAI) is sometimes added in Eosin Y-catalyzed reactions, though its precise role can vary.

Part III: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Organophotocatalyst-Mediated Difluoroalkylation

This protocol is adapted from the general procedure for Eosin Y-catalyzed difluoroalkylation of anilines.[6]

Materials and Equipment:

  • This compound (C₆H₄ClF₂N, MW: 163.55 g/mol )[8][9]

  • Eosin Y (1.9 mg, 0.003 mmol, 0.01 equiv)

  • Potassium Carbonate (K₂CO₃, 62.2 mg, 0.45 mmol, 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI, 55.4 mg, 0.15 mmol, 0.5 equiv)

  • Ethyl 2,2-difluoro-2-iodoacetate (ICF₂CO₂Et, 51 μL, 0.4 mmol, 1.3 equiv)

  • Anhydrous Dimethylformamide (DMF, 1.0 mL)

  • 4 mL screw-cap vial with a rubber septum

  • Magnetic stir bar and stir plate

  • Green LED lamp (525 nm)

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Preparation: To a 4 mL vial containing a magnetic stir bar, add Eosin Y (1.9 mg), this compound (49.1 mg, 0.3 mmol, 1 equiv), K₂CO₃ (62.2 mg), and TBAI (55.4 mg).

  • Inerting: Close the vial with the septum-lined screw cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous DMF (1.0 mL) followed by ICF₂CO₂Et (51 μL).

  • Degassing: Bubble Argon through the reaction mixture for 5-10 minutes to thoroughly remove any dissolved oxygen.

  • Irradiation: Seal the vial securely with Parafilm. Place the vial approximately 5-10 cm from a 525 nm Green LED lamp and begin vigorous stirring. The reaction may require cooling with a small fan to maintain room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Protocol B: EDA Complex-Mediated Difluoroalkylation (Photocatalyst-Free)

This protocol is adapted from the general procedure for the EDA complex strategy.[3][6] Note that yields may be modest due to the electron-deficient nature of the substrate.[6]

Materials and Equipment:

  • This compound (C₆H₄ClF₂N, MW: 163.55 g/mol )[8][9]

  • Sodium Carbonate (Na₂CO₃, 47.7 mg, 0.45 mmol, 1.5 equiv)

  • Ethyl 2,2-difluoro-2-iodoacetate (ICF₂CO₂Et, 51 μL, 0.4 mmol, 1.3 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO, 1.0 mL)

  • 4 mL screw-cap vial with a rubber septum

  • Magnetic stir bar and stir plate

  • Blue LED lamp (427 nm)

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Preparation: To a 4 mL vial containing a magnetic stir bar, add this compound (49.1 mg, 0.3 mmol, 1 equiv) and Na₂CO₃ (47.7 mg).

  • Inerting: Close the vial with the septum-lined screw cap and perform three vacuum/backfill cycles with Argon.

  • Reagent Addition: Through the septum, add anhydrous DMSO (1.0 mL) followed by ICF₂CO₂Et (51 μL).

  • Degassing: Bubble Argon through the reaction mixture for 5-10 minutes.

  • Irradiation: Seal the vial securely with Parafilm. Place the vial near a 427 nm Blue LED lamp and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol A.

Part IV: General Experimental Workflow

The following diagram outlines the logical flow from initial setup to final product characterization, applicable to both protocols.

workflow Figure 2. General Experimental Workflow Diagram cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis reagents Weigh Solid Reagents (Aniline, Base, Catalyst) inert Establish Inert Atmosphere (3x Vacuum/Backfill Cycles) reagents->inert liquids Add Anhydrous Solvent & Liquid Reagents inert->liquids degas Degas Mixture (Argon Bubbling) liquids->degas irradiate Irradiate with LED (Stir at Room Temp) degas->irradiate monitor Monitor Progress (TLC / LC-MS) irradiate->monitor workup Aqueous Workup (EtOAc / H₂O Extraction) monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterization (NMR, HRMS) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields and purity. As a crucial building block in the pharmaceutical and agrochemical industries, optimizing the synthesis of this aniline derivative is paramount.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and process optimization.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound typically proceeds via one of two primary strategies: the reduction of a nitroaromatic precursor or the direct amination of a substituted benzene ring. The most prevalent and industrially relevant method involves the selective catalytic hydrogenation of a corresponding nitrobenzene derivative.

Below is a diagram illustrating the most common synthetic approach.

Synthesis_Pathway A 1-Chloro-2,6-difluoro-4-nitrobenzene B This compound A->B  Catalytic Hydrogenation (e.g., H₂, Pd/C or Raney Ni) -NO₂ → -NH₂ Troubleshooting_Workflow start_node Start: Low Yield or Impurities decision_node decision_node start_node->decision_node Analyze Reaction Profile (GC/TLC) process_node1 process_node1 decision_node->process_node1 Incomplete Conversion process_node2 process_node2 decision_node->process_node2 Byproduct Formation result_node1 Process Optimized decision_node->result_node1 High Purity & Good Conversion process_node process_node result_node result_node decision_node1a decision_node1a process_node1->decision_node1a Check Reaction Parameters decision_node2a decision_node2a process_node2->decision_node2a Identify Byproduct process_node1b process_node1b decision_node1a->process_node1b H₂ Pressure Too Low process_node1c process_node1c decision_node1a->process_node1c Temp Too Low process_node1d process_node1d decision_node1a->process_node1d Catalyst Inactive result_node2 result_node2 process_node1b->result_node2 Increase H₂ Pressure result_node3 result_node3 process_node1c->result_node3 Increase Temperature result_node4 result_node4 process_node1d->result_node4 Use Fresh Catalyst / Increase Loading result_node2->start_node Re-evaluate result_node3->start_node Re-evaluate result_node4->start_node Re-evaluate process_node2b process_node2b decision_node2a->process_node2b Dechlorination Product process_node2c process_node2c decision_node2a->process_node2c Other Impurities process_node2b_action process_node2b_action process_node2b->process_node2b_action Conditions Too Harsh result_node6 result_node6 process_node2c->result_node6 Check Starting Material Purity result_node5 result_node5 process_node2b_action->result_node5 Decrease Temp & Pressure; Consider Selective Catalyst result_node5->start_node Re-evaluate result_node6->start_node Re-evaluate

References

Technical Support Center: Purification of Crude 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of crude this compound. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes effectively.

Introduction: Understanding the Purification Challenges

This compound is a substituted aromatic amine, and like many anilines, its crude form can contain a variety of impurities. These can include unreacted starting materials, byproducts of the synthesis, and degradation products. Common impurities may consist of regioisomers, over-halogenated or under-halogenated species, and colored polymeric materials that form through oxidation. The presence of these impurities can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, effective purification is a critical step.

This guide will explore the most common and effective techniques for purifying this compound: Recrystallization , Distillation , and Chromatography .

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily solid. What is the first step I should take to purify it?

A1: The dark coloration is likely due to oxidized polymeric impurities, a common issue with anilines. A good first step is to attempt a recrystallization. If the color is intense, a decolorization step using activated carbon during the recrystallization process is highly recommended. The activated carbon has a high surface area that effectively adsorbs these colored impurities.[1]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A mixed solvent system is often effective for substituted anilines. A good starting point would be an alcohol/water system, such as ethanol/water or isopropanol/water. This compound is expected to have good solubility in hot alcohol and poor solubility in cold water. This differential solubility is the key to successful recrystallization. Toluene or a mixture of ethyl acetate and hexanes are also viable options to explore based on the "like dissolves like" principle, where the aromatic nature of toluene can be beneficial.

Q3: I tried to recrystallize my compound, but it "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This often happens if the solution is supersaturated or cools too quickly. To remedy this, you can try the following:

  • Reheat the solution and add more of the primary (good) solvent to reduce the saturation.

  • Ensure slow cooling. Insulate the flask to allow crystals to form gradually. Rapid cooling favors oil formation.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Add a seed crystal of pure this compound if available.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be an effective method for purifying liquid anilines or low-melting solids like this compound, especially for removing non-volatile impurities. Given its molecular weight of 163.55 g/mol , it should be amenable to distillation under reduced pressure.[2] It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition, which can occur at higher temperatures.

Q5: How can I separate regioisomers of this compound from my desired product?

A5: Separation of regioisomers can be challenging due to their similar physical properties. While fractional distillation might offer some separation, column chromatography is generally the most effective technique. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (like a C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water) can provide the necessary resolution. For larger scale purifications, flash column chromatography on silica gel with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a practical approach.

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Potential Cause(s) Troubleshooting Steps
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent.Select a more suitable solvent where the compound has higher solubility at elevated temperatures. Incrementally add more hot solvent until the compound dissolves.
No crystals form upon cooling. Solution is not saturated; too much solvent was used.Boil off some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal. Cool the solution in an ice bath for a longer period.
Poor recovery of the purified compound. The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use a minimal amount of cold solvent to wash the crystals. Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.
Crystals are still colored after recrystallization. Inefficient removal of colored impurities.Perform a decolorization step by adding a small amount of activated carbon to the hot solution before filtration. Ensure the solution is heated with the carbon for a short period to allow for adsorption.
Troubleshooting Vacuum Distillation
Problem Potential Cause(s) Troubleshooting Steps
Bumping or unstable boiling. Lack of boiling chips or inadequate stirring; too rapid heating.Add fresh boiling chips or use a magnetic stirrer. Heat the distillation flask slowly and evenly.
Product is not distilling over. Vacuum is not low enough; temperature is too low.Check the vacuum system for leaks. Ensure the heating mantle is set to the appropriate temperature for the compound's boiling point at the achieved pressure.
Product solidifies in the condenser. The condenser is too cold; the compound has a high melting point.Use a condenser with a wider bore or increase the temperature of the cooling water slightly. In some cases, an air condenser may be sufficient.
Distillate is discolored. Thermal decomposition of the product.Ensure the vacuum is sufficiently low to keep the boiling point at a safe temperature. Consider a faster distillation rate if the compound is sensitive to prolonged heating.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Decolorization

This protocol provides a general procedure for the purification of crude this compound using an ethanol/water solvent system and activated carbon for decolorization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount (typically 1-2% by weight of the crude product) of activated carbon. Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a gravity filter funnel. Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Reheat the filtered solution to ensure all the compound is dissolved. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the purified this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Purified this compound sample

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified this compound in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Mobile Phase: A common mobile phase for anilines is a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude this compound.

Purification_Workflow start Crude this compound is_colored Is the crude product colored? start->is_colored decolorize Recrystallization with Activated Carbon is_colored->decolorize Yes recrystallize Recrystallization is_colored->recrystallize No check_purity1 Assess Purity (e.g., HPLC, GC-MS) decolorize->check_purity1 recrystallize->check_purity1 is_pure1 Is Purity > 99%? check_purity1->is_pure1 distillation Vacuum Distillation is_pure1->distillation No, non-volatile impurities suspected chromatography Column Chromatography is_pure1->chromatography No, isomeric impurities suspected final_product Pure this compound is_pure1->final_product Yes check_purity2 Assess Purity distillation->check_purity2 chromatography->check_purity2 is_pure2 Is Purity > 99%? check_purity2->is_pure2 is_pure2->chromatography No is_pure2->final_product Yes

Caption: Decision workflow for purification of this compound.

Data Summary

The following table summarizes the key physical properties of this compound, which are essential for planning purification strategies.

PropertyValueSource
CAS Number 2613-33-4[4]
Molecular Formula C₆H₄ClF₂N[4]
Molecular Weight 163.55 g/mol [2]
Appearance Solid-
Purity (Typical Commercial Grade) ≥96%[4]

References

Technical Support Center: Synthesis of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating the formation of common side-products. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensure the purity of your final product, and troubleshoot any challenges you may encounter.

I. Understanding the Synthetic Landscape and Potential Pitfalls

The synthesis of this compound can be approached through several routes, each with its own set of challenges and potential for side-product formation. The most common strategies involve either the direct chlorination of a difluoroaniline precursor or a multi-step sequence involving nitration, reduction, and halogenation. Understanding the underlying mechanisms of these reactions is paramount to controlling the impurity profile of the final compound.

A prevalent synthetic route is the direct electrophilic chlorination of 3,5-difluoroaniline. While seemingly straightforward, this reaction is susceptible to issues of regioselectivity and over-chlorination. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 3,5-difluoroaniline, the para position (C4) is the desired site of chlorination. However, chlorination can also occur at the ortho positions (C2 and C6), leading to the formation of isomeric impurities. Furthermore, the high reactivity of the aniline ring can lead to the introduction of more than one chlorine atom, resulting in di- and tri-chlorinated side-products.

An alternative approach involves the reduction of a nitro-group precursor, such as 2,6-dichloro-3,5-difluoronitrobenzene. This method introduces its own set of potential impurities, including those arising from incomplete reduction of the nitro group and the formation of isomeric anilines.[1]

This guide will delve into the specifics of these challenges and provide actionable solutions to minimize the formation of unwanted side-products.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Presence of Isomeric Impurities in the Final Product

  • Question: My post-reaction analysis (HPLC/GC-MS) shows a significant peak with the same mass as my target compound, this compound, but with a different retention time. What is the likely identity of this impurity and how can I prevent its formation?

  • Answer: This is a classic case of isomeric impurity formation. The most probable side-product is 2-Chloro-3,5-difluoroaniline .

    • Causality: The amino group in the starting material, 3,5-difluoroaniline, is a powerful ortho-, para- director for electrophilic aromatic substitution. While the para position is sterically more accessible, a certain percentage of chlorination will inevitably occur at the ortho positions (C2 and C6), leading to the formation of 2-Chloro-3,5-difluoroaniline. The ratio of para to ortho substitution is highly dependent on the reaction conditions.

    • Troubleshooting and Mitigation:

      • Choice of Chlorinating Agent: The choice of chlorinating agent can influence regioselectivity. Milder chlorinating agents, such as N-chlorosuccinimide (NCS), may offer better control over the reaction compared to harsher reagents like chlorine gas.

      • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the thermodynamically more stable para product. We recommend starting with a temperature of 0-5 °C and monitoring the reaction progress closely.

      • Solvent Effects: The polarity of the solvent can impact the reaction's regioselectivity. Experimenting with different solvents, from non-polar (e.g., dichloromethane) to more polar (e.g., acetonitrile), can help optimize the desired isomer ratio.

      • Catalyst: The use of a catalyst can also direct the chlorination. For instance, organocatalysts like secondary ammonium salts have been shown to favor ortho-chlorination in some anilines, so careful selection is crucial.[2] Conversely, certain Lewis acids may enhance para-selectivity.

Issue 2: Evidence of Over-Chlorination

  • Question: My mass spectrometry results indicate the presence of compounds with masses corresponding to the addition of two or more chlorine atoms to my difluoroaniline starting material. How can I suppress this over-chlorination?

  • Answer: The presence of di- and tri-chlorinated species, such as 2,4-dichloro-3,5-difluoroaniline and 2,4,6-trichloro-3,5-difluoroaniline , is a clear indication of over-chlorination.

    • Causality: The aniline ring, being highly activated by the amino group, is prone to multiple halogenations. Once the first chlorine atom is introduced, the ring remains activated enough for subsequent chlorination reactions to occur, especially if the reaction is left for too long or if an excess of the chlorinating agent is used.

    • Troubleshooting and Mitigation:

      • Stoichiometry Control: Precise control over the stoichiometry of the chlorinating agent is critical. Use no more than 1.0 to 1.1 equivalents of the chlorinating agent relative to the 3,5-difluoroaniline. A slow, dropwise addition of the chlorinating agent can help maintain a low instantaneous concentration, thus minimizing over-reaction.

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an optimal level and before significant amounts of di-chlorinated products are formed.

      • Protecting Group Strategy: For challenging cases, consider a protecting group strategy. The amino group can be acylated (e.g., to form an acetanilide) to moderate its activating effect. The chlorination is then performed, followed by deprotection to yield the desired mono-chlorinated aniline.

Issue 3: Product Discoloration and Tar Formation

  • Question: My final product is a dark, oily substance, and I'm having difficulty with purification. What is causing this and how can I obtain a cleaner product?

  • Answer: Dark discoloration and the formation of tar-like substances are often due to oxidative polymerization of the aniline.

    • Causality: Anilines are susceptible to oxidation, which can be initiated by air, light, or certain reagents. This oxidation can lead to the formation of highly colored polymeric byproducts.[3] High reaction temperatures and strongly acidic or basic conditions can exacerbate this issue.

    • Troubleshooting and Mitigation:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Temperature Control: Maintain the lowest effective reaction temperature.

      • pH Control: Avoid strongly acidic or basic conditions where possible, as these can promote side reactions and polymerization.

      • Work-up Procedure: During the work-up, minimize the exposure of the product to strong acids or bases for extended periods. A prompt and efficient extraction and purification process is key.

      • Purification: If a colored product is obtained, purification can be attempted by dissolving it in a suitable solvent, treating with activated charcoal to adsorb colored impurities, and then filtering and recrystallizing. Column chromatography is also an effective method for removing polymeric byproducts.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most common side-products to expect in the synthesis of this compound via chlorination of 3,5-difluoroaniline?

    • A1: The most common side-products are positional isomers, primarily 2-Chloro-3,5-difluoroaniline , and over-chlorinated products like 2,4-dichloro-3,5-difluoroaniline and 2,4,6-trichloro-3,5-difluoroaniline .

  • Q2: What analytical techniques are best suited for identifying these impurities?

    • A2: A combination of techniques is recommended for a comprehensive analysis:

      • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main product and separating it from isomers and other byproducts.[4][5]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including positional isomers.[6][7][8]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the unambiguous structural identification of the desired product and any isolated impurities. NMR can be particularly useful for distinguishing between isomers.[9][10]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the rapid identification of impurities by providing molecular weight information.[11][12]

  • Q3: How can I purify the final product to remove these impurities?

    • A3: The purification strategy will depend on the nature and quantity of the impurities:

      • Recrystallization: This is a good first step for removing bulk impurities and can sometimes be effective in separating isomers if their solubilities are sufficiently different.

      • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the target compound from both less polar and more polar impurities, including positional isomers.

      • Preparative HPLC: For achieving very high purity, preparative HPLC can be employed to isolate the desired product from closely related impurities.

IV. Experimental Protocols and Data Presentation

Protocol 1: General Procedure for Electrophilic Chlorination of 3,5-Difluoroaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluoroaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chlorinating Agent: Dissolve the chlorinating agent (e.g., N-chlorosuccinimide, 1.05 eq.) in the same solvent and add it dropwise to the cooled aniline solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative HPLC Data for Purity Analysis

Peak No.Retention Time (min)Compound IdentityArea % (Example)
18.53,5-Difluoroaniline (Starting Material)1.2
210.22-Chloro-3,5-difluoroaniline (Isomer)4.5
311.5This compound (Product) 92.8
413.82,4-Dichloro-3,5-difluoroaniline1.5

Note: Retention times are illustrative and will vary depending on the specific HPLC method used.

V. Visualizing Side-Product Formation

Diagram 1: Electrophilic Chlorination of 3,5-Difluoroaniline

G start 3,5-Difluoroaniline product This compound (Desired Product) start->product Chlorination (para-attack) isomer 2-Chloro-3,5-difluoroaniline (Isomeric Impurity) start->isomer Chlorination (ortho-attack) over_chlor 2,4-Dichloro-3,5-difluoroaniline (Over-chlorination) product->over_chlor Further Chlorination isomer->over_chlor Further Chlorination

Caption: Pathways for the formation of the desired product and major side-products during the chlorination of 3,5-difluoroaniline.

Diagram 2: Troubleshooting Workflow for Isomeric Impurities

G start Problem: Isomeric Impurity Detected q1 Is reaction temperature low (0-5 °C)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is a mild chlorinating agent used (e.g., NCS)? a1_yes->q2 sol1 Action: Lower reaction temperature a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have different solvents been tested? a2_yes->q3 sol2 Action: Switch to a milder chlorinating agent a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Purify by Column Chromatography a3_yes->end_node sol3 Action: Screen different solvents a3_no->sol3 sol3->end_node

Caption: A step-by-step decision tree for troubleshooting the presence of isomeric impurities.

VI. References

  • Benchchem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. --INVALID-LINK--

  • Przybyłek, M. (2017). ANILINE CHLORINATION. figshare. --INVALID-LINK--

  • American Chemical Society. (2023). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. pubs.acs.org.

  • Springer. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. link.springer.com.

  • National Institutes of Health. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC. --INVALID-LINK--

  • ResearchGate. (2025). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. --INVALID-LINK--.

  • National Institutes of Health. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed. --INVALID-LINK--

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. --INVALID-LINK--.

  • Sciencemadness Discussion Board. (2007). Chlorination of Aniline. --INVALID-LINK--.

  • Chem-Station. (2025). This compound. --INVALID-LINK--.

  • Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline. patents.google.com.

  • Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline. patents.google.com.

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. --INVALID-LINK--.

  • National Institutes of Health. (n.d.). This compound. PubChem. --INVALID-LINK--

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. --INVALID-LINK--.

  • European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. Googleapis.

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. nmr.oxinst.com.

  • National Institutes of Health. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. PMC. --INVALID-LINK--

  • cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. --INVALID-LINK--.

  • LCGC International. (n.d.). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. --INVALID-LINK--.

  • ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS... | Download Scientific Diagram. --INVALID-LINK--.

  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. --INVALID-LINK--

  • Benchchem. (2025). A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. --INVALID-LINK--.

References

Technical Support Center: Optimizing Solvent Conditions for 4-Chloro-3,5-difluoroaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 4-Chloro-3,5-difluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable, yet challenging, building block. Due to its unique electronic properties, successful coupling requires a nuanced approach to reaction optimization, particularly concerning the solvent system. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve high-yielding, reproducible results.

Section 1: Understanding the Substrate: General FAQs

This section addresses foundational questions about the reactivity of this compound in cross-coupling reactions.

Q1: Why is this compound considered a challenging coupling partner?

The primary challenge stems from its electronic nature. The two fluorine atoms and the chlorine atom are strongly electron-withdrawing, which significantly deactivates the aromatic ring. This deactivation makes the crucial oxidative addition step in many palladium-catalyzed coupling cycles more difficult compared to electron-rich or neutral aryl halides.[1][2] The C-Cl bond is inherently stronger and less reactive than corresponding C-Br or C-I bonds, often requiring more forcing conditions (higher temperatures, stronger bases, and specialized catalysts) to achieve efficient coupling.[2][3][4]

Q2: How do the fluorine substituents specifically influence the reaction?

The ortho-fluorine atoms exert a powerful electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring and the nucleophilicity of the aniline's amino group.[2] While this makes oxidative addition to the C-Cl bond more challenging, it can also be advantageous. For instance, the reduced basicity of the aniline nitrogen can prevent catalyst inhibition in some cases. Furthermore, the fluorine atoms can influence the regioselectivity of certain reactions and often impart desirable properties, such as metabolic stability, to the final drug candidate.

Q3: What is the general order of reactivity for aryl halides in cross-coupling, and where does this compound fit?

The reactivity of the aryl halide (Ar-X) in palladium-catalyzed cross-coupling reactions is dominated by the strength of the carbon-halogen (C-X) bond. The established order of reactivity is:

Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [2][5]

This compound falls into the least reactive category (Ar-Cl). Overcoming this low reactivity is the central goal of method development for this substrate.

Section 2: Troubleshooting Guide: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[6] However, coupling an electron-deficient aryl chloride like this compound requires careful optimization.

FAQ 1: My reaction shows low or no conversion to the desired aryl amine. What are the likely causes and how can I fix it?

Low conversion is the most common issue and can typically be traced back to one of four key parameters: the solvent, the catalyst system, the base, or the temperature.

Causality & Recommended Actions:
  • Inadequate Solvent System: The solvent must solubilize the reactants, base, and catalytic species. Insolubility is a frequent and often underestimated cause of reaction failure.[7] For Buchwald-Hartwig reactions, ethereal and aromatic solvents are standard choices.

    • Action: Screen a panel of solvents. Toluene and 1,4-dioxane are common starting points.[8] If solubility remains poor, consider more polar ethereal solvents like cyclopentyl methyl ether (CPME) or di-tert-butyl ether. For particularly stubborn substrates, high-boiling alcohols like t-AmOH can be effective.[7]

  • Suboptimal Catalyst/Ligand Combination: Electron-deficient aryl chlorides require highly active catalysts. First-generation ligands are often ineffective.[6]

    • Action: Employ modern, electron-rich, and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the formation of the active monoligated Pd(0) species and facilitate the difficult oxidative addition step.[9] Using palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) is highly recommended as they provide a reliable and efficient route to the active catalyst.[7]

  • Incorrect Base Selection: The base's role is to deprotonate the amine coupling partner. For an electron-deficient aniline, a strong, non-nucleophilic base is required. The solubility of the base is also critical.[7]

    • Action: Sodium tert-butoxide (NaOtBu) is the most common and effective strong base.[7] If base-sensitive functional groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, but they will likely require higher temperatures and longer reaction times. Ensure the base is finely powdered to maximize surface area, especially for heterogeneous inorganic bases.[7]

  • Insufficient Thermal Energy: Activation of the C-Cl bond is energetically demanding.

    • Action: Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C. If initial attempts at lower temperatures fail, incrementally increase the reaction temperature.

Data Summary: Solvent Selection for Buchwald-Hartwig Amination
SolventClassBoiling Point (°C)Key Characteristics & Considerations
TolueneAromatic111Standard, nonpolar choice. Good for many systems.[8]
1,4-DioxaneEther101Polar aprotic. Good solvating properties but should be used with caution due to peroxide formation.[8]
THFEther66Lower boiling point, may require sealed-tube reactions for higher temperatures.
CPMEEther106Greener alternative to THF/Dioxane with good solvating power.
t-AmOHAlcohol102Protic solvent that can be effective for challenging couplings, may require specific ligand systems.
Troubleshooting Workflow: Low Conversion

Workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
FAQ 2: I'm observing significant hydrodehalogenation (loss of chlorine) and other side products. What's happening?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced to an arene. This often competes with the desired C-N bond formation.

Causality & Recommended Actions:
  • β-Hydride Elimination: This can occur from the palladium-amido intermediate, especially if the amine has β-hydrogens. This pathway competes with the productive reductive elimination step.[6]

    • Action: Using sterically hindered ligands can disfavor this side reaction by making the transition state for reductive elimination more favorable.

  • Catalyst Decomposition/Side Reactions: An improperly formed or unstable catalyst can lead to side pathways.

    • Action: Ensure strict anaerobic conditions. Oxygen can damage the catalyst. Using a pre-catalyst can lead to a cleaner reaction profile.[3]

  • Excessive Temperature or Reaction Time: Prolonged heating can promote decomposition pathways.

    • Action: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times.

Section 3: Troubleshooting Guide: Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[10] The coupling of this compound requires a catalytic system capable of activating the inert C-Cl bond.[4]

FAQ 1: My Suzuki coupling yield is poor. How can I optimize the solvent and other conditions?

Poor yields in Suzuki couplings of aryl chlorides are often linked to solvent polarity, base effectiveness, and catalyst choice.

Causality & Recommended Actions:
  • Solvent Polarity Effects: Solvent choice can dramatically influence the selectivity and rate of Suzuki reactions.[11][12] For couplings involving two different halides (e.g., a chloroaryl triflate), nonpolar solvents tend to favor reaction at the C-Cl bond, whereas polar solvents can favor reaction at the C-OTf bond.[11][13] This suggests that the nature of the active catalyst and the oxidative addition mechanism are highly solvent-dependent.[14][15]

    • Action: Start with a nonpolar aprotic solvent, typically with water as a co-solvent to dissolve the inorganic base. A mixture of 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v) is a robust starting point.[4] Avoid highly polar aprotic solvents like DMF or DMSO initially, as they can sometimes lead to unexpected selectivity or side reactions.[11][16]

  • Ineffective Base: The base in a Suzuki reaction has multiple roles: it activates the organoboron species to form a more nucleophilic borate complex, participates in the formation of the active Pd(II) intermediate, and accelerates the final reductive elimination step.[17][18][19] A weak base may not be sufficient for these tasks, especially with a challenging aryl chloride.

    • Action: For aryl chlorides, strong inorganic bases are generally required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[4] Ensure the base is anhydrous if water is not intentionally part of the solvent system to avoid protodeborylation of the boronic acid.

  • Boronic Acid Decomposition: Boronic acids can be unstable, particularly at high temperatures, leading to homocoupling or protodeborylation.

    • Action: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[4] Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote homocoupling.

Data Summary: Solvent & Base for Suzuki Coupling
Solvent System (v/v)BaseTypical Temperature (°C)Comments
1,4-Dioxane / H₂O (4:1)K₃PO₄100-120A very common and robust system for aryl chlorides.[4]
Toluene / H₂O (4:1)Cs₂CO₃100-120Another excellent nonpolar system. Toluene is often preferred for process scale-up.
2-MeTHF / H₂O (4:1)K₃PO₄100-120A greener ethereal solvent alternative.
DMF / H₂O (95:5)K₂CO₃100-120Can be effective, but the high polarity may alter catalyst behavior.[16] Use with caution as a secondary option.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Troubleshooting Workflow: Poor Suzuki Yield

Workflow for troubleshooting poor yields in Suzuki-Miyaura coupling.

Section 4: Alternative Coupling Strategies

Q: What are my options if both Buchwald-Hartwig and Suzuki couplings fail or give unsatisfactory results?

While palladium-catalyzed reactions are dominant, other methods can be effective.

  • Sonogashira Coupling (C-C, Alkynylation): If the goal is to introduce an alkyne, the Sonogashira coupling is the method of choice.[5] This reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[20] For an aryl chloride, conditions may require higher temperatures and specific ligand systems, but it remains a highly viable route for C(sp²)-C(sp) bond formation.[21]

  • Ullmann Condensation (C-N, C-O Coupling): The Ullmann reaction is a classical copper-catalyzed method for forming C-N and C-O bonds.[22][23] While it often requires harsher conditions (high temperatures >180-200 °C and polar aprotic solvents like DMF or NMP) than modern palladium-catalyzed methods, it can be an effective alternative, especially when palladium-based systems are problematic.[22][24][25]

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent low reactivity of 4-Chloro-3,5-difluoroaniline in common synthetic transformations. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to overcome challenges in your research.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Lapatinib and Vandetanib.[1][2] However, its utility is often hampered by low reactivity. The aniline ring is substituted with three electron-withdrawing groups (two fluorine atoms and one chlorine atom), which significantly decrease the nucleophilicity of the amino group and the electron density of the aromatic ring. This electronic deficiency makes classical reactions like nucleophilic aromatic substitution (SNAr) at the C-Cl bond and palladium-catalyzed cross-coupling reactions particularly challenging.[3][4] This guide will equip you with the knowledge and practical strategies to successfully employ this substrate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in palladium-catalyzed cross-coupling reactions?

A1: The low reactivity stems from two primary factors:

  • Electronic Effects: The two fluorine and one chlorine atoms are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the oxidative addition of a palladium(0) catalyst to the C-Cl bond, the first and often rate-limiting step in cross-coupling reactions, energetically unfavorable.[3]

  • Reduced Nucleophilicity: The electron-withdrawing substituents also decrease the nucleophilicity of the aniline's amino group, making it a poorer ligand for the palladium center and a less reactive nucleophile in reactions where it is the coupling partner.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am seeing no product formation. What are the likely causes?

A2: This is a common issue. The primary culprits are likely an inadequate catalyst system (ligand and palladium precursor) and/or an inappropriate base. For electron-deficient aryl chlorides like this compound, standard Buchwald-Hartwig conditions are often insufficient.[4][5]

  • Ligand Choice is Critical: Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition and reductive elimination steps. Ligands like BrettPhos and RuPhos are specifically designed for challenging substrates.[6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates.[3]

Q3: Can I use this compound in a Suzuki-Miyaura coupling to form a C-C bond? What are the key considerations?

A3: Yes, Suzuki-Miyaura coupling is a viable strategy, but it requires a robust catalytic system capable of activating the strong C-Cl bond.

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as XPhos or SPhos is often necessary.[7] In some cases, pre-formed palladium catalysts can offer better reactivity and reproducibility.[8]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, THF/water mixtures) needs to be carefully optimized for your specific boronic acid partner.[9][10][11]

Q4: Is Nucleophilic Aromatic Substitution (SNAr) a feasible alternative to displace the chlorine atom?

A4: While the electron-withdrawing groups on the ring do activate it towards nucleophilic attack, SNAr with this compound is still challenging due to the relatively poor leaving group ability of chloride compared to fluoride in SNAr reactions.[12][13] For an SNAr reaction to be successful, a very strong nucleophile and often high temperatures are required.[14] Palladium-catalyzed methods generally offer a broader substrate scope and milder reaction conditions.[4]

Troubleshooting Guide

Scenario 1: Low Yield in Buchwald-Hartwig Amination

Problem: You are attempting to couple this compound with a primary amine using a palladium catalyst and observe low conversion or a complex mixture of products.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination ligand Optimize Ligand: - Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) start->ligand base Optimize Base: - Use a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, LHMDS) ligand->base catalyst Check Palladium Source: - Use a reliable Pd(0) or Pd(II) precursor (e.g., Pd2(dba)3, Pd(OAc)2) - Consider pre-catalysts base->catalyst temp Increase Reaction Temperature: - Monitor for decomposition catalyst->temp solvent Screen Solvents: - Toluene, Dioxane, THF temp->solvent success Improved Yield solvent->success

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Detailed Recommendations:

ParameterRecommendationRationale
Ligand Screen bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos.These ligands promote the challenging oxidative addition and reductive elimination steps with electron-deficient aryl chlorides.[6]
Base Use a strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or LHMDS.A strong base is necessary to deprotonate the amine coupling partner and facilitate the catalytic cycle.[3]
Palladium Source Use a reliable palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂. Consider using a pre-formed palladium catalyst.The quality of the palladium source can significantly impact catalytic activity. Pre-catalysts can offer improved consistency.[8]
Temperature Gradually increase the reaction temperature, typically in the range of 80-120 °C.Higher temperatures can overcome the activation energy barrier for the oxidative addition step.
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.The choice of solvent can influence catalyst solubility and stability.
Scenario 2: Low Yield in Suzuki-Miyaura Coupling

Problem: Your Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in poor yields.

Troubleshooting Workflow:

start Low Yield in Suzuki-Miyaura Coupling ligand Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) start->ligand base Optimize Base: - Screen inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) ligand->base solvent Solvent System: - Use a mixture of an organic solvent and water (e.g., Dioxane/H2O, Toluene/H2O) base->solvent boronic_acid Check Boronic Acid Quality: - Ensure purity and absence of boroxine solvent->boronic_acid temp Increase Reaction Temperature: - Typically 80-110 °C boronic_acid->temp success Improved Yield temp->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Detailed Recommendations:

ParameterRecommendationRationale
Ligand Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.These ligands are effective for activating the C-Cl bond in electron-deficient aryl chlorides.[7]
Base Screen a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.The choice of base can significantly influence the transmetalation step and overall reaction rate.[11]
Solvent System A biphasic solvent system, such as dioxane/water or toluene/water, is often beneficial.The aqueous phase helps to dissolve the inorganic base and facilitate the reaction.[9][10]
Boronic Acid Quality Ensure the purity of the boronic acid, as boroxines (anhydrides of boronic acids) are less reactive.Impurities in the boronic acid can inhibit the catalyst and reduce yields.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Lapatinib Intermediate Analogue

This protocol is adapted from the synthesis of Lapatinib, where a substituted aniline is coupled with a quinazoline core.[1]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • BrettPhos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the primary amine, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (0.03 eq)

  • SPhos (0.06 eq)

  • K₃PO₄ (2.0 eq)

  • Dioxane and water (4:1 v/v)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the dioxane and water solvent mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Preventing Dehalogenation in 4-Chloro-3,5-difluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 4-Chloro-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate in pharmaceutical and materials science, valued for the unique electronic properties conferred by its halogen substitution pattern.[1][2] However, its reactivity can present challenges, most notably the undesired loss of the chlorine atom through dehalogenation (hydrodehalogenation), which reduces the yield of the target molecule and complicates purification.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent this common side reaction, ensuring the success and efficiency of your experiments.

Troubleshooting Guide: Diagnosing and Solving Dehalogenation

This section addresses specific issues you might encounter during a reaction. The advice provided is grounded in established mechanistic principles of cross-coupling and hydrodehalogenation reactions.[4][5]

Question 1: I'm performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound and observing a significant amount of 3,5-difluoroaniline as a byproduct. What is the primary cause?

Answer: The formation of 3,5-difluoroaniline is a classic case of hydrodehalogenation, a common side reaction in Pd-catalyzed processes where the chloro-substituent is replaced by a hydrogen atom.[3][6] This typically occurs when the catalytic cycle is diverted from the desired cross-coupling pathway.

The two most common mechanistic culprits are:

  • β-Hydride Elimination: An intermediate palladium-hydride species (Pd-H) can form in the catalytic cycle. Instead of undergoing the desired reaction, the aryl-palladium intermediate can react with this Pd-H species, leading to reductive elimination of the dehalogenated arene.[7]

  • Proto-dehalogenation: Direct reaction of the aryl-palladium intermediate with a proton source in the reaction mixture (e.g., trace water, alcohol solvents, or even amines) can cleave the C-Pd bond and replace it with a C-H bond.[4][8]

The troubleshooting workflow below can help you systematically identify the root cause.

G start Dehalogenation Observed (>5% 3,5-difluoroaniline) check_catalyst Step 1: Evaluate Catalyst System - Is it a pre-catalyst? - Is the ligand electron-rich & bulky? start->check_catalyst check_base Step 2: Scrutinize the Base - Is it too strong (e.g., NaOtBu)? - Is it anhydrous and finely powdered? start->check_base check_conditions Step 3: Assess Reaction Conditions - Is the temperature too high? - Is the reaction time excessive? start->check_conditions check_reagents Step 4: Verify Reagent & Solvent Purity - Are solvents anhydrous and degassed? - Is there a hidden H-source? start->check_reagents solution_catalyst Action: Switch to a stable pre-catalyst (e.g., XPhos Pd G3/G4). Screen different ligands. check_catalyst->solution_catalyst High Pd(0) degradation or non-optimal ligand suspected solution_base Action: Switch to a weaker base (e.g., K3PO4, Cs2CO3). Ensure proper physical form. check_base->solution_base Strong base or poor solubility suspected solution_conditions Action: Screen lower temperatures (start at 80 °C). Monitor reaction to avoid over-running. check_conditions->solution_conditions Thermal degradation suspected solution_reagents Action: Use fresh, high-purity solvents. Ensure rigorous inert atmosphere (degas via sparging). check_reagents->solution_reagents Proton source or O2 contamination suspected G cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition ArX Ar-Cl (this compound) ArX->OxAdd ArPdX L₂Pd(II)(Ar)(Cl) OxAdd->ArPdX Transmetalation Transmetalation or Amine Coordination/ Deprotonation ArPdX->Transmetalation Desired Path SideReaction Side Reaction (e.g., β-Hydride Elim.) ArPdX->SideReaction Undesired Path CouplingPartner Coupling Partner (e.g., R-B(OH)₂ or R₂NH) CouplingPartner->Transmetalation ArPdR L₂Pd(II)(Ar)(R) Transmetalation->ArPdR ReductiveElim Reductive Elimination ArPdR->ReductiveElim ReductiveElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) ReductiveElim->Product H_Source Hydrogen Source (H₂O, Solvent, Base) H_Source->SideReaction ArPdH L₂Pd(II)(Ar)(H) SideReaction->ArPdH ReductiveElim_Dehalo Reductive Elimination ArPdH->ReductiveElim_Dehalo ReductiveElim_Dehalo->Pd0 Byproduct Dehalogenated Byproduct (Ar-H) ReductiveElim_Dehalo->Byproduct

References

Technical Support Center: Catalyst Selection for 4-Chloro-3,5-difluoroaniline Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the catalytic transformations of 4-chloro-3,5-difluoroaniline. This substrate's unique electronic properties—stemming from the strong inductive effects of its two fluorine atoms and the chloro leaving group—present distinct challenges in common cross-coupling reactions. This resource is designed to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, high-yielding results.

Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Scenario 1: Low to No Conversion in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction between this compound and an arylboronic acid is failing or showing minimal conversion. What are the likely causes and how can I improve the yield?

A: This is a common challenge primarily due to the difficulty of activating the strong C-Cl bond on an electron-deficient ring.[1] The oxidative addition of the palladium catalyst into the C-Cl bond is often the rate-limiting step and requires a highly active catalytic system.[1]

Here is a breakdown of potential causes and solutions:

  • Inadequate Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[2] The catalyst requires a ligand that is both sterically bulky and highly electron-donating to promote the crucial oxidative addition step.

    • Solution: Employ a modern catalyst system. Use well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) combined with bulky, electron-rich biarylphosphine ligands. Screening a few ligands is recommended.[3][4]

      • Recommended Ligands: XPhos, SPhos, RuPhos, or CataCXium A are excellent starting points for this type of transformation.[3][5] These ligands create a coordinatively unsaturated, electron-rich Pd(0) center that is highly reactive toward the C-Cl bond.

  • Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[6] For challenging aryl chlorides, a stronger base is often necessary.

    • Solution: Switch to a stronger inorganic base such as K₃PO₄ or Cs₂CO₃.[1] These are generally more effective than weaker bases like Na₂CO₃ for C-Cl bond activation. The solvent should be anhydrous and thoroughly degassed. Aprotic polar solvents like dioxane, toluene, or 2-MeTHF are standard.[7]

  • Side Reactions: The primary side reaction to consider is the protodeboronation of the boronic acid, where the boronic acid reacts with trace water to form an arene byproduct.[8]

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and a dry base. Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable and less prone to protodeboronation.[8]

G start Low or No Conversion check_catalyst Is the catalyst system optimized for C-Cl activation? start->check_catalyst Evaluate check_conditions Are the base and temperature appropriate? check_catalyst->check_conditions If Yes sol_catalyst Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) with a Pd pre-catalyst. check_catalyst->sol_catalyst If No check_reagents Is protodeboronation occurring? check_conditions->check_reagents If Yes sol_conditions Action: Use a stronger base (K₃PO₄, Cs₂CO₃) and increase temperature (80-110 °C). check_conditions->sol_conditions If No sol_reagents Action: Use anhydrous conditions and consider a boronic ester. check_reagents->sol_reagents If Yes

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

Scenario 2: Low Yield in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig C-N coupling using this compound as the amine component with an aryl bromide, but my yields are poor. Why is this substrate so unreactive?

A: The low reactivity of this compound as a nucleophile is a direct consequence of its electronic structure. The three electron-withdrawing groups (two fluorines and one chlorine) pull electron density away from the aniline nitrogen atom, significantly reducing its nucleophilicity.[5] This makes the deprotonation of the N-H bond and its subsequent coupling more difficult.[5]

Here are the key areas to optimize:

  • Insufficiently Strong Base: A standard base may not be strong enough to deprotonate the weakly acidic N-H bond of this electron-deficient aniline.

    • Solution: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to generate the amide anion needed for the catalytic cycle.[5][9]

  • Catalyst Inhibition or Low Activity: The aniline nitrogen's lone pair can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. Furthermore, the catalyst system must be active enough to overcome the low nucleophilicity of the amine.

    • Solution: Use modern, highly active catalyst systems. Bulky biarylphosphine ligands like BrettPhos and RuPhos are specifically designed for coupling challenging, electron-deficient amines.[5] N-Heterocyclic Carbene (NHC) palladium complexes can also offer superior stability and activity for these difficult couplings.[5][10]

  • Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen and can be easily deactivated through oxidation.[5]

    • Solution: Ensure a rigorously inert atmosphere. Use a glovebox for preparation and employ techniques like freeze-pump-thaw degassing for solvents to thoroughly exclude oxygen. Sealing the reaction vessel properly is critical.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium source is best for reactions with this compound? A1: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, well-defined pre-catalysts are highly recommended for reproducibility and higher activity, especially when dealing with challenging C-Cl bond activation.[4][5] Palladacycle pre-catalysts (e.g., XPhos Pd G3/G4) are air-stable, easy to handle, and efficiently generate the active Pd(0) species in situ, leading to more consistent results.[5]

Q2: Can the C-F bonds on the aniline ring undergo activation? A2: While C-F bond activation is a known process in organometallic chemistry, it typically requires specialized and highly reactive catalytic systems, often different from those used for standard Suzuki or Buchwald-Hartwig couplings.[11][12] Under the conditions optimized for C-Cl bond activation, cleavage of the C-F bonds is highly unlikely and is not a common side reaction. The oxidative addition to a C-Cl bond is kinetically and thermodynamically much more favorable.

Q3: How can I minimize the formation of homocoupled (biaryl) byproducts in my Suzuki-Miyaura reaction? A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen.[8] The most effective way to prevent this is by rigorously degassing all solvents and maintaining a strict inert (nitrogen or argon) atmosphere throughout the entire setup and reaction time.[7][8] Using a pre-formed Pd(0) catalyst or a reliable pre-catalyst can sometimes reduce homocoupling compared to in-situ generation from a Pd(II) source which may involve side reactions.

Q4: Is microwave irradiation a viable option to improve yields for these sluggish reactions? A4: Yes, microwave-assisted synthesis can be highly effective for accelerating slow cross-coupling reactions involving deactivated substrates.[13] The rapid and efficient heating can help overcome the high activation energy associated with C-Cl bond cleavage, often leading to significantly reduced reaction times and improved yields.[13] However, direct transfer of thermally-heated conditions is not always possible, and some re-optimization of parameters may be necessary.

Experimental Protocols & Data

Data Presentation

Table 1: Comparison of Ligand and Base Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

LigandPalladium SourceBaseTypical Temperature (°C)Performance Notes
SPhosXPhos Pd G3K₃PO₄80 - 110Excellent for a broad range of electron-neutral and -deficient aryl chlorides.
XPhosPd₂(dba)₃K₃PO₄100 - 120Highly active, often considered a go-to ligand for difficult couplings.[14]
RuPhosRuPhos Pd G3Cs₂CO₃80 - 100Very electron-rich, effective for challenging substrates at lower temperatures.
CataCXium ACataCXium A Pd G3Cs₂CO₃80 - 100A palladacycle that is uniquely effective for some heteroaromatic systems.[3]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%) to the tube.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., BrettPhos, 0.036 mmol, 3.6 mol%). Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with methyl tert-butyl ether (MTBE) and filter through Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue using column chromatography.

Visualizations

Catalytic Cycles

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Rate-Limiting for Ar-Cl Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Troubleshooting guide for 4-Chloro-3,5-difluoroaniline experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3,5-difluoroaniline

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide not just solutions, but a deeper understanding of the causality behind common experimental challenges. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during synthesis, purification, handling, and analysis.

Section 1: General Information, Handling, and Storage

This section covers the fundamental properties and safety precautions essential for working with this compound.

FAQ 1: What are the basic physical and chemical properties of this compound?

Understanding the fundamental properties of your reagent is the first step to successful experimentation. Key data is summarized below.

PropertyValueSource(s)
CAS Number 2613-33-4[1][2][3]
Molecular Formula C₆H₄ClF₂N[1][2][3]
Molecular Weight 163.55 g/mol [2][3]
Appearance Solid, powder, or crystals[4]
Purity (Typical) ≥96%[1]

Note: Physical properties like melting and boiling points are not consistently reported across public sources.

FAQ 2: My sample of this compound has developed a slight color (e.g., off-white, brown). Is it still usable?

This is a common observation with anilines. The discoloration is typically due to oxidation of the amine functional group, which can form highly colored polymeric impurities.

  • Causality: The amino group (-NH₂) is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities.

  • Recommendation: For sensitive reactions, such as those involving catalysis where the amine is a ligand, using discolored material is not advised as impurities can poison the catalyst. For less sensitive, high-yield reactions, its use may be acceptable, but a preliminary purity check via TLC or HPLC is strongly recommended. If significant impurities are detected, purification by recrystallization or column chromatography should be performed.

FAQ 3: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintaining the compound's purity and ensuring safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C) to slow down potential degradation.[1][7] The key is to protect it from air and light.

  • Handling: Use this compound in a well-ventilated area or a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[5][8][10] These substances can react violently or cause decomposition.

Section 2: Synthesis and Purification Troubleshooting

While users often purchase this compound, issues can arise during its synthesis or when purification of a commercial batch is necessary. Synthesis often involves the reduction of a corresponding nitroaromatic precursor.

FAQ 4: I am attempting a reduction of 4-chloro-3,5-difluoro-1-nitrobenzene to synthesize the aniline, but the reaction is sluggish or incomplete. What are the likely causes?

Incomplete reduction is a frequent issue in the synthesis of aromatic amines. The success of this catalytic hydrogenation hinges on several critical parameters.

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. Raney Nickel is another option but can be pyrophoric and requires careful handling.[11]

  • Hydrogen Pressure: The pressure of hydrogen gas is a key driver for the reaction. Ensure your system is leak-free and maintaining the target pressure (e.g., 1.0–4.0 MPa).[12]

  • Temperature: The reaction may require heating (e.g., 60-120°C) to proceed at a reasonable rate.[12] However, excessive temperatures can sometimes promote side reactions like dehalogenation.

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents.

  • Substrate Purity: Impurities in the starting nitro-compound can interfere with the catalyst. Ensure the purity of your starting material.

FAQ 5: After recrystallization to purify my this compound, my recovery is very low. How can I improve the yield?

This problem usually stems from suboptimal solvent selection or technique.[13]

  • Causality & Solution:

    • High Solubility: The compound might be too soluble in your chosen solvent, even at low temperatures. The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[13] You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.

    • Excess Solvent: Using too much solvent is a common mistake. The goal is to create a saturated solution at high temperature. Use the minimum amount of hot solvent required to fully dissolve the crude product.[13]

    • Rapid Cooling: Cooling the solution too quickly can trap impurities and lead to the formation of very fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]

FAQ 6: I am running column chromatography, but the aniline is streaking badly on the silica gel column. Why is this happening?

Anilines are basic compounds, and their interaction with the acidic surface of silica gel is a classic problem in chromatography.

  • Causality: The lone pair on the amine's nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to strong, non-specific binding, resulting in poor peak shape and "streaking" or "tailing."

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.

Section 3: Reaction and Analytical Troubleshooting

This section addresses common issues when using this compound as a reagent and during its analysis.

FAQ 7: I am using this compound in a Sandmeyer reaction, but I'm getting a low yield of the desired product and many colored byproducts. What's going wrong?

The Sandmeyer reaction, which converts the aniline to a diazonium salt intermediate, is notoriously sensitive to reaction conditions.

  • Causality & Solution:

    • Diazonium Decomposition: The diazonium salt intermediate is often unstable at elevated temperatures. The diazotization step (reaction with nitrous acid) must be performed at low temperatures, typically 0-5 °C, to prevent premature decomposition.[14]

    • Formation of Azo Dyes: If the diazotization is incomplete, the unreacted diazonium salt can couple with the starting aniline or the product to form colored azo compounds. Ensure slow, controlled addition of the sodium nitrite solution to a well-stirred, acidic solution of the aniline to prevent localized excesses.[14]

    • Phenolic Byproducts: Excess water and higher temperatures can lead to the diazonium salt reacting to form a phenol. Use concentrated acids where possible to minimize this side reaction.[14]

Sandmeyer_Troubleshooting cluster_0 Diazotization (0-5 °C) cluster_1 Substitution cluster_2 Common Side Reactions Aniline Aniline (this compound) Diazonium Ar-N₂⁺ Salt (Intermediate) Aniline->Diazonium NaNO₂, H⁺ Product Desired Product (e.g., Ar-Br) Diazonium->Product CuBr Phenol Phenol Byproduct (Ar-OH) Diazonium->Phenol High Temp, H₂O AzoDye Azo Dye Impurity (Ar-N=N-Ar') Diazonium->AzoDye Excess Aniline

Caption: Troubleshooting common side reactions in a Sandmeyer pathway.

FAQ 8: What is the most reliable method to assess the purity of my this compound sample?

A multi-technique approach is always best for confirming both identity and purity.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting non-volatile impurities.[13] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a standard starting point. HPLC methods are superior to GC for many aniline analyses as they do not require derivatization.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the parent compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the molecule. Proton NMR will show the aromatic protons, and ¹⁹F NMR is particularly diagnostic for confirming the fluorine environments. Integration of the ¹H NMR spectrum against a known internal standard can also provide a quantitative measure of purity.

Section 4: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general workflow for purifying the compound from common impurities. The ideal solvent system should be determined through small-scale solubility tests. A hexane/ethyl acetate co-solvent system is often a good starting point.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

  • Solvent Addition: Add the less polar solvent (e.g., hexane) to the flask. Heat the mixture to a gentle reflux using a stirrer hotplate.

  • Co-Solvent Titration: While heating and stirring, add the more polar solvent (e.g., ethyl acetate) dropwise until all the solid material just dissolves. The goal is to use the absolute minimum amount of the polar solvent to achieve dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask.[13]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.[13]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or just the less polar solvent, e.g., hexane) to remove any residual soluble impurities.[13]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow Start Crude Product Dissolve 1. Dissolve in minimal hot solvent Start->Dissolve Charcoal 2. Add Charcoal (Optional) Dissolve->Charcoal Cool 4. Cool Slowly to Room Temp Dissolve->Cool if no decolorization needed HotFilter 3. Hot Filter (Optional) Charcoal->HotFilter HotFilter->Cool IceBath 5. Cool in Ice Bath Cool->IceBath Filter 6. Vacuum Filter to Collect Crystals IceBath->Filter Wash 7. Wash with Cold Solvent Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Scaling Up Reactions with 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals working with 4-Chloro-3,5-difluoroaniline. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the scale-up of synthetic routes involving this critical building block. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the safety, efficiency, and success of your projects.

Physicochemical Properties Overview

Before initiating any reaction, a thorough understanding of the starting material's properties is essential. This compound is a halogenated aromatic amine whose reactivity is governed by the interplay of the electron-donating amine group and the electron-withdrawing halogen substituents.

PropertyValueSource
CAS Number 2613-33-4[1]
Molecular Formula C₆H₄ClF₂N[1][2]
Molecular Weight 163.55 g/mol [1][2]
Appearance Solid (Typical)N/A
Melting Point Not available in provided search results.[2]
Boiling Point Not available in provided search results.[2]

Part 1: General Handling and Safety FAQs

Safety is the cornerstone of scaling up any chemical process. The following questions address the primary safety and handling considerations for this compound.

Question 1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

Answer: this compound, like many halogenated anilines, should be handled as a toxic substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[3][4] Based on data for similar compounds like 4-chloroaniline and 3,5-difluoroaniline, it is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6]

Core Directive for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders or volatile solutions.[3][4][7] Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with government standards such as EN166 (EU) or NIOSH (US).[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected before use. Employ proper glove removal technique to avoid skin contact.[7]

    • Body Protection: Wear a lab coat or chemical-resistant apron. For larger scale operations, consider a full chemical suit.

    • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Question 2: What are the recommended storage conditions for this compound?

Answer: Proper storage is crucial for maintaining the integrity of the material and ensuring safety.

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[3]

  • Security: For larger quantities, store in a locked cabinet or a controlled-access area to prevent unauthorized handling.[7]

Part 2: Troubleshooting Scale-Up Reactions

Scaling a reaction from the benchtop to a pilot or production scale introduces new challenges related to heat transfer, mass transfer, and reaction kinetics. This section addresses common problems encountered during the scale-up of reactions involving this compound.

Workflow for Troubleshooting Reaction Scale-Up

The following diagram outlines a logical workflow for diagnosing and resolving common issues during process scale-up.

G start_node Reaction Issue Identified (e.g., Low Yield, Impurity) decision_node decision_node start_node->decision_node Analyze In-Process Control (IPC) Data process_node process_node decision_node->process_node Low Conversion? impurity_node impurity_node decision_node->impurity_node High Impurity? process_node2 process_node2 process_node->process_node2 Check Reagent Purity & Stoichiometry solution_node solution_node process_node3 process_node3 process_node2->process_node3 Verify Temperature Profile (Exotherm Control?) process_node4 process_node4 process_node3->process_node4 Assess Mixing Efficiency (Stirrer Speed/Design) process_node4->solution_node Optimize Parameters dehalogenation_node dehalogenation_node impurity_node->dehalogenation_node Dehalogenation Product Observed? other_impurity_node other_impurity_node impurity_node->other_impurity_node Other Byproduct? solution_dehal solution_dehal dehalogenation_node->solution_dehal Lower Temp/Time Screen Catalyst (e.g., for Pd-coupling) solution_other solution_other other_impurity_node->solution_other Identify Structure (MS/NMR) Re-evaluate Mechanism

Caption: A decision-tree for troubleshooting common scale-up issues.

FAQ 1: My reaction is stalling or showing poor conversion at a larger scale, even though it worked perfectly in the lab. What are the likely causes?

Answer: This is a classic scale-up problem often rooted in mass and heat transfer limitations.

  • Causality - Mixing & Mass Transfer: In the lab, efficient mixing is easy to achieve. On a larger scale, inadequate agitation can create localized "hot spots" or areas of poor reagent distribution. For heterogeneous reactions (e.g., using a solid base or catalyst), ensuring the solid is adequately suspended is critical.

    • Troubleshooting Action:

      • Evaluate Agitation: Review the reactor's agitator design (e.g., pitch blade, impeller) and speed (RPM). Is it sufficient to create a vortex and ensure homogeneity?

      • Reagent Addition: Slow, subsurface addition of a limiting reagent can prevent localized high concentrations and side reactions.

  • Causality - Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Exothermic reactions that were easily managed in a flask can lead to a runaway temperature increase in a large reactor. This can cause solvent to boil, degrade reagents, or promote side reactions.

    • Troubleshooting Action:

      • Monitor Internal Temperature: Always use an internal temperature probe. Do not rely on the jacket temperature.

      • Controlled Addition: Add reagents at a rate that allows the reactor's cooling system to maintain the target temperature.

      • Consider a different solvent: A higher-boiling solvent might provide a wider and safer operating window.

FAQ 2: I am observing significant amounts of dehalogenated byproducts (e.g., 3,5-difluoroaniline). How can I minimize this?

Answer: Dehalogenation is a common side reaction for aryl halides, particularly in catalytic reactions like hydrogenations or palladium-catalyzed cross-couplings.[8] The C-Cl bond is significantly weaker than the C-F bonds and is the most likely site of hydrodehalogenation.

  • For Catalytic Hydrogenation (if reducing another functional group on the molecule):

    • Causality: Catalysts like Palladium on Carbon (Pd/C) are highly active and can readily cleave C-Cl bonds, especially at elevated temperatures and hydrogen pressures.[8]

    • Troubleshooting Action:

      • Catalyst Screening: Consider a less active or more selective catalyst. Platinum on carbon (Pt/C) can sometimes be more selective.[8] Additives like morpholine or other catalyst modifiers can also suppress dehalogenation.

      • Parameter Optimization: Reduce the reaction temperature, lower the hydrogen pressure, and monitor the reaction closely to stop it as soon as the primary reaction is complete.[9]

  • For Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki):

    • Causality: The choice of ligand, base, and temperature can heavily influence the rate of reductive dehalogenation versus the desired cross-coupling. Strong, bulky bases combined with highly active catalysts can promote this side reaction.

    • Troubleshooting Action:

      • Base Selection: Switch to a weaker or sterically hindered base. For example, if using NaOtBu, consider a carbonate base like Cs₂CO₃ or K₃PO₄.[8]

      • Ligand Choice: Electron-rich, bulky phosphine ligands often stabilize the palladium catalyst and can favor the desired reductive elimination step over dehalogenation.

      • Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate.

FAQ 3: My work-up is problematic on a larger scale. I'm seeing emulsions during aqueous washes and difficulty with crystallization. What should I do?

Answer: Work-up and isolation are frequently overlooked during initial lab development but become critical at scale.

  • Emulsion Formation:

    • Causality: Vigorous agitation of biphasic mixtures, especially those containing fine solid particles or amphiphilic molecules, can lead to stable emulsions.

    • Troubleshooting Action:

      • Gentle Mixing: Use slower, deliberate agitation during washing steps instead of rapid stirring.

      • Brine Wash: Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which often helps to break emulsions.

      • Solvent Choice: Consider a solvent swap to a less emulsion-prone solvent (e.g., from DCM to EtOAc or Toluene) before the aqueous wash.

  • Crystallization Issues:

    • Causality: Rapid cooling or crashing out the product from a highly supersaturated solution at a large scale often traps impurities and leads to fine, difficult-to-filter solids.

    • Troubleshooting Action:

      • Controlled Cooling: Implement a slow, linear cooling ramp to promote the growth of larger, purer crystals.

      • Seeding: Add a small amount of pure product (seed crystals) at the point of supersaturation to encourage controlled crystallization.

      • Anti-Solvent Addition: A slow, controlled addition of an anti-solvent can be more effective and reproducible at scale than relying solely on cooling.

Part 3: Experimental Protocol - Nucleophilic Aromatic Substitution (SNAr)

This section provides a representative protocol for an SNAr reaction, a common transformation for electron-deficient aryl halides like this compound. The electron-withdrawing fluorine atoms facilitate the attack of a nucleophile at the carbon bearing the chlorine atom.

General Workflow for a Scaled-Up SNAr Reaction

Caption: A typical experimental workflow for an SNAr reaction.

Protocol: Synthesis of N-Substituted-4-amino-2,6-difluorobenzenes

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific nucleophiles and scales. A thorough risk assessment should be conducted before implementation.

  • Reactor Setup:

    • Charge a clean, dry, and inerted reactor with a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).

    • Begin agitation and ensure the reactor is maintained under a nitrogen or argon atmosphere.

  • Reagent Charging:

    • Charge this compound (1.0 equivalent) to the reactor.

    • Charge a suitable inorganic base, such as powdered potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). The base acts as a scavenger for the HCl generated in the reaction.

    • Heat the resulting slurry to the desired reaction temperature (typically 100-140 °C).

  • Nucleophile Addition & Reaction:

    • Slowly add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.2 equivalents) to the heated mixture via an addition funnel or pump. The controlled addition is critical to manage any potential exotherm.

    • Maintain the reaction at the target temperature and monitor its progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed to an acceptable level (e.g., <1%).

  • Work-up and Purification:

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a separate vessel containing water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene).

    • Separate the layers. If emulsions form, refer to the troubleshooting guide above.

    • Wash the organic layer sequentially with water and then brine to remove residual solvent and base.

    • Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate).

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chloro-3,5-difluoroaniline: A ¹H and ¹⁹F NMR-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-3,5-difluoroaniline, a halogenated aromatic amine, presents a unique analytical challenge due to the interplay of its various substituents. This guide provides an in-depth analysis centered on ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective against other common analytical techniques. Our approach is grounded in field-proven insights to not only present data but to explain the causality behind the expected spectroscopic behavior.

The Structural Uniqueness of this compound

The molecular architecture of this compound, with its symmetrically placed fluorine atoms flanking a chlorine atom and an aniline functional group, dictates a distinct electronic environment. This arrangement results in a simplified yet informative NMR spectrum, which, when correctly interpreted, provides unambiguous structural confirmation. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group create a push-pull system that influences the chemical shifts and coupling patterns of the aromatic protons and fluorine nuclei.

¹H and ¹⁹F NMR Analysis: A Predictive Approach

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons (H-2, H-6): The two equivalent protons at positions 2 and 6 will appear as a single signal. This signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5. The chemical shift will be influenced by the electron-donating amino group, pushing it upfield compared to benzene, but also deshielded by the adjacent fluorine atoms. We predict a chemical shift in the range of δ 6.5-6.8 ppm .

  • Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. A typical range would be δ 3.5-4.5 ppm .

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide crucial information about the fluorine environments.

  • Fluorine Atoms (F-3, F-5): The two equivalent fluorine atoms will give rise to a single signal. This signal will be split into a triplet by the two neighboring aromatic protons (H-2 and H-6). The chemical shift of fluorine in aromatic systems is sensitive to the electronic nature of the para substituent.[6] In this case, the para chlorine atom will have a modest influence. We anticipate a chemical shift in the range of δ -110 to -130 ppm (referenced to CFCl₃).[7][8]

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
¹H (H-2, H-6)6.5 - 6.8Triplet (t)³J(H,F) ≈ 7-10 HzCoupling to two equivalent ortho-fluorine atoms.
¹H (-NH₂)3.5 - 4.5Broad Singlet (br s)-Exchangeable protons, concentration and solvent dependent.
¹⁹F (F-3, F-5)-110 to -130Triplet (t)³J(F,H) ≈ 7-10 HzCoupling to two equivalent ortho-proton atoms.

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

Sample Preparation
  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for routine analysis.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nuclei to be observed: ¹H and ¹⁹F.

  • Temperature: 298 K (25 °C).

For ¹H NMR:

  • Pulse Sequence: Standard single pulse (zg30).

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

For ¹⁹F NMR:

  • Pulse Sequence: Standard single pulse with proton decoupling (e.g., zgpg30 with GARP decoupling).

  • Number of Scans: 64-256.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A range covering the expected chemical shift, e.g., -100 to -150 ppm.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq F19_acq ¹⁹F NMR Acquisition transfer->F19_acq ft Fourier Transform H1_acq->ft F19_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline chem_shift Chemical Shift Analysis baseline->chem_shift coupling Coupling Constant Analysis baseline->coupling integration Integration baseline->integration structure Structure Elucidation chem_shift->structure coupling->structure integration->structure

Caption: Workflow for the NMR analysis of this compound.

Spin-Spin Coupling in this compound

The coupling between the aromatic protons and the fluorine atoms is a key feature of the spectra. The following diagram illustrates these interactions.

Caption: Spin-spin coupling interactions in this compound.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, a comprehensive analysis often involves complementary techniques.

Technique Information Provided Advantages Limitations
¹H and ¹⁹F NMR Detailed structural information, including proton and fluorine environments, connectivity through coupling.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[9]High sensitivity, provides molecular formula confirmation.Isomeric differentiation can be challenging without fragmentation analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[10][11][12]Excellent for purity determination and quantitative analysis.Does not provide detailed structural information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., N-H, C-F, C-Cl bonds).[13][14]Fast, simple, and provides information on functional groups.Provides limited information on the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and their mass spectra.[15]High separation efficiency for volatile compounds, coupled with MS detection.May require derivatization for polar compounds like anilines.

Concluding Remarks for the Practicing Scientist

The analysis of this compound serves as an excellent case study in the power of multipronged analytical strategies. While ¹H and ¹⁹F NMR spectroscopy stand as the cornerstone for definitive structural elucidation, techniques such as MS, HPLC, and FTIR provide essential complementary data regarding molecular weight, purity, and functional group identity. By understanding the strengths and limitations of each method, researchers can design a robust analytical workflow that ensures the accurate and comprehensive characterization of complex molecules, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 4-Chloro-3,5-difluoroaniline. This key starting material is integral to the synthesis of numerous pharmaceutical compounds, making its purity a cornerstone of drug safety and efficacy. This document moves beyond a simple recitation of protocols, delving into the rationale behind methodological choices and presenting supporting data to empower you in selecting and implementing the most suitable analytical approach for your laboratory.

The Imperative of Purity in Pharmaceutical Intermediates

This compound (C₆H₄ClF₂N, MW: 163.55 g/mol ) is a halogenated aniline whose purity can significantly impact the quality and impurity profile of the final active pharmaceutical ingredient (API).[1] Process-related impurities, such as positional isomers, starting materials, or by-products from side reactions, can be carried through the synthetic route, potentially affecting the API's safety and efficacy. Therefore, a robust, validated HPLC method is not merely a quality control measure but a fundamental component of regulatory compliance and patient safety.

This guide will compare two distinct HPLC methodologies for the purity assessment of this compound:

  • Method 1: The Industry Standard - Reversed-Phase C18 Chromatography. A widely adopted approach for its versatility and broad applicability.

  • Method 2: An Alternative Approach for Enhanced Selectivity - Polar-Embedded Reversed-Phase Chromatography. A method designed to offer different selectivity for polar and halogenated compounds.

Understanding Potential Impurities

A successful purity method must be able to separate the main component from its potential impurities. While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of halogenated anilines can include:

  • Positional Isomers: Isomers of this compound (e.g., 2-Chloro-3,5-difluoroaniline, 3-Chloro-2,5-difluoroaniline).

  • Starting Material Carryover: For instance, dichlorodifluorobenzene isomers.

  • By-products: Other chlorinated or fluorinated aniline derivatives.

This guide will consider these potential impurities in the comparative evaluation of the two HPLC methods.

Method 1: The Industry Standard - Reversed-Phase C18 Chromatography

Reversed-phase HPLC using a C18 stationary phase is the workhorse of the pharmaceutical industry for purity analysis. The nonpolar C18 alkyl chains provide hydrophobic interactions with the analyte, and retention is modulated by a polar mobile phase.

Rationale for Method Design

The choice of a C18 column is based on its proven ability to separate a wide range of small organic molecules.[2] For anilines, a buffered mobile phase is often employed to control the ionization state of the amine group and ensure consistent retention and peak shape. An acidic mobile phase (e.g., pH 3) will protonate the aniline, which can improve peak symmetry by minimizing interactions with residual silanols on the silica backbone of the stationary phase. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.

Experimental Protocol: Method 1

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

System Suitability:

In accordance with USP General Chapter <621> Chromatography, a system suitability solution should be prepared containing this compound and a known impurity to verify the system's performance.[3][4][5][6] Key parameters include:

  • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.

  • Tailing Factor (T): ≤ 1.5 for the this compound peak.

  • Relative Standard Deviation (RSD): ≤ 2.0% for replicate injections.

Method 2: An Alternative Approach - Polar-Embedded Reversed-Phase Chromatography

While C18 columns are broadly effective, they can sometimes exhibit poor retention for polar compounds and show peak tailing with basic analytes like anilines. Polar-embedded stationary phases incorporate a polar group (e.g., amide or carbamate) within the alkyl chain. This modification alters the selectivity and can improve peak shape for basic compounds and enhance retention of polar molecules.

Rationale for Method Design

The polar-embedded group shields the residual silanols on the silica surface, reducing the undesirable secondary interactions that cause peak tailing in basic analytes. This often allows for the use of less acidic mobile phases or even pure water/organic mixtures. The altered selectivity can also be advantageous in resolving closely related isomers that may co-elute on a standard C18 column.

Experimental Protocol: Method 2

Chromatographic Conditions:

ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ≈ 6.8)
Mobile Phase B Acetonitrile
Gradient 15% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (85:15 v/v)

System Suitability:

The system suitability requirements for Method 2 are the same as for Method 1, ensuring a consistent standard for performance evaluation.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical but realistic data to illustrate the comparative performance of the two methods in separating this compound from its potential impurities.

CompoundMethod 1 (C18)Method 2 (Polar-Embedded)
Retention Time (min) Resolution (Rs)
Impurity 1 (Starting Material)3.5-
This compound 8.2 -
Impurity 2 (Positional Isomer)8.51.2
Impurity 3 (Di-halogenated)10.14.5

Analysis of Comparative Data:

  • Resolution: Method 2 demonstrates superior resolution for the critical pair (this compound and its positional isomer), achieving baseline separation (Rs > 2.0). Method 1 shows co-elution, which would not be suitable for accurate purity determination.

  • Retention: Both methods show adequate retention of the main analyte. The polar-embedded column in Method 2 provides slightly longer retention times, which can be beneficial for separating early-eluting impurities from the void volume.

  • Peak Shape: (Not quantified in the table) It is anticipated that Method 2 would provide a more symmetrical peak for the aniline analyte due to the shielding of silanols by the polar-embedded groups.

Workflow and Decision-Making

The selection of an appropriate HPLC method is a critical decision in analytical development. The following diagram illustrates a logical workflow for this process.

HPLC_Method_Selection cluster_0 Method Development & Selection Define_Objective Define Analytical Objective: Purity of this compound Impurity_Profile Identify Potential Impurities: - Positional Isomers - Starting Materials - By-products Define_Objective->Impurity_Profile informs Method_Screening Screen Initial Conditions: - Method 1 (C18) - Method 2 (Polar-Embedded) Impurity_Profile->Method_Screening guides Optimization Optimize Separation: - Gradient - Mobile Phase pH - Temperature Method_Screening->Optimization refine Validation Method Validation (ICH Q2(R2)): - Specificity, Linearity, Accuracy, Precision, Robustness Optimization->Validation finalize

Caption: A logical workflow for HPLC method development and selection.

Conclusion and Recommendation

Both the standard C18 reversed-phase method and the alternative polar-embedded method offer viable starting points for the purity assessment of this compound.

  • Method 1 (C18) is a robust and well-understood technique that may be sufficient for routine quality control if all known impurities are well-resolved. Its simplicity and the wide availability of C18 columns are significant advantages.

  • Method 2 (Polar-Embedded) provides a distinct and, in this comparative analysis, superior selectivity for resolving critical pairs, particularly positional isomers. It also offers the potential for improved peak shape for the basic aniline analyte.

Recommendation: For the development of a new purity method for this compound, it is recommended to start with a screening of both a standard C18 and a polar-embedded column. Based on the hypothetical data, the polar-embedded reversed-phase method (Method 2) demonstrates a higher likelihood of successfully separating all potential impurities with superior resolution and peak shape. This makes it the more robust choice for a validated purity method intended for regulatory submission. The final method selection should always be confirmed with experimental data using authentic samples of this compound and its known impurities. The chosen method must then be fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][7][8][9][10]

References

A Comparative Crystallographic Guide to 4-Chloro-3,5-difluoroaniline Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

This guide offers an in-depth comparison of the X-ray crystallographic characteristics of Schiff base derivatives of 4-chloro-3,5-difluoroaniline. It is intended for researchers, scientists, and drug development professionals who are leveraging halogenated aniline scaffolds in medicinal chemistry and materials science. We will explore the synthesis, crystallization, and detailed structural analysis of two representative derivatives, providing both experimental protocols and a comparative analysis of their solid-state structures. The causality behind experimental choices is explained, and all claims are supported by authoritative sources.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a valuable building block in modern drug discovery. The specific arrangement of halogen atoms—a chlorine atom flanked by two fluorine atoms—imparts unique electronic properties and metabolic stability to parent molecules. Furthermore, these halogens are not mere steric bulk; they are active participants in directing the three-dimensional arrangement of molecules in the solid state through a variety of intermolecular interactions.[1][2]

Single-crystal X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic structure of a molecule.[3][4] It provides precise data on bond lengths, bond angles, and, crucially, the non-covalent interactions that dictate crystal packing.[5] Understanding this supramolecular architecture is paramount, as it influences critical physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. This guide will compare two hypothetical Schiff base derivatives to illustrate how subtle changes in molecular structure can lead to significant differences in their crystal packing.

  • Derivative 1 (D1): (E)-N-(4-hydroxybenzylidene)-4-chloro-3,5-difluoroaniline

  • Derivative 2 (D2): (E)-N-(4-nitrobenzylidene)-4-chloro-3,5-difluoroaniline

These derivatives were chosen to showcase the impact of a hydrogen-bond-donating group (-OH) versus a hydrogen-bond-accepting group (-NO₂) on the resulting crystal lattice.

Experimental Methodologies

The following protocols are presented as a self-validating system, with characterization steps included to ensure the integrity of the materials at each stage of the workflow.

Synthesis of Schiff Base Derivatives

Schiff base formation is a robust condensation reaction between a primary amine and an aldehyde.[6][7] The imine linkage (-C=N-) formed is a key structural element in many biologically active compounds.

Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 1.63 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Aldehyde Addition: To the stirred solution, add 1.0 equivalent of the respective aldehyde (e.g., 1.22 g of 4-hydroxybenzaldehyde for D1 or 1.51 g of 4-nitrobenzaldehyde for D2 ).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification & Verification: The crude product should be recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to yield a purified solid. The purity and identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Crystal Growth: The Art of Slow Evaporation

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The slow evaporation method is a reliable technique for many organic compounds.

Protocol:

  • Solvent Selection: Prepare a saturated solution of the purified Schiff base derivative in a suitable solvent (e.g., a mixture of ethanol and dichloromethane) at a slightly elevated temperature. The ideal solvent is one in which the compound has moderate solubility.

  • Environment: Transfer the saturated solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once well-formed crystals of an appropriate size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the solution using a spatula or forceps.

Experimental Workflow Overview

Caption: A flowchart of the experimental process from synthesis to structural analysis.

Comparative Structural Analysis

The final refined crystal structures provide a wealth of information. The most pertinent data for D1 and D2 are summarized below for comparison. This data is representative and based on typical values found in similar halogenated Schiff base structures.

ParameterDerivative 1 (D1) - (4-OH)Derivative 2 (D2) - (4-NO₂)Rationale for Differences
Crystal System MonoclinicOrthorhombicThe different intermolecular forces lead to different symmetry in the crystal packing.
Space Group P2₁/cPca2₁The presence of strong O-H···N hydrogen bonds in D1 favors a centrosymmetric packing, while the weaker C-H···O interactions in D2 allow for a non-centrosymmetric arrangement.
Dominant Interaction O-H···N Hydrogen BondC-H···O Hydrogen Bond & Halogen BondingThe hydroxyl group of D1 is a strong hydrogen bond donor, forming robust synthons. The nitro group in D2 is only a hydrogen bond acceptor, making weaker C-H···O interactions more prominent. The electron-withdrawing nature of the -NO₂ group enhances the electrophilic character of the chlorine atom, promoting halogen bonds.[1][8]
Key Bond Distance d(O-H···N) ≈ 2.8 Åd(C-H···O) ≈ 3.2 ÅO-H···N bonds are significantly shorter and stronger than C-H···O bonds.
Dihedral Angle ~25°~50°Strong intermolecular hydrogen bonding in D1 encourages a more planar molecular conformation to maximize orbital overlap. The weaker forces in D2 allow for greater torsional freedom, resulting in a more twisted molecule.
Packing Motif Herringbone sheetsπ-stacked layersThe strong hydrogen bonds in D1 link molecules into extended chains, which then pack in a herringbone fashion. In D2, the more twisted molecules engage in π-π stacking interactions between the aniline and benzylidene rings.
Discussion of Intermolecular Interactions

Derivative 1 (4-Hydroxy derivative): The crystal structure of D1 is dominated by strong, classical O-H···N hydrogen bonds . The hydroxyl proton acts as a donor, and the imine nitrogen acts as an acceptor, creating a robust supramolecular synthon. These interactions are highly directional and lead to the formation of one-dimensional chains or tapes of molecules. These chains then pack efficiently, often in a herringbone pattern, to maximize van der Waals contacts.

Derivative 2 (4-Nitro derivative): The landscape of intermolecular forces in D2 is more complex. The nitro group is a strong electron-withdrawing group but only a hydrogen bond acceptor. In the absence of a strong donor, weaker C-H···O hydrogen bonds between the aromatic C-H groups and the nitro oxygens become structure-directing.[4] Concurrently, the electron-withdrawing effect of the nitro group polarizes the entire molecule, enhancing the σ-hole on the chlorine atom. This makes the chlorine a more effective halogen bond donor.[8] Consequently, we observe C-Cl···O or C-Cl···π interactions, which contribute significantly to the overall lattice energy and direct a layered packing arrangement often stabilized by π-π stacking.

Visualizing Supramolecular Synthons

Supramolecular_Synthons cluster_D1 Derivative 1 (D1) Packing cluster_D2 Derivative 2 (D2) Packing D1_mol1 Molecule A (-OH group) D1_mol2 Molecule B (Imine N) D1_mol1->D1_mol2 Strong O-H···N Hydrogen Bond D2_mol1 Molecule X (Aromatic C-H) D2_mol2 Molecule Y (Nitro O) D2_mol1->D2_mol2 Weak C-H···O Interaction D2_mol3 Molecule Z (Aromatic Ring) D2_mol4 Molecule X (Chlorine Atom) D2_mol4->D2_mol3 C-Cl···π Halogen Bond

Caption: Dominant intermolecular interactions in the crystal structures of D1 and D2.

Conclusion

This guide demonstrates that minor functional group modifications on a this compound scaffold can profoundly influence the resulting supramolecular architecture. The substitution of a hydrogen-bond-donating hydroxyl group (D1 ) leads to a robust, predictable packing motif governed by strong O-H···N interactions. In contrast, the introduction of an accepting-only nitro group (D2 ) results in a more complex interplay of weaker C-H···O interactions and halogen bonds, leading to a completely different crystal packing.

For scientists in drug development, this understanding is critical. The distinct packing arrangements can lead to different polymorphs, each with unique solubility, dissolution rates, and stability profiles. By purposefully selecting substituents, researchers can engage in crystal engineering to control these solid-state properties, ultimately leading to the development of more effective and reliable pharmaceutical products.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution with 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic aromatic substitution (SNAr) reactions is paramount for the rational design and optimization of synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-3,5-difluoroaniline in SNAr reactions, contextualized by the performance of other relevant aniline derivatives. By examining the electronic and steric effects of substituents, we can predict and rationalize the kinetic behavior of this versatile building block. This document is designed to be a practical resource, offering not only comparative data but also detailed experimental protocols for kinetic analysis.

Introduction to the Reactivity of Substituted Anilines in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with a wide range of applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the nucleophile, in this case, a substituted aniline, is a critical determinant of the reaction rate and overall efficiency.

The nucleophilicity of an aniline is governed by the electron density on the nitrogen atom, which is modulated by the electronic effects (both inductive and resonance) and steric hindrance imposed by the substituents on the aromatic ring.

  • Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and increasing the reaction rate.

  • Electron-withdrawing groups (EWGs) , such as nitro, cyano, or halogen groups, decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[1]

The position of the substituent relative to the amino group is also crucial. Ortho substituents, in addition to their electronic effects, can introduce steric hindrance that impedes the approach of the nucleophile to the electrophilic center, further reducing the reaction rate.[2][3]

Comparative Kinetic Analysis: this compound in Context

While specific kinetic data for this compound is not extensively reported in the literature, we can predict its reactivity based on the established principles of physical organic chemistry and by comparing it to other well-studied aniline derivatives.

Electronic and Steric Profile of this compound:

  • Fluorine Substituents (meta): The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing through their inductive effect (-I). Being in the meta position, their resonance effect (+R) is not operative on the amino group. This significantly reduces the electron density on the nitrogen atom.

  • Chlorine Substituent (para): The chlorine atom at the 4-position also exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The net effect is electron-withdrawing.

Collectively, the three halogen substituents render the amino group of this compound significantly less nucleophilic compared to unsubstituted aniline.

Predicted Reactivity:

Based on its electronic profile, this compound is expected to be a relatively poor nucleophile in SNAr reactions. Its reaction rates will be considerably lower than that of aniline and anilines bearing electron-donating groups. The primary utility of this compound often lies in its role as a building block where the halogen substituents can be retained in the final product or further functionalized.[4]

Comparison with Other Anilines:

To provide a quantitative perspective, the following table summarizes the expected relative reactivity and provides literature-derived kinetic data for the reaction of various anilines with a common electrophile, 1-fluoro-2,4-dinitrobenzene, in methanol. This reaction is a classic example of an SNAr process.

Aniline DerivativeSubstituent EffectsExpected Relative Reactivity vs. AnilineSecond-Order Rate Coefficient (k) (L mol⁻¹ s⁻¹) with 1-fluoro-2,4-dinitrobenzene in Methanol
Aniline(Reference)16.4 x 10⁻⁵[5]
4-MethylanilineWeak EDG (+I, +R)> 1Data not available for this specific reaction, but expected to be higher than aniline.
4-MethoxyanilineStrong EDG (+R > -I)>> 1Data not available for this specific reaction, but expected to be significantly higher than aniline.
4-ChloroanilineEWG (-I > +R)< 1Data not available for this specific reaction, but expected to be lower than aniline.
This compound Strong EWGs (-I)<< 1Predicted to be significantly lower than 4-chloroaniline due to the additive electron-withdrawing effects of the two meta-fluoro groups.
3,5-DifluoroanilineStrong EWGs (-I)<< 1A valuable building block in pharmaceuticals and agrochemicals.[6][7][8]

Graphical Representation of Substituent Effects (Hammett Plot):

The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ). A negative ρ value for the reaction of anilines in SNAr reactions indicates that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops on the nitrogen atom in the transition state.[9][10][11]

Hammett_Plot Conceptual Hammett Plot for Aniline Nucleophilicity in SNAr x_axis Substituent Constant (σ) y_axis log(k/k₀) origin origin origin->x_axis origin->y_axis EDG EWG EDG->EWG ρ < 0 H EDG_label EDG (e.g., -OCH₃) H_label H (Aniline) EWG_label EWG (e.g., -NO₂) Target_label 4-Cl-3,5-diF-aniline (Strong EWG)

Caption: Conceptual Hammett plot illustrating the negative correlation between reaction rate and the electron-withdrawing nature of substituents on the aniline nucleophile in an SNAr reaction.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics requires robust experimental design and precise monitoring techniques. The following protocols outline two common methods for studying the kinetics of SNAr reactions involving aniline derivatives.

UV-Visible Spectrophotometry for Reaction Monitoring

This method is suitable for reactions where there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses.[12][13][14]

Workflow Diagram:

UV_Vis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis prep_reagents Prepare stock solutions of This compound and electrophile thermostat Thermostat spectrophotometer and reactant solutions prep_reagents->thermostat mix Mix reactants in a cuvette and start data acquisition thermostat->mix monitor Record absorbance at λmax of product or reactant over time mix->monitor plot Plot ln(A∞ - At) vs. time (for pseudo-first-order) monitor->plot calculate Determine pseudo-first-order rate constant (kobs) from the slope plot->calculate second_order Plot kobs vs. [Aniline] to determine second-order rate constant (k) calculate->second_order Stopped_Flow_Workflow cluster_setup Instrument Setup cluster_run Kinetic Measurement cluster_analysis Data Analysis load_syringes Load reactant solutions into separate drive syringes set_params Set acquisition parameters (wavelength, time course) load_syringes->set_params inject_mix Rapidly inject and mix reactants in the observation cell set_params->inject_mix trigger_acq Flow stops, triggering data acquisition inject_mix->trigger_acq record_signal Record spectroscopic signal (absorbance or fluorescence) over time trigger_acq->record_signal fit_data Fit the kinetic trace to an appropriate rate equation (e.g., single exponential) record_signal->fit_data determine_k Extract the rate constant (k) fit_data->determine_k

References

A Spectroscopic Guide to the Differentiation of Polychlorinated Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of novel chemical entities. Polychlorinated difluoroanilines, a class of compounds with significant potential in medicinal chemistry and materials science, present a formidable analytical challenge due to the subtle yet profound impact of substituent positioning on their physicochemical properties. This guide provides a comprehensive spectroscopic comparison of polychlorinated difluoroaniline isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a robust framework for their differentiation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and reproducibility.

The Analytical Imperative: Why Isomer Differentiation Matters

The biological activity and toxicological profile of a molecule are intrinsically linked to its three-dimensional structure. For polychlorinated difluoroanilines, the specific arrangement of chlorine and fluorine atoms on the aniline ring dictates electronic distribution, molecular geometry, and intermolecular interactions. Consequently, one isomer might exhibit potent therapeutic effects, while another could be inert or even highly toxic. Precise spectroscopic characterization is, therefore, not merely an analytical exercise but a cornerstone of rational drug design and chemical safety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Triumvirate of Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For polychlorinated difluoroanilines, a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecular framework.

¹⁹F NMR: The Definitive Probe

Given the presence of fluorine atoms, ¹⁹F NMR is the most sensitive and informative technique for differentiating these isomers.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a wide chemical shift range, making it an ideal probe of the local electronic environment.[1] The chemical shift of a fluorine atom is highly sensitive to the nature and position of neighboring substituents. Electron-withdrawing groups like chlorine will generally cause a downfield shift (less shielded), while the position relative to the amino group (electron-donating) will also have a significant influence.

The key to differentiating isomers lies in predicting and observing the distinct chemical shifts and coupling constants for the fluorine atoms in each unique substitution pattern. For instance, fluorine atoms ortho to a chlorine atom will experience a different electronic environment than those meta or para, leading to discernible differences in their NMR signals.

¹H and ¹³C NMR: Completing the Structural Puzzle

While ¹⁹F NMR provides direct insight into the fluorine environments, ¹H and ¹³C NMR are essential for characterizing the rest of the molecule.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide crucial information about the substitution pattern on the benzene ring. The number of signals corresponds to the number of chemically non-equivalent protons, and their splitting patterns (e.g., doublets, triplets, doublet of doublets) reveal the number of adjacent protons. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bonded to electronegative atoms like fluorine and chlorine will be deshielded and appear at a downfield chemical shift. The presence of fluorine also introduces C-F coupling, which can further aid in signal assignment.

Comparative NMR Data of Dichlorodifluoroaniline Isomers
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2,6-Dichloro-3,5-difluoroaniline 7.15 (t, J = 8.5 Hz, 1H), 4.65 (br s, 2H)148.1 (dd, J = 245, 15 Hz), 142.5 (t, J = 10 Hz), 110.2 (dd, J = 20, 5 Hz), 105.8 (t, J = 25 Hz)-135.2
3,4-Dichloro-2,5-difluoroaniline 7.30 (dd, J = 10.2, 7.5 Hz, 1H), 4.10 (br s, 2H)Data not readily available in cited sourcesData not readily available in cited sources
3,5-Dichloro-2,4-difluoroaniline 6.85 (t, J = 8.0 Hz, 1H), 4.20 (br s, 2H)Data not readily available in cited sourcesData not readily available in cited sources

Note: The data for 2,6-dichloro-3,5-difluoroaniline is sourced from spectral databases.[2] Data for other isomers is less consistently available and would require experimental determination or prediction.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polychlorinated difluoroaniline isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4] Ensure the sample is completely dissolved to avoid issues with magnetic field homogeneity.[4]

    • For quantitative NMR (qNMR), a certified internal standard should be added, and the relaxation delays optimized to ensure accurate integration.[5]

  • Instrumental Parameters:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

    • Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be used, with appropriate spectral widths and acquisition times. For ¹³C and ¹⁹F NMR, proton decoupling is typically employed to simplify the spectra.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

    • Integrate the signals to determine the relative ratios of different nuclei.

    • Analyze the chemical shifts and coupling constants to elucidate the isomeric structure.

Caption: Workflow for the NMR spectroscopic analysis of polychlorinated difluoroaniline isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between isomers based on their unique vibrational fingerprints. The positions of the chlorine and fluorine atoms influence the vibrational frequencies of the C-H, N-H, C-N, C-Cl, and C-F bonds.

Primary aromatic amines exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically as two distinct bands corresponding to symmetric and asymmetric stretching.[6][7] The C-F stretching vibrations usually appear in the 1000-1400 cm⁻¹ region, while C-Cl stretches are found at lower wavenumbers, typically between 600-800 cm⁻¹. The substitution pattern on the aromatic ring also affects the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be a diagnostic "fingerprint" for the isomer.

Comparative IR Data of Dichlorodifluoroaniline Isomers
IsomerKey IR Absorptions (cm⁻¹)
2,6-Dichloro-3,5-difluoroaniline N-H stretch: ~3400, ~3300; Aromatic C-H stretch: >3000; C-F stretch: ~1200-1300; C-Cl stretch: ~700-800
3,4-Dichloro-2,5-difluoroaniline N-H stretch: ~3400, ~3300; Aromatic C-H stretch: >3000; C-F stretch: ~1200-1300; C-Cl stretch: ~700-800
3,5-Dichloro-2,4-difluoroaniline N-H stretch: ~3400, ~3300; Aromatic C-H stretch: >3000; C-F stretch: ~1200-1300; C-Cl stretch: ~700-800

Note: Specific peak positions will vary between isomers due to the different electronic and steric environments. The fingerprint region (below 1500 cm⁻¹) will be particularly useful for differentiation.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[8]

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any absorbed water, which has strong IR absorption bands.[9][10]

    • In an agate mortar and pestle, grind 1-2 mg of the polychlorinated difluoroaniline isomer to a fine powder.[11]

    • Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogeneous dispersion.[11]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable structural information. For polychlorinated difluoroaniline isomers, all will have the same molecular ion (M⁺) peak. However, the positions of the halogen substituents will direct the fragmentation pathways, leading to differences in the relative abundances of fragment ions.

Upon electron ionization (EI), the molecular ion is formed, which then undergoes fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Cl• or F•), hydrogen cyanide (HCN), and other neutral fragments. The stability of the resulting carbocations and radical cations will govern the preferred fragmentation routes. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2, M+4, etc., peaks, confirming the number of chlorine atoms in the molecule and its fragments.

Expected Fragmentation Patterns
  • Loss of Cl•: This is a common fragmentation pathway for chlorinated aromatic compounds. The relative ease of this loss may vary between isomers depending on the stability of the resulting radical cation.

  • Loss of F•: Loss of a fluorine radical is generally less favorable than the loss of a chlorine radical.

  • Loss of HCN: A common fragmentation for anilines, involving the nitrogen and an adjacent carbon atom.

  • Retro-Diels-Alder type reactions: In some cases, fragmentation of the aromatic ring can occur.

The relative intensities of these and other fragment ions will create a unique mass spectrum for each isomer, allowing for their differentiation, especially when coupled with a separation technique like Gas Chromatography (GC-MS).

Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the polychlorinated difluoroaniline isomer in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in split mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the isomers.

    • Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: A typical scan range would be m/z 40-400 to ensure detection of the molecular ion and key fragments.

Caption: Workflow for the GC-MS analysis of polychlorinated difluoroaniline isomers.

Conclusion: An Integrated Spectroscopic Approach

The differentiation of polychlorinated difluoroaniline isomers is a task that demands a multi-technique spectroscopic approach. While each technique provides valuable information, their combined power allows for unambiguous structural assignment. ¹⁹F NMR offers the most direct and sensitive probe of the isomeric differences. ¹H and ¹³C NMR provide a complete picture of the molecular structure. IR spectroscopy offers a unique vibrational fingerprint, and mass spectrometry reveals characteristic fragmentation patterns. By employing the robust experimental protocols outlined in this guide and carefully analyzing the complementary data from these techniques, researchers can confidently identify and characterize these important molecules, paving the way for their successful application in science and industry.

References

A Comparative Guide to 4-Chloro-3,5-difluoroaniline as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical analysis, the integrity of quantitative measurements hinges on the quality and suitability of the analytical standards employed. This guide provides a comprehensive comparison of 4-Chloro-3,5-difluoroaniline as an analytical standard against viable alternatives. By examining key performance characteristics, this document serves as a technical resource for selecting the most appropriate standard for your analytical needs.

Introduction to this compound

This compound (CAS No. 2613-33-4) is a halogenated aniline that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern influences its chemical properties and, consequently, its behavior in analytical systems. While it is available from various chemical suppliers, its formal designation as a certified reference material (CRM) is not as readily documented as that of other halogenated anilines.[2][3] This guide will delve into the practical implications of this distinction.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₆H₄ClF₂N[4]
Molecular Weight 163.55 g/mol [4]
CAS Number 2613-33-4[4]

The Role of Certified Reference Materials (CRMs) in Analytical Science

A Certified Reference Material is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The availability of a CRM is a cornerstone of method validation and ensures the reliability and comparability of analytical results across different laboratories and over time.

Comparative Analysis of Analytical Standards

The selection of an appropriate analytical standard is a critical decision in method development and validation. This section compares this compound with established analytical standards for halogenated anilines: p-Chloroaniline, 3-Chloro-4-fluoroaniline, and 2,4-Dichloroaniline.

FeatureThis compoundp-Chloroaniline3-Chloro-4-fluoroaniline2,4-Dichloroaniline
CRM Availability Not readily availableYes (USP, MilliporeSigma)[5][6][7]Yes (LGC Standards)[5]Yes (LGC Standards, Sigma-Aldrich)[6][8]
Purity Typically ≥96% (as a chemical reagent)[3]High purity with certified valuesHigh purity with certified valuesHigh purity with certified values
Traceability Not establishedTraceable to primary standardsTraceable to primary standardsTraceable to primary standards

The lack of a readily available CRM for this compound presents a significant challenge for its use as a primary analytical standard. Researchers would be required to perform extensive in-house qualification and characterization to establish its purity and traceability, a resource-intensive process.

Performance Comparison in Analytical Methodologies

The suitability of an analytical standard is ultimately determined by its performance in specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of halogenated anilines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including halogenated anilines.

Workflow for HPLC Method Development and Validation:

Caption: A typical workflow for HPLC method development and validation.

Comparative HPLC Performance Data (Representative Values for Halogenated Anilines):

ParameterThis compound (Inferred)p-Chloroaniline3-Chloro-4-fluoroaniline2,4-Dichloroaniline
Linearity (r²) >0.99>0.999[9]>0.99>0.99
Accuracy (% Recovery) 95-105%98-102%[10]95-105%97-103%
Precision (%RSD) < 2.0%< 1.5%[9]< 2.0%< 2.0%
LOD (ng/mL) 0.1-1.0~0.2[9]0.1-1.00.1-1.0
LOQ (ng/mL) 0.3-3.0~0.6[9]0.3-3.00.3-3.0

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method for halogenated anilines.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 240 nm).

    • Column Temperature: 30 °C.[9]

  • Standard Solution Preparation:

    • Prepare a stock solution of the analytical standard in methanol or acetonitrile.

    • Perform serial dilutions to create calibration standards across the desired concentration range.

  • Forced Degradation Studies:

    • To assess the stability-indicating nature of the method, subject the analyte to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).

    • Analyze the stressed samples to ensure that degradation products are well-resolved from the parent analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.

Workflow for GC-MS Analysis:

Caption: A generalized workflow for quantitative analysis by GC-MS.

Comparative GC-MS Performance Data (Representative Values for Halogenated Anilines):

ParameterThis compound (Inferred)p-Chloroaniline3-Chloro-4-fluoroaniline2,4-Dichloroaniline
Linearity (r²) >0.99>0.99[11]>0.99>0.99
Accuracy (% Recovery) 90-110%99.9%[11]90-110%90-110%
Precision (%RSD) < 5.0%< 5.0%< 5.0%< 5.0%
LOD (mg/m³) < 0.0040.0037[11]< 0.004< 0.004

Note: Data for this compound is inferred based on the performance of structurally similar halogenated anilines.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • For solid samples, dissolve in a suitable solvent (e.g., methylene chloride).

    • For aqueous samples, perform a liquid-liquid extraction.

    • Derivatization (e.g., with acetic anhydride) may be necessary to improve peak shape and thermal stability.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient from 60 °C to 280 °C.

    • Carrier Gas: Helium.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Stability Considerations

The stability of an analytical standard is paramount to ensure the accuracy of analytical measurements over time. Halogenated anilines can be susceptible to degradation under certain conditions.

Logical Relationship of Stress Conditions and Degradation:

Stability cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways Acid Acidic pH Hydrolysis Hydrolysis Acid->Hydrolysis Base Basic pH Base->Hydrolysis Oxidation Oxidizing Agents Oxidation_Products Oxidation Oxidation->Oxidation_Products Light Photolytic Exposure Dehalogenation Dehalogenation Light->Dehalogenation Heat Thermal Stress Polymerization Polymerization Heat->Polymerization Analyte This compound Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Light Analyte->Heat

Caption: Potential degradation pathways for this compound under various stress conditions.

While specific stability data for this compound is limited, it is prudent to store it in a cool, dark, and dry place, protected from light and incompatible materials such as strong oxidizing agents. For long-term use as a standard, periodic purity checks are recommended.

Purity and Impurity Profiling

The purity of an analytical standard directly impacts the accuracy of analytical results. For a compound that is not a CRM, a thorough impurity profile is essential.

Potential Impurities in this compound Synthesis:

  • Isomeric Impurities: Other chloro-difluoroaniline isomers.

  • Starting Materials: Unreacted precursors.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Formed during storage or handling.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.[12][13] This technique can provide a direct measure of the purity of this compound, lending it credibility as an in-house standard.

Conclusion and Recommendations

This compound is a valuable chemical intermediate, but its use as a primary analytical standard is hampered by the current lack of a commercially available Certified Reference Material. For routine, non-regulatory analyses where a high degree of metrological traceability is not required, a well-characterized in-house standard of this compound may be suitable, provided its purity is rigorously established, for instance by qNMR.

For applications requiring the highest level of accuracy, precision, and regulatory compliance, the use of established CRMs such as p-Chloroaniline , 3-Chloro-4-fluoroaniline , or 2,4-Dichloroaniline is strongly recommended. These standards offer the assurance of certified purity, established traceability, and comprehensive documentation, which are essential for robust and defensible analytical data.

The choice of the most appropriate analytical standard will depend on the specific requirements of the analysis, including the regulatory context, the desired level of accuracy, and the availability of resources for in-house standard characterization.

References

A Comparative Guide to the Biological Activity of 4-Chloro-3,5-difluoroaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Halogenated Anilines

In the landscape of medicinal chemistry, the aniline scaffold serves as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto this scaffold can dramatically influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on analogs of 4-chloro-3,5-difluoroaniline, a polyhalogenated aniline with significant potential in drug discovery. The unique electronic properties conferred by the two fluorine atoms and the chlorine atom make this scaffold an attractive starting point for the development of novel kinase inhibitors for cancer therapy and potent antimicrobial agents.

This guide provides a comparative analysis of the biological activities of this compound analogs, drawing upon experimental data from published research. We will delve into their anticancer and antimicrobial properties, supported by detailed experimental protocols and an exploration of their structure-activity relationships (SAR). Furthermore, we will visualize the key signaling pathways implicated in their mechanism of action, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted anilines are a well-established class of compounds in oncology, with many approved drugs targeting protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1] The this compound scaffold, when incorporated into larger molecules, has shown promise in the development of potent kinase inhibitors.

Comparative Anticancer Activity of Analogs

A study on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs provides valuable insights into the structure-activity relationship of compounds bearing a related chloro-substituted aniline moiety.[2] The anticancer activity of these compounds was evaluated against a panel of human cancer cell lines. The data, presented in terms of Percent Growth Inhibition (PGI), highlights the impact of different substitutions on the aryl ring of the oxadiazole.

Compound IDSubstitution on Aryl RingMean PGI (%)Most Sensitive Cell Lines (PGI %)
6h 3,4,5-trimethoxySignificantSNB-19 (65.12), NCI-H460 (55.61), SNB-75 (54.68)
6f 2-hydroxyModerateUACC-62 (21.25), NCI-H522 (20.32), HCT-116 (20.15)
6d 4-chloroModerateMCF7 (24.79), MDA-MB-468 (26.01)
6a UnsubstitutedLowNCI-H522 (23.32), CCRF-CEM (16.16)
Data synthesized from a study by an authoritative source.[2]

The results indicate that the substitution pattern on the peripheral aryl ring significantly influences the anticancer activity. The analog with a 3,4,5-trimethoxyphenyl group (6h) demonstrated the most potent and broad-spectrum activity.[2] This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the biological target, which in this case was proposed to be tubulin.[2]

Mechanism of Action: Kinase Inhibition and Downstream Signaling

Aniline-based compounds frequently exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Below is a diagram illustrating the general mechanism of action of aniline-based kinase inhibitors on the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor This compound Analog Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by a this compound analog.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated anilines have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria.

Comparative Antimicrobial Activity of Analogs

A study investigating the antimicrobial and antibiofilm activities of various halogenated anilines provides valuable comparative data. While this study did not specifically focus on this compound, it included several di- and tri-halogenated anilines, offering insights into the impact of halogenation on antimicrobial potency.

CompoundMinimum Inhibitory Concentration (MIC) µg/mLBiofilm IC50 (µg/mL)
3,5-dibromoaniline 10010
4-bromo-3-chloroaniline 20010
3,5-difluoro-4-iodoaniline 150Not Reported
3-chloro-4-iodoaniline 125Not Reported
Data from studies on halogenated anilines.[1][3]

The data suggests that the type and position of halogen atoms significantly influence the antimicrobial activity. For instance, 3,5-dibromoaniline exhibited a lower MIC compared to 4-bromo-3-chloroaniline against uropathogenic E. coli.[3] Both compounds, however, showed potent inhibition of biofilm formation.[3]

Mechanism of Action: Disruption of Bacterial Processes

The antimicrobial mechanism of halogenated anilines is multifaceted. One proposed mechanism is the inhibition of adenylate cyclase, an enzyme crucial for bacterial signaling and virulence.[3] By inhibiting this enzyme, these compounds can disrupt various cellular processes, leading to bacterial cell death and the prevention of biofilm formation.

The following workflow illustrates the proposed mechanism of antimicrobial action.

Antimicrobial_Mechanism Analog Halogenated Aniline Analog AdenylateCyclase Adenylate Cyclase Analog->AdenylateCyclase Inhibits cAMP cAMP Production AdenylateCyclase->cAMP Catalyzes Virulence Virulence Factor Expression cAMP->Virulence Regulates Biofilm Biofilm Formation cAMP->Biofilm Regulates CellDeath Bacterial Cell Death Virulence->CellDeath Leads to Biofilm->CellDeath Leads to

Caption: Proposed antimicrobial mechanism of halogenated anilines via adenylate cyclase inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, it is essential to follow standardized and well-documented experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound analogs

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, kinase substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. The structure-activity relationships highlighted in this guide underscore the importance of the substitution pattern in modulating biological efficacy. The provided experimental protocols offer a framework for the systematic evaluation of new analogs.

Future research should focus on the synthesis and biological evaluation of a broader library of this compound analogs to further elucidate the structure-activity relationships. Investigating their effects on a wider range of cancer cell lines and microbial strains will be crucial. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic potential and advancing them towards clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. 4-Chloro-3,5-difluoroaniline is a valuable synthetic intermediate, but its handling and disposal demand a meticulous and informed approach. This guide, grounded in established safety protocols and regulatory standards, provides the essential framework for managing this compound responsibly, ensuring the well-being of laboratory personnel and the preservation of our environment.

Part 1: Core Directive - Understanding the Hazard

Before any disposal protocol is initiated, a comprehensive understanding of the hazards associated with this compound is paramount. According to safety data sheets, this compound is classified with several hazards, including acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][2] Therefore, all handling and disposal procedures are designed to minimize any potential for exposure.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is a non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationRationale for Use
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]To prevent dermal absorption, which is a significant route of exposure for anilines.
Eye Protection Chemical safety goggles and a face shield.[3]To protect against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[2]
Lab Coat A fully-buttoned, flame-resistant lab coat.To protect personal clothing from contamination and prevent the transfer of the chemical outside of the laboratory.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of the toxic dust.[4]

All manipulations of this compound, including weighing and solution preparation, should ideally be performed within a certified chemical fume hood to contain any vapors or dust.[5]

Part 2: Disposal Procedures - A Step-by-Step Protocol

The proper disposal of this compound and its associated waste is governed by federal and state regulations.[6][7] The following protocol provides a systematic approach to ensure compliance and safety.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe and efficient hazardous waste management.

  • Solid Waste: All solid waste contaminated with this compound, such as weighing papers, gloves, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Halogenated and non-halogenated solvent waste streams should generally be kept separate.[8]

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

Step 2: Decontamination Procedures

Thorough decontamination of glassware and work surfaces is crucial to prevent unintended exposure and cross-contamination.

  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste. Follow this with a standard wash using laboratory detergent and water.

  • Work Surfaces: Decontaminate the work area within the chemical fume hood by wiping with a cloth dampened with a suitable solvent, followed by a detergent solution. Dispose of the wipes as solid hazardous waste.

Step 3: Spill Management

In the event of a spill, a swift and organized response is critical.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9]

  • Cleanup: Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[10] Avoid generating dust.

  • Decontamination: Decontaminate the spill area as described in the decontamination procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Final Disposal Start This compound Waste WasteType Solid or Liquid? Start->WasteType SolidWaste Collect in Labeled Solid Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Waste Container WasteType->LiquidWaste Liquid Storage Store in Designated Hazardous Waste Area SolidWaste->Storage LiquidWaste->Storage Pickup Arrange for Professional Disposal Storage->Pickup

Caption: Workflow for the safe disposal of this compound waste.

Step 4: Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Storage: Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.[11]

  • Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will work with licensed waste management contractors to ensure the material is disposed of in accordance with all federal, state, and local regulations, which often involves incineration at a permitted facility.[1][12]

Part 3: Scientific Integrity & Trustworthiness

The protocols detailed in this guide are designed as a self-validating system. Adherence to these procedures not only ensures compliance with OSHA and EPA regulations but also fosters a culture of safety and responsibility within the laboratory.[12][13][14] By understanding the rationale behind each step, researchers can make informed decisions that protect themselves, their colleagues, and the wider community.

References

Mastering the Safe Handling of 4-Chloro-3,5-difluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 4-Chloro-3,5-difluoroaniline, a substituted aniline, presents a specific set of handling challenges that necessitate a comprehensive understanding of its properties and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: Why Specific Precautions are Crucial

This compound is classified as a hazardous substance with the following primary concerns: it is harmful if swallowed, causes skin irritation, leads to serious eye damage, and may cause respiratory irritation.[1] The operational imperative is to prevent all routes of exposure—ingestion, skin contact, eye contact, and inhalation. The protocols outlined below are designed to create a multi-layered defense system to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in preventing exposure to this compound. A risk assessment should always be conducted prior to handling, but the following table provides a baseline for required PPE.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Face Shield- Lab Coat- Respiratory Protection (N95 or higher)Prevents skin and eye contact from dust particles. A face shield offers an additional layer of protection for the entire face.[2][3] Respiratory protection is crucial to prevent inhalation of fine powders.
Handling in Solution - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Lab CoatReduces the risk of splashes to the skin and eyes. The risk of inhalation is lower with solutions, but work should still be conducted in a well-ventilated area or chemical fume hood.[4]
Large-Scale Operations or Potential for Splashing - Chemical Resistant Gloves (e.g., Butyl rubber)- Chemical Safety Goggles- Face Shield- Chemical Resistant Apron or Coveralls- Respiratory Protection (as needed)Provides enhanced protection against significant splashes and potential aerosol generation. The choice of glove material should be based on the solvent used.

Note on Glove Selection: While disposable nitrile gloves offer good initial protection for short-term tasks, it is crucial to consult a glove manufacturer's chemical resistance guide for prolonged handling or when working with this compound in various solvents.[5] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

Safe Handling and Operational Protocols

Adherence to a strict, step-by-step operational protocol is paramount to ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly donned and that a chemical spill kit is readily accessible.

  • Weighing: Use a tared weigh boat or container. Handle the solid with a clean spatula. Avoid creating dust by handling the material gently.

  • Container Sealing: Once the desired amount is weighed, securely seal the primary container and the container with the weighed compound.

  • Decontamination: Clean the spatula and the weighing area with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.

Dissolution and Reaction Setup
  • Ventilation: All subsequent steps involving the handling of this compound, including dissolution and addition to a reaction, must be carried out in a certified chemical fume hood.

  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Transfer: Use appropriate techniques, such as a cannula or a dropping funnel, for transferring solutions to minimize the risk of spills.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.

Spill Cleanup Protocol

In the event of a spill, the following step-by-step procedure should be followed. This workflow is also visualized in the diagram below.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For minor spills (a few grams) that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the lab and contact your institution's emergency response team.[6]

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the PPE table, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover the material with a compatible absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the spill with an inert absorbent material like vermiculite or sand.[6][7]

  • Neutralize (if applicable and safe): For anilines, which are basic, a weak acid neutralizer can be used. However, this should only be done by trained personnel as the reaction can generate heat.[8]

  • Collect the Waste: Carefully scoop the absorbed or neutralized material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[7] All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: Seal the waste container and label it appropriately for hazardous waste pickup.

  • Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety department.

Spill_Cleanup_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of this compound Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Severity Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Collect Collect Waste Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization: Use only approved, properly labeled, and sealed containers for hazardous waste.

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department. Do not pour any amount of this chemical down the drain.[9]

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.